molecular formula C11H23NO3 B016690 (S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate CAS No. 153645-26-2

(S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate

Cat. No.: B016690
CAS No.: 153645-26-2
M. Wt: 217.31 g/mol
InChI Key: AZHJHZWFJVBGIL-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate ( 153645-26-2) is a high-value chiral carbamate derivative that serves as a crucial synthetic intermediate in organic chemistry and pharmaceutical research . This compound, also known as (S)-(-)-N-Boc-tert-leucinol, features a molecular formula of C 11 H 23 NO 3 and a molecular weight of 217.31 g/mol . Its structure includes a reactive primary alcohol and a Boc-protected amine, both situated on a sterically hindered, branched carbon backbone with defined (S)-stereochemistry, making it an exceptionally versatile chiral building block for asymmetric synthesis . In scientific research, this compound's primary application is as a precursor for the synthesis of complex molecules, particularly in the development of Active Pharmaceutical Ingredients (APIs) and other biologically active compounds . Its robust chiral center, derived from tert-leucinol, is instrumental in inducing stereoselectivity in reaction outcomes. The hydroxyl group can be selectively oxidized to a ketone using reagents like Dess-Martin periodinane, or converted into a better leaving group for substitution reactions . Meanwhile, the Boc-protecting group can be cleanly removed under mild acidic conditions to reveal the free amine, allowing for further functionalization . This dual functionality enables researchers to employ it in the construction of diverse molecular architectures with high enantiomeric purity. The product is characterized by a white, crystalline powder appearance and a specific optical rotation of -5.5° to -7.9° (c=1 in CHCl 3 ) . It has a melting point range of 104°C to 106°C and should be stored sealed in a dry environment at room temperature to maintain stability and purity . This product is labeled with the signal word "Warning" and bears the hazard statement H302 (Harmful if swallowed) . It is intended for research applications only and is not approved for use in humans or animals.

Properties

IUPAC Name

tert-butyl N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO3/c1-10(2,3)8(7-13)12-9(14)15-11(4,5)6/h8,13H,7H2,1-6H3,(H,12,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHJHZWFJVBGIL-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40438924
Record name (S)-(-)-N-Boc-tert-leucinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153645-26-2
Record name (S)-(-)-N-Boc-tert-leucinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate for Researchers and Drug Development Professionals

Foreword: The Strategic Value of Chiral Building Blocks

In the landscape of modern drug discovery and development, the precise control of molecular architecture is paramount. Chiral building blocks, such as this compound, are instrumental in the construction of enantiomerically pure active pharmaceutical ingredients (APIs). The stereochemistry of a drug candidate can profoundly influence its pharmacological and toxicological profile. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive technical overview of this compound, a versatile chiral intermediate.

Core Compound Identification

This compound, also known by its synonym N-Boc-L-tert-leucinol, is a chiral organic compound featuring a key stereocenter.[1] Its structure incorporates a bulky tert-butyl group and a carbamate functional group attached to a hydroxy-substituted branched alkane.[1] The "(S)" designation in its name specifies the absolute configuration at the stereocenter, a critical feature for its applications in asymmetric synthesis.[1]

CAS Number: 153645-26-2[1][2]

Physicochemical and Structural Properties

The molecular structure of this compound is characterized by a stereogenic center at the carbon atom bonded to the hydroxyl group. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine provides steric hindrance, which can influence the stereochemical outcome of synthetic transformations.[1]

PropertyValue
Molecular Formula C11H23NO3
Molecular Weight 217.31 g/mol [1]
IUPAC Name tert-butyl N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]carbamate[1]
Synonyms N-[(1S)-1-(Hydroxymethyl)-2,2-dimethylpropyl]carbamic Acid 1,1-Dimethylethyl Ester, N-Boc-L-tert-leucinol[1]
Appearance Crystalline solid

Synthesis and Manufacturing Strategies

The synthesis of this compound can be achieved through several strategic routes, with the primary goal of controlling the stereochemistry at the C2 position.

Chiral Pool Synthesis

A common and efficient approach is to start from a readily available chiral precursor, such as an amino acid. This method leverages the inherent chirality of the starting material to produce the desired (S)-enantiomer.[1]

G A Chiral Starting Material (e.g., L-tert-Leucine) B Reduction of Carboxylic Acid A->B e.g., LiAlH4 C Protection of Amine (Boc Anhydride) B->C Di-tert-butyl dicarbonate, Base D This compound C->D

Caption: Chiral Pool Synthesis Workflow.

Direct Carbamation

This method involves the reaction of the corresponding amine derivative of 1-hydroxy-3,3-dimethylbutan-2-ol with a Boc-protecting reagent like tert-butyl chloroformate in the presence of a base.[1]

Asymmetric Synthesis

For large-scale production, asymmetric synthesis routes, such as asymmetric hydrogenation or reduction of a prochiral ketone, can be employed to establish the stereocenter with high enantiomeric excess.

Chemical Reactivity and Transformations

The utility of this compound as a building block stems from the distinct reactivity of its two functional groups: the hydroxyl group and the Boc-protected amine.

  • Hydroxyl Group: The primary hydroxyl group can undergo a variety of transformations, including oxidation to an aldehyde or carboxylic acid, esterification to form esters[1], and etherification.

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a robust protecting group that is stable to a wide range of reaction conditions. It can be readily removed under acidic conditions to liberate the free amine, which can then participate in nucleophilic reactions such as acylation, alkylation, and reductive amination.

G cluster_0 This compound A Hydroxyl Group C Oxidation / Esterification A->C B Boc-Protected Amine D Deprotection (Acid) B->D E Free Amine D->E F Acylation / Alkylation E->F

Caption: Key Functional Group Transformations.

Applications in Drug Discovery and Organic Synthesis

The chiral nature and bifunctionality of this compound make it a valuable intermediate in the synthesis of complex, biologically active molecules.[1][3]

  • Chiral Building Block: It serves as a fundamental component for constructing new molecules with specific three-dimensional arrangements, which is crucial in the design of drugs that interact with chiral biological targets.[1]

  • Pharmaceutical Intermediates: This compound is a key intermediate in the synthesis of various pharmaceutical agents.[1] Its structural features are incorporated into molecules designed to treat a range of diseases.

  • Asymmetric Catalysis: Derivatives of this compound can be used as chiral ligands in asymmetric catalysis to control the stereochemical outcome of chemical reactions.

Experimental Protocol: Boc Protection of (S)-2-Amino-3,3-dimethyl-1-butanol

This protocol details a representative procedure for the synthesis of this compound.

Materials:

  • (S)-2-Amino-3,3-dimethyl-1-butanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-2-Amino-3,3-dimethyl-1-butanol in the chosen anhydrous solvent.

  • Cool the solution to 0°C using an ice bath.

  • Add the base (e.g., triethylamine) dropwise to the stirred solution.

  • In a separate flask, dissolve di-tert-butyl dicarbonate in a small amount of the same anhydrous solvent.

  • Add the Boc₂O solution dropwise to the reaction mixture at 0°C.

  • Allow the reaction to slowly warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may cause mild skin and eye irritation, as well as respiratory tract irritation.[1] In case of high-dose exposure, there is a potential for central nervous system depression.[1]

Conclusion

This compound is a strategically important chiral building block with broad applications in organic synthesis and drug development. Its well-defined stereochemistry and versatile functional groups provide a reliable platform for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is essential for scientists and researchers aiming to develop novel therapeutics.

References

  • MySkinRecipes. (S)-tert-Butyl (3-hydroxy-3-methylbutan-2-yl)carbamate. Available at: [Link]

Sources

(S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate

Abstract

This compound, also known as N-Boc-L-tert-leucinol, is a pivotal chiral building block in modern medicinal chemistry and organic synthesis. Its unique structural features, including a sterically demanding tert-butyl group adjacent to a stereocenter, a primary alcohol for further functionalization, and a stable Boc-protecting group, make it an invaluable intermediate in the synthesis of complex, high-value molecules. This technical guide provides a comprehensive overview of its chemical properties, detailed synthetic protocols, critical applications in drug development—particularly in the synthesis of antiviral agents—and robust analytical methodologies for its characterization and quality control. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering field-proven insights and validated protocols to facilitate its effective utilization.

Physicochemical and Structural Properties

This compound is a white to off-white solid at room temperature. The core of its utility lies in its molecular architecture: the (S)-configuration at the C2 position, which is crucial for stereospecific interactions in biological systems, and the bulky tert-butyl group that can impart specific conformational constraints on the final molecule.[1] The tert-butoxycarbonyl (Boc) group provides robust protection of the amine, which is stable under a wide range of reaction conditions but can be removed cleanly under acidic conditions.

Table 1: Core Physicochemical Data [1]

Property Value
Molecular Weight 217.31 g/mol
Molecular Formula C₁₁H₂₃NO₃
CAS Number 153645-26-2
IUPAC Name tert-butyl N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]carbamate
Synonyms N-Boc-L-tert-leucinol
Appearance Off-white solid

| Melting Point | 105 - 109 °C (for the related tert-butyl carbamate)[2] |

Synthesis Pathway and Experimental Protocol

The most common and efficient synthesis of N-Boc-L-tert-leucinol starts from the commercially available amino acid L-tert-leucine. The synthesis is a robust two-step process: (1) protection of the amino group with di-tert-butyl dicarbonate (Boc₂O), followed by (2) reduction of the carboxylic acid to a primary alcohol.

Synthesis_Workflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: Carboxylic Acid Reduction Start L-tert-leucine Reagent1 Di-tert-butyl dicarbonate (Boc₂O) Base (e.g., TEA, NaHCO₃) Solvent (e.g., MeOH, THF/H₂O) Step1 N-Boc-L-tert-leucine Reagent1->Step1 Amine Protection Reagent2 Reducing Agent (e.g., LiBH₄, BH₃·THF) Anhydrous Solvent (e.g., THF) FinalProduct This compound (N-Boc-L-tert-leucinol) Step1->FinalProduct Reagent2->FinalProduct Selective Reduction

Caption: Synthetic workflow for N-Boc-L-tert-leucinol.

Detailed Experimental Protocol: Synthesis of N-Boc-L-tert-leucinol

Part A: Synthesis of N-Boc-L-tert-leucine [3]

  • Setup: To a 500 mL round-bottom flask, add L-tert-leucine (26.1 g, 0.2 mol) and methanol (150 mL). Suspend the amino acid with vigorous stirring.

  • Basification: Cool the suspension to 0 °C using an ice-water bath. Slowly add triethylamine (TEA) (56 mL, 0.4 mol).

  • Boc Protection: In a separate beaker, dissolve di-tert-butyl dicarbonate (Boc₂O) (48 g, 0.22 mol) in methanol (40 mL). Add this solution dropwise to the reaction mixture, ensuring the internal temperature is maintained between 0 and 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (approx. 16 hours).

  • Workup: Remove the solvent under reduced pressure (rotary evaporation). Dissolve the resulting residue in ethyl acetate (200 mL).

  • Extraction: Transfer the solution to a separatory funnel and wash three times with a 10% w/v aqueous citric acid solution (3 x 100 mL) to remove excess TEA.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield N-Boc-L-tert-leucine as an oil, which can be used directly in the next step.

Part B: Reduction to N-Boc-L-tert-leucinol [4]

  • Setup: In a dry 500 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the N-Boc-L-tert-leucine from the previous step (approx. 0.2 mol) in anhydrous tetrahydrofuran (THF) (200 mL).

  • Reduction: Cool the solution to 0 °C. Cautiously add lithium borohydride (LiBH₄) (2.0 equivalents) portion-wise, controlling any effervescence.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor progress via Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow, dropwise addition of a saturated aqueous sodium sulfate (Na₂SO₄) solution until gas evolution ceases.

  • Workup & Isolation: Dilute the mixture with water and extract with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product as a white solid.

Applications in Drug Discovery and Development

N-Boc-L-tert-leucinol is a highly sought-after chiral intermediate, especially in the development of peptidomimetic drugs that target proteases. Its structure is frequently incorporated into the backbone of inhibitors to mimic the transition state of peptide cleavage.

A primary application is in the synthesis of HIV protease inhibitors . Drugs like Lopinavir and Ritonavir contain complex amino alcohol cores.[5][6] The unique stereochemistry and bulky side-chain of N-Boc-L-tert-leucinol make it an ideal starting point for fragments that bind deeply within the hydrophobic pockets of the protease active site, disrupting the viral replication cycle.[7][8][9] More recently, derivatives of N-Boc-L-tert-leucine have been used to synthesize inhibitors of the SARS-CoV-2 3CL protease, the enzyme essential for coronavirus replication.[10]

applications cluster_Core Core Building Block cluster_Target Therapeutic Targets cluster_Drug Resulting Drug Class Leucinol N-Boc-L-tert-leucinol Inhibitors Antiviral Peptidomimetic Inhibitors (e.g., Lopinavir analogs) Leucinol->Inhibitors Key Synthetic Intermediate HIV HIV Protease SARS SARS-CoV-2 3CL Protease Inhibitors->HIV Inhibitors->SARS

Caption: Role of N-Boc-L-tert-leucinol in antiviral drug synthesis.

Analytical Characterization and Quality Control

Rigorous analytical control is essential to confirm the identity, purity, and enantiomeric integrity of the synthesized material.

Spectroscopic Analysis

Spectroscopic methods provide structural confirmation and are the first line of analysis.

Table 2: Representative Spectroscopic Data

Technique Expected Peaks / Signals
¹H NMR δ ~4.9 (br s, 1H, NH ), ~3.7 (m, 1H, CH -N), ~3.5 (m, 2H, CH ₂OH), ~1.45 (s, 9H, Boc C(CH ₃)₃), ~0.95 (s, 9H, C(CH ₃)₃)[1]
¹³C NMR δ ~156 (C=O), ~80 (Boc C (CH₃)₃), ~65 (CH₂O H), ~60 (C H-N), ~34 (C (CH₃)₃), ~28.5 (Boc C(C H₃)₃), ~27 (C(C H₃)₃)[1]
FT-IR (cm⁻¹) ~3400 (O-H stretch, broad), ~3350 (N-H stretch), ~2960 (C-H stretch), ~1690 (C=O stretch, carbamate)[1]

| Mass Spec (ESI-MS) | m/z 218.17 [M+H]⁺, 240.15 [M+Na]⁺ |

Enantiomeric Purity Analysis by Chiral HPLC

Ensuring the enantiomeric excess (e.e.) is critical for pharmaceutical applications. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis. Macrocyclic glycopeptide-based stationary phases are particularly effective for separating N-Boc protected amino alcohols.[11][12]

hplc_workflow Sample Dissolve sample in Mobile Phase (1 mg/mL) Inject Inject onto HPLC System Sample->Inject Column Chiral Stationary Phase (e.g., Astec® CHIROBIOTIC® T) Isocratic Elution Inject->Column Detect UV Detection (e.g., 210 nm) Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Analysis Integrate Peaks Calculate Enantiomeric Excess (e.e. %) Chromatogram->Analysis

Caption: Workflow for chiral HPLC analysis.

Protocol: Chiral HPLC Method [12][13]

  • Instrumentation: Standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: Astec® CHIROBIOTIC® T (Teicoplanin), 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: An isocratic mixture of Methanol and an aqueous buffer (e.g., 20 mM Ammonium Acetate, pH 6.0) is a common starting point. A typical ratio would be 10:90 (Methanol:Buffer). The exact ratio should be optimized for best resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Analysis: Inject 10 µL of the sample. The (S)- and undesired (R)-enantiomers will elute at different retention times. Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area(S) - Area(R)) / (Area(S) + Area(R))] x 100.

Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate care.[14][15]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, nitrile gloves, and a lab coat.

  • Handling: Avoid creating dust. Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

  • Stability: The compound is stable under recommended storage conditions. Hazardous polymerization does not occur. Thermal decomposition may produce nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[14]

References

  • Majumdar, S., et al. (2012). Peptide Prodrugs: Improved Oral Absorption of Lopinavir, a HIV Protease Inhibitor. NIH Public Access. Available at: [Link]

  • Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. Available at: [Link]

  • Capot Chemical. MSDS of tert-Butyl (1-hydroxy-3-methylbutan-2-yl)carbamate. Available at: [Link]

  • Fisher Scientific. SAFETY DATA SHEET - tert-Butyl carbamate. (2025). Available at: [Link]

  • PrepChem.com. Synthesis of BOC-leucine. Available at: [Link]

  • Zhang, W., et al. (2016).
  • PubChem. (S)-tert-Butyl (3-hydroxy-3-methylbutan-2-yl)carbamate. Available at: [Link]

  • Chorghade, M. S., et al. (2008). Syntheses of FDA Approved HIV Protease Inhibitors. PMC - PubMed Central. Available at: [Link]

  • Kellow, R., & Matziari, M. (2019). Synthesis of a New Lopinavir Phosphinic Analog as HIV-1 Inhibitor.
  • Berthod, A., et al. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Scholars' Mine. Available at: [Link]

  • Reddy, G. R., et al. (2011). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. PMC. Available at: [Link]

  • Khadse, S., & Chaudhari, P.
  • US Patent US3855238A. Process for preparing n-tertiary-butoxycarbonyl amino acids. (1974).
  • CN Patent CN111393329A.
  • Wang, Y., et al. (2023). Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. PMC. Available at: [Link]

Sources

(S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-Butyl N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]carbamate

A Core Component for Asymmetric Synthesis in Pharmaceutical Development

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of tert-butyl N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]carbamate, a chiral building block of significant importance in medicinal chemistry and drug development. Commonly known as N-Boc-L-tert-leucinol, this compound serves as a critical synthon for the introduction of a chiral amino alcohol moiety into complex molecular architectures. This document details its physicochemical properties, outlines robust synthetic strategies, and explores its applications as a pharmaceutical intermediate. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to support researchers, scientists, and drug development professionals in its effective utilization.

Introduction: The Significance of Chiral Amino Alcohols

Chiral α-amino alcohols are fundamental structural motifs found in a vast array of natural products and biologically active molecules.[1] Their stereochemistry is frequently paramount to their biological function, dictating the specificity of interactions with chiral biological targets like enzymes and receptors. This molecular recognition is the bedrock of efficacy and safety for numerous therapeutic agents. Consequently, enantiomerically pure amino alcohols, such as tert-butyl N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]carbamate, are indispensable building blocks (synthons) in the pharmaceutical industry.[2][3][4] The development of efficient and highly stereoselective synthetic routes to these compounds is a continuous focus of both academic research and industrial process development.[2][5]

The subject of this guide, with the IUPAC name tert-butyl N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]carbamate [6], features a sterically demanding tert-butyl group adjacent to a stereocenter, and versatile hydroxyl and Boc-protected amine functionalities. This unique combination of features makes it a valuable intermediate for constructing complex chiral molecules, particularly in the synthesis of novel therapeutics.[6][7]

Physicochemical and Structural Properties

The molecular architecture of tert-butyl N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]carbamate is defined by its stereogenic center, the bulky tert-butyl group which influences reactivity and stereochemical outcomes, and the Boc-protected amine which allows for controlled, sequential reactions.[6]

PropertyValueSource
IUPAC Name tert-butyl N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]carbamate[6]
Common Name N-Boc-L-tert-leucinol[6]
CAS Number 153645-26-2[6]
Molecular Formula C₁₁H₂₃NO₃[6]
Molecular Weight 217.31 g/mol [6]
Appearance White to off-white solid
Canonical SMILES CC(C)(C)C(CO)NC(=O)OC(C)(C)C[6]
Isomeric SMILES CC(C)(C)NC(=O)OC(C)(C)C[6]
InChI Key AZHJHZWFJVBGIL-MRVPVSSYSA-N[6]

The presence of the tert-butyloxycarbonyl (Boc) protecting group is central to the compound's utility. The Boc group is stable under a wide variety of reaction conditions but can be readily cleaved under acidic conditions, enabling orthogonal protection strategies in complex, multi-step syntheses.[8]

Synthesis Strategies: Achieving Enantiopurity

The synthesis of enantiomerically pure chiral amino alcohols is a well-established field, with several core strategies available. The choice of method often depends on the availability of starting materials, scalability, and desired enantiomeric purity.

Chiral Pool Synthesis

One of the most direct and reliable methods for producing enantiopure compounds is to begin with a readily available chiral starting material.[2] For the synthesis of tert-butyl N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]carbamate, the natural amino acid L-tert-leucine serves as an excellent precursor. This approach leverages the high optical purity of the starting amino acid to ensure the final product is also enantiomerically pure.[2]

The general workflow involves the reduction of the carboxylic acid moiety of the Boc-protected amino acid to the corresponding primary alcohol.

G cluster_0 Chiral Pool Synthesis Workflow A L-tert-Leucine (Chiral Starting Material) B Boc Protection (Di-tert-butyl dicarbonate, Base) A->B C N-Boc-L-tert-leucine B->C D Carboxylic Acid Reduction (e.g., BH₃·THF, LiAlH₄) C->D E (S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate (Final Product) D->E

Caption: General workflow for chiral pool synthesis.

Asymmetric Reductive Amination

An alternative and increasingly powerful strategy involves the asymmetric reductive amination of α-hydroxy ketones. This method constructs the chiral amine center catalytically. While more complex to develop, biocatalytic approaches using engineered amine dehydrogenases (AmDHs) have shown exceptional promise, offering high stereoselectivity (>99% ee) and operating under mild, environmentally friendly conditions.[1][3] This enzymatic approach is particularly attractive for industrial applications due to its efficiency and the use of inexpensive ammonia as the amine source.[1]

The substrate for this reaction would be 1-hydroxy-3,3-dimethylbutan-2-one.[9]

G cluster_1 Biocatalytic Asymmetric Synthesis start 1-Hydroxy-3,3-dimethylbutan-2-one process Asymmetric Reductive Amination (Engineered Amine Dehydrogenase, NH₃, NADPH) start->process intermediate (S)-2-amino-3,3-dimethylbutan-1-ol process->intermediate protection Boc Protection (Boc₂O) intermediate->protection end This compound protection->end

Caption: Asymmetric synthesis via biocatalysis.

Experimental Protocol: Synthesis from L-tert-Leucine

This protocol describes a representative lab-scale synthesis via the chiral pool approach, starting with the reduction of N-Boc-L-tert-leucine.

Materials:

  • N-Boc-L-tert-leucine (1.0 eq)

  • Borane-tetrahydrofuran complex (BH₃·THF), 1M solution in THF (2.0-3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (for quenching)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-L-tert-leucine in anhydrous THF.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reducing Agent Addition: Add the borane-THF solution dropwise to the stirred solution at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly add methanol dropwise to quench the excess borane.

  • Workup: Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.[2]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be further purified by flash column chromatography on silica gel to yield the pure tert-butyl N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]carbamate.[2]

  • Analysis: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess can be determined by chiral HPLC analysis.[2]

Applications in Drug Development and Organic Synthesis

The primary utility of tert-butyl N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]carbamate lies in its role as a versatile chiral building block.[6][10] Its functional groups—the primary alcohol and the protected amine—allow for a wide range of selective chemical transformations.

  • Pharmaceutical Intermediates: This compound is a key starting material for synthesizing more complex active pharmaceutical ingredients (APIs).[11] The specific stereochemistry and bulky alkyl group are often incorporated to enhance binding affinity and selectivity for a biological target.

  • Asymmetric Synthesis: The hydroxyl group can be oxidized to an aldehyde for chain extension or used in esterification or etherification reactions.[6] Following these transformations, the Boc group can be removed to reveal a primary amine, which can then participate in amide bond formation, alkylation, or reductive amination, enabling the construction of complex molecular frameworks.

  • Carbamate-Containing Therapeutics: The carbamate functional group itself is a common structural motif in many approved drugs, acting as a stable amide isostere that can improve pharmacokinetic properties.[12] Compounds like this serve as precursors to therapeutics where this moiety is a key part of the final structure.

G cluster_2 Role as a Chiral Building Block cluster_3 Selective Modification cluster_4 Intermediate Products cluster_5 Further Synthesis start (S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate A Oxidation of -OH start->A B Esterification of -OH start->B C Deprotection of -NHBoc start->C D Chiral Aldehyde A->D E Chiral Ester B->E F Chiral Amino Alcohol C->F G Peptide Coupling D->G H Alkylation D->H I Reductive Amination D->I E->G E->H E->I F->G F->H F->I end Complex API Target Molecules G->end H->end I->end

Caption: Synthetic utility of N-Boc-L-tert-leucinol.

Safety, Handling, and Storage

As with all chemical reagents, tert-butyl N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]carbamate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. While specific toxicity data is limited, compounds with similar structures can cause mild skin, eye, and respiratory tract irritation.[6]

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

tert-Butyl N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]carbamate is a high-value chiral synthon with significant applications in pharmaceutical research and organic synthesis. Its defined stereochemistry and versatile functional groups provide a reliable platform for the construction of complex, enantiomerically pure molecules. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers and scientists aiming to innovate in the field of drug discovery and development.

References

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022-01-04). frontiersin.org. Available at: [Link]

  • New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023-10-12). ChemEurope.com. Available at: [Link]

  • Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. National Institutes of Health (NIH). Available at: [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. Available at: [Link]

  • (S)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate. PubChem. Available at: [Link]

  • (S)-tert-Butyl (3-hydroxy-3-methylbutan-2-yl)carbamate. PubChem. Available at: [Link]

  • (S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate. PubChem. Available at: [Link]

  • (S)-tert-Butyl (3-hydroxy-3-methylbutan-2-yl)carbamate. MySkinRecipes. Available at: [Link]

  • Exploring the Applications of tert-Butyl 3-hydroxy-2,2,4,4-tetramethylcyclobutylcarbamate in Research. Medium. Available at: [Link]

  • Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, C8H17NO3. ResearchGate. Available at: [Link]

  • tert-butyl [(2R)-1-hydroxy-3-methylbutan-2-yl]carbamate. ChemBK. Available at: [Link]

  • Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents.
  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. National Institutes of Health (NIH). Available at: [Link]

Sources

A Comprehensive Technical Guide to (S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate, a chiral building block of significant interest in medicinal chemistry, serves as a crucial intermediate in the synthesis of complex pharmaceutical agents. Its unique structural features, including a stereogenic center, a sterically demanding tert-butyl group, and a versatile carbamate protecting group, make it an invaluable tool for introducing chirality and specific steric bulk in drug candidates. This guide provides an in-depth exploration of its synonyms, chemical properties, a detailed synthesis protocol, analytical characterization, and its pivotal role in the development of modern therapeutics, particularly antiviral agents.

Nomenclature and Identification: A Compound of Many Names

In scientific literature and commercial catalogs, this compound is known by several synonyms. Understanding these alternative names is crucial for efficient literature searches and procurement.

Systematic & Trivial Names Abbreviations & Trade Names Registry Numbers
tert-Butyl N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]carbamate (IUPAC Name)[1][2]N-Boc-L-tert-leucinol[1]CAS Number: 153645-26-2[1]
(S)-(-)-N-BOC-tert-Leucinol[2]Boc-L-tert-leucinolMDL Number: MFCD01861301[2]
(S)-2-(tert-Butoxycarbonylamino)-3,3-dimethyl-1-butanol[2]PubChem CID: 10376058[2]
N-[(1S)-1-(Hydroxymethyl)-2,2-dimethylpropyl]carbamic Acid 1,1-Dimethylethyl Ester[1]

Molecular Formula: C₁₁H₂₃NO₃[1] Molecular Weight: 217.31 g/mol [1]

Synthesis of this compound: A Step-by-Step Protocol

The most common and efficient synthesis of this compound involves the protection of the amino group of the corresponding chiral amino alcohol, L-tert-leucinol, with a tert-butoxycarbonyl (Boc) group. The Boc group is widely used in peptide synthesis and organic synthesis due to its stability under various reaction conditions and its facile removal under mildly acidic conditions.[3]

Experimental Protocol: N-Boc Protection of L-tert-Leucinol

This protocol is adapted from standard procedures for the N-Boc protection of amino alcohols.

Materials:

  • L-tert-Leucinol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (NEt₃) or another suitable base

  • Methanol or another appropriate solvent

  • Ethyl acetate

  • 10% w/v aqueous citric acid solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, suspend L-tert-leucinol (1.0 eq) in methanol.

  • Basification: Cool the suspension to 0 °C in an ice bath and add triethylamine (2.0 eq). Stir the mixture until the L-tert-leucinol is fully dissolved.

  • Boc₂O Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in methanol to the reaction mixture while maintaining the temperature between 0 and 5 °C.[4]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer with a 10% w/v aqueous citric acid solution (3 x volume of organic layer).[4]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.[4]

  • Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization if necessary.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product L-tert-Leucinol L-tert-Leucinol Reaction_Vessel Reaction at 0°C to RT L-tert-Leucinol->Reaction_Vessel Boc2O Boc2O Boc2O->Reaction_Vessel Base (NEt3) Base (NEt3) Base (NEt3)->Reaction_Vessel Solvent_Removal Solvent Removal Reaction_Vessel->Solvent_Removal Overnight Extraction Aqueous Work-up Solvent_Removal->Extraction Drying Drying & Concentration Extraction->Drying Purification Purification Drying->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for N-Boc protection of L-tert-leucinol.

Analytical Characterization

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group of the Boc protecting group as a singlet around δ 1.45 ppm (9H). The tert-butyl group of the leucinol backbone will appear as a singlet around δ 1.00 ppm (9H).[4] The methine proton (CH) adjacent to the nitrogen will likely appear as a multiplet, and the protons of the hydroxymethyl group (CH₂OH) will also show distinct signals. The NH proton of the carbamate will be visible as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the two quaternary carbons of the tert-butyl groups, the carbonyl carbon of the carbamate group (around δ 155 ppm), and the carbons of the leucinol backbone.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the alcohol group (around 3400 cm⁻¹), the N-H stretch of the carbamate (around 3350 cm⁻¹), and a strong C=O stretch of the carbamate carbonyl group (around 1690 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound (217.31 g/mol ).

The Role of this compound in Drug Development

The primary application of this chiral building block is in the synthesis of active pharmaceutical ingredients (APIs). The Boc-protected amino alcohol functionality allows for further chemical transformations, such as peptide couplings or the introduction of other functional groups, while preserving the stereochemical integrity of the molecule.

Case Study: Synthesis of Antiviral Protease Inhibitors

A significant application of N-Boc-L-tert-leucinol and its derivatives is in the synthesis of protease inhibitors, a class of drugs used to treat viral infections like HIV and SARS-CoV-2.[]

  • Atazanavir: This HIV protease inhibitor incorporates a structural motif derived from tert-leucine. The synthesis of atazanavir involves the coupling of an N-methoxycarbonyl-L-tert-leucine derivative, highlighting the importance of this amino acid scaffold in the drug's structure.[2]

  • Nirmatrelvir (active ingredient in Paxlovid): The synthesis of this crucial antiviral drug for the treatment of COVID-19 utilizes N-Boc-L-tert-leucine. The tert-leucine moiety plays a key role in the binding of the inhibitor to the active site of the SARS-CoV-2 3CL protease.[6] The synthesis involves the coupling of a deprotected N-Boc-L-tert-leucine derivative with other key fragments.[6]

ApplicationWorkflow Start This compound Deprotection Boc Deprotection (Acidic Conditions) Start->Deprotection Coupling Peptide Coupling (e.g., with HATU, BOP) Deprotection->Coupling Intermediate Dipeptide Intermediate Coupling->Intermediate Further_Steps Further Synthetic Transformations Intermediate->Further_Steps API Active Pharmaceutical Ingredient (e.g., Nirmatrelvir) Further_Steps->API

Caption: General workflow for the application in drug synthesis.

Reactivity and Stereochemical Considerations

The stereocenter at the carbon bearing the amino group is crucial for the biological activity of the final drug molecule. The bulky tert-butyl group provides steric hindrance that can influence the conformation of the molecule and its binding to biological targets. The Boc protecting group allows for the selective reaction at the hydroxyl group or, after deprotection, at the amino group, providing synthetic flexibility. The stereoselective synthesis of amino alcohols is an active area of research, with enzymatic and electrocatalytic methods offering green and efficient alternatives to traditional chemical synthesis.[7][8]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

  • Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

This compound, or N-Boc-L-tert-leucinol, is a versatile and valuable chiral building block in modern drug discovery and development. Its straightforward synthesis, well-defined chemical properties, and crucial role in the creation of potent antiviral agents underscore its importance for researchers and scientists in the pharmaceutical industry. This guide has provided a comprehensive overview of its synonyms, a detailed synthetic protocol, methods for its characterization, and a clear illustration of its application, offering a solid foundation for its effective use in the laboratory.

References

  • (S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)
  • Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety - PMC. (URL: [Link])

  • AMINO ALCOHOL EA. (URL: [Link])

  • The Critical Role of BOC Protecting Groups in Drug Synthesis. (URL: [Link])

  • Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings - PubMed. (URL: [Link])

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (URL: [Link])

Sources

N-Boc-L-tert-leucinol physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of N-Boc-L-tert-leucinol

Introduction

N-Boc-L-tert-leucinol, systematically named (S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate, is a vital chiral building block in modern organic synthesis. Its structural rigidity, conferred by the bulky tert-butyl group adjacent to the stereocenter, and the presence of versatile hydroxyl and Boc-protected amine functionalities make it a valuable intermediate in the synthesis of complex molecules, particularly peptidomimetics and pharmaceutical agents. Understanding its physical properties is a critical prerequisite for its effective use in laboratory and process chemistry, ensuring proper handling, characterization, and reaction optimization. This guide provides a detailed overview of these properties, grounded in authoritative data and practical experimental context.

Core Physicochemical Properties

The fundamental physical and chemical identifiers for N-Boc-L-tert-leucinol are summarized below. These constants are essential for quality control, reaction stoichiometry, and regulatory documentation.

PropertyValueSource(s)
Chemical Name This compound[1]
Synonyms Boc-L-Tle-ol, (S)-(-)-N-BOC-tert-Leucinol[1]
CAS Number 153645-26-2[1]
Molecular Formula C₁₁H₂₃NO₃[1]
Molecular Weight 217.31 g/mol [1]
Appearance White Crystalline Powder[1]
Melting Point 104 - 106 °C[1]
Specific Optical Rotation -5.5° to -7.9° (c=1, CHCl₃, 20°C, 589 nm)[1]
Chirality and Optical Rotation

The "(S)" designation and the negative sign of the specific optical rotation ([α]) are defining features of this molecule. Specific rotation is an intensive property that confirms both the chemical identity and the enantiomeric purity of the material. A value within the specified range of -5.5° to -7.9° is a critical quality assurance parameter, indicating that the L-enantiomer is predominant and free from significant contamination by its dextrorotatory (+)-enantiomer.[1] The choice of chloroform (CHCl₃) as the solvent for this measurement also implicitly confirms the compound's solubility in chlorinated solvents.

Solubility Profile

While comprehensive solubility data is not extensively published, an empirical understanding can be derived from its structure and documented analytical methods.

  • Soluble: As a moderately polar molecule with a significant hydrocarbon content, it is readily soluble in chlorinated solvents like chloroform (CHCl₃) and dichloromethane (DCM). The related N-Boc-L-tert-leucine is soluble in methanol and dimethylformamide, suggesting that N-Boc-L-tert-leucinol is also likely soluble in polar organic solvents such as methanol, ethanol, and ethyl acetate.[2]

  • Insoluble: It is expected to be insoluble in water due to the dominance of the nonpolar tert-butyl and Boc groups.[2]

Spectroscopic and Analytical Characterization

Spectroscopic analysis is fundamental to verifying the structural integrity and purity of N-Boc-L-tert-leucinol. Below are the expected characteristics based on its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Proton NMR): The proton NMR spectrum provides a distinct fingerprint of the molecule's hydrogen environments.

    • ~4.8-5.5 ppm (Broad singlet, 1H): This signal corresponds to the amine proton (N-H) of the carbamate. Its broadness and chemical shift are influenced by hydrogen bonding and solvent.

    • ~3.6-3.8 ppm (Multiplet, 1H): The proton on the stereogenic carbon (CH-N).

    • ~3.4-3.6 ppm (Multiplet, 2H): These are the diastereotopic protons of the hydroxymethyl group (-CH₂OH).

    • ~2.0-2.5 ppm (Broad singlet, 1H): The hydroxyl proton (-OH). This peak can be broad and its position is highly dependent on concentration and temperature; it will exchange with D₂O.

    • 1.45 ppm (Singlet, 9H): A strong, sharp signal representing the nine equivalent protons of the Boc group's tert-butyl moiety, C(CH₃)₃.

    • ~0.9-1.0 ppm (Singlet, 9H): Another strong singlet for the nine equivalent protons of the tert-leucinol backbone's tert-butyl group.

  • ¹³C NMR (Carbon NMR): The carbon spectrum confirms the carbon skeleton.

    • ~156 ppm: The carbonyl carbon (C=O) of the Boc protecting group.

    • ~79-80 ppm: The quaternary carbon of the Boc group, -C(CH₃)₃.

    • ~63-65 ppm: The carbon of the hydroxymethyl group (-CH₂OH).

    • ~58-60 ppm: The carbon at the chiral center (-CH-N).

    • ~34-35 ppm: The quaternary carbon of the tert-leucinol backbone.

    • ~28.5 ppm: The three equivalent methyl carbons of the Boc group.

    • ~26-27 ppm: The three equivalent methyl carbons of the tert-leucinol backbone.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups by their characteristic vibrational frequencies.

  • 3450-3300 cm⁻¹ (Broad): A strong, broad peak corresponding to the O-H stretch of the alcohol group, broadened by hydrogen bonding.

  • 3350-3250 cm⁻¹ (Moderate): N-H stretching vibration of the carbamate. This may overlap with the O-H band.

  • 2960-2870 cm⁻¹ (Strong): C-H stretching vibrations from the abundant methyl and methylene groups.

  • ~1680-1700 cm⁻¹ (Strong): A very strong and sharp absorption due to the C=O (carbonyl) stretch of the Boc-carbamate group. This is one of the most diagnostic peaks in the spectrum.

  • ~1510-1530 cm⁻¹ (Moderate): N-H bending vibration, often coupled with C-N stretching.

  • ~1160-1170 cm⁻¹ (Strong): C-O stretching associated with the carbamate ester linkage.

Experimental Protocol: Determination of Specific Optical Rotation

This protocol outlines the standardized procedure for verifying the enantiomeric purity of N-Boc-L-tert-leucinol using a polarimeter. This method is self-validating through the use of a blank and stable readings.

Step-by-Step Methodology
  • Instrument Preparation:

    • Turn on the polarimeter's sodium lamp (λ = 589 nm) and allow the instrument to warm up for at least 10-15 minutes to ensure a stable light output.

    • Ensure the sample chamber is clean and dry.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of N-Boc-L-tert-leucinol. Record the exact mass (m).

    • Quantitatively transfer the solid to a 10 mL volumetric flask.

    • Add a small amount of HPLC-grade chloroform (CHCl₃) to dissolve the solid, then dilute to the 10 mL mark with the same solvent. Ensure the solution is homogeneous. This creates a solution with a concentration (c) of approximately 0.01 g/mL. The precise concentration is calculated as c = m / 10 mL.

  • Blank Measurement (Zeroing):

    • Rinse a clean polarimeter cell (path length, l, typically 1 dm) with pure chloroform.

    • Fill the cell with chloroform, ensuring no air bubbles are trapped in the light path.

    • Place the cell in the polarimeter and take a measurement. This value should be zeroed out according to the instrument's instructions. This step is critical as it corrects for any optical rotation caused by the solvent or the cell itself.

  • Sample Measurement:

    • Empty the polarimeter cell and rinse it with a small amount of the prepared sample solution.

    • Fill the cell with the sample solution, again ensuring the absence of air bubbles.

    • Place the filled cell into the polarimeter and record the observed rotation (α).

    • Validation: Wait for the reading to stabilize. Take 3-5 readings over one minute. A stable reading confirms thermal equilibrium and sample integrity.

  • Calculation:

    • Calculate the specific rotation [α] using the formula: [α] = α / (c × l)

    • Where:

      • α is the observed rotation in degrees.

      • c is the concentration in g/mL.

      • l is the path length of the cell in decimeters (dm).

Workflow Diagram: Polarimetry

G cluster_prep Preparation cluster_measure Measurement cluster_calc Analysis p1 1. Instrument Warm-up (Sodium Lamp, 589 nm) p2 2. Prepare Solution (Accurately weigh sample, dissolve in 10 mL CHCl₃) p1->p2 m1 3. Zero Instrument (Measure blank with pure CHCl₃) p2->m1 c1 6. Calculate Concentration (c) c = mass / volume p2->c1 m2 4. Measure Sample (Fill cell, ensure no bubbles) m1->m2 m3 5. Record Observed Rotation (α) m2->m3 c2 7. Calculate Specific Rotation [α] = α / (c × l) m3->c2 c1->c2 c3 8. Compare to Specification (-5.5° to -7.9°) c2->c3

Caption: Workflow for determining the specific optical rotation of N-Boc-L-tert-leucinol.

Handling, Storage, and Stability

Proper handling and storage are crucial to maintain the integrity of N-Boc-L-tert-leucinol.

  • Safety Precautions: While not classified as highly hazardous, standard laboratory precautions should be employed.[2] This includes wearing safety glasses, gloves, and a lab coat. Handling should be done in a well-ventilated area or a fume hood to avoid inhalation of the crystalline powder.

  • Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry place. It is classified as a combustible solid and should be kept away from strong oxidizing agents and sources of ignition.

  • Stability: The compound is stable under recommended storage conditions. The Boc-protecting group is sensitive to strong acids, which will cause it to cleave. Therefore, contact with acidic conditions should be avoided during storage and handling unless deprotection is intended.

Conclusion

N-Boc-L-tert-leucinol is a well-characterized chiral alcohol with defined physical properties that are essential for its application in synthetic chemistry. Its crystalline nature, melting point, and specific optical rotation serve as reliable indicators of its identity and purity. The expected spectroscopic signatures in NMR and IR provide clear methods for structural verification. By following established protocols for its characterization and adhering to appropriate safety and storage guidelines, researchers can confidently utilize this important building block to advance the development of novel chemical entities.

References

  • Angene Chemical. (n.d.). Safety Data Sheet: this compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 5.4: Optical Activity. Retrieved from [Link]

  • JoVE. (2017, February 22). Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation. Retrieved from [Link]

  • MRC Lab. (n.d.). How to Use a Polarimeter Effectively. Retrieved from [Link]

  • MRSEC Education Group - University of Wisconsin–Madison. (n.d.). Polarimetry Experiments. Retrieved from [Link]

  • Wikipedia. (n.d.). Specific rotation. Retrieved from [Link]

Sources

An In-Depth Technical Guide to (S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate: Structure, Stereochemistry, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: (S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate, also known as N-Boc-L-tert-leucinol, is a high-value chiral building block pivotal in modern pharmaceutical development and asymmetric synthesis. Its structure, featuring a defined stereocenter, a sterically demanding tert-butyl group, and orthogonally protected amine and alcohol functionalities, makes it an indispensable synthon for constructing complex, enantiomerically pure molecules. This guide provides a comprehensive technical overview of its molecular architecture, stereochemical integrity, primary synthetic pathways, and strategic applications, tailored for researchers and scientists in organic chemistry and drug discovery.

Introduction: The Strategic Value of a Chiral Synthon

Chiral amino alcohols are foundational structural motifs in a vast array of natural products and active pharmaceutical ingredients (APIs).[1] The specific three-dimensional arrangement of the amine and alcohol groups is frequently the determining factor for a molecule's biological activity and selectivity, fundamentally influencing its interaction with chiral biological targets like enzymes and receptors.[1] this compound emerges as a particularly valuable intermediate due to its unique combination of features: the bulky tert-butyl group which can impart specific conformational constraints, a primary alcohol available for further functionalization, and an amine protected with the versatile tert-butyloxycarbonyl (Boc) group.[2] This strategic combination allows for its seamless integration into complex synthetic sequences where precise stereochemical control is paramount.

Molecular Structure and Stereochemical Integrity

Structural Analysis

The molecule's IUPAC name is tert-butyl N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]carbamate.[2] Its structure is defined by:

  • A Chiral Backbone: A four-carbon chain with a stereogenic center at the C2 position.

  • A Primary Alcohol: A hydroxyl (-OH) group at the C1 position, which serves as a key site for nucleophilic attack or derivatization.

  • A Protected Amine: A secondary amine at the C2 position, protected by the acid-labile Boc group. The Boc group provides stability under a wide range of reaction conditions while allowing for selective deprotection.[3]

  • A Tert-Butyl Group: A bulky tert-butyl moiety at the C3 position, which provides significant steric hindrance, influencing the reactivity and conformational preferences of the molecule.

workflow start L-tert-leucine step1 Step 1: N-Boc Protection start->step1 Boc₂O, Base (e.g., NaOH, TEA) intermediate N-Boc-L-tert-leucine step1->intermediate step2 Step 2: Carboxylic Acid Reduction intermediate->step2 Reducing Agent (e.g., Red-Al®, LiAlH₄) product (S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate step2->product

Figure 2: Chiral pool synthesis workflow.
Detailed Experimental Protocols

Causality: The Boc group is installed to protect the amine functionality from reacting in the subsequent reduction step. Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for this transformation. The reaction is performed under basic conditions to deprotonate the amino group, enhancing its nucleophilicity to attack the Boc₂O. The Boc group is exceptionally stable to the basic and nucleophilic conditions required for the subsequent reduction. [3][4] Methodology:

  • Reaction Setup: Suspend L-tert-leucine (1.0 eq) in a mixture of dioxane and water (e.g., 1:1 ratio) in a round-bottom flask equipped with a magnetic stirrer.

  • Basification: Cool the mixture in an ice bath (0 °C) and add sodium hydroxide (NaOH, approx. 2.2 eq) dissolved in water. Stir until the amino acid fully dissolves.

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, approx. 1.1 eq) in dioxane dropwise to the cooled reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (approx. 12-16 hours).

  • Workup: Concentrate the mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O.

  • Acidification & Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2-3 with a cold aqueous solution of potassium hydrogen sulfate (KHSO₄).

  • Isolation: Extract the acidified aqueous layer multiple times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield N-Boc-L-tert-leucine as a white solid.

Causality: The carboxylic acid of the N-Boc protected amino acid is selectively reduced to a primary alcohol. Strong reducing agents are required for this transformation. While lithium aluminum hydride (LiAlH₄) is effective, reagents like sodium bis(2-methoxyethoxy)aluminum hydride (commercially known as Red-Al® or Vitride®) are often preferred for their higher chemoselectivity and easier handling. [5]These reagents efficiently reduce the carboxylic acid without cleaving the Boc protecting group.

Methodology:

  • Reaction Setup: Dissolve N-Boc-L-tert-leucine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add a solution of Red-Al® (approx. 1.5-2.0 eq, typically 65-70 wt. % in toluene) dropwise via a syringe, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). This procedure is critical for safely decomposing the excess reducing agent and precipitating aluminum salts.

  • Filtration & Extraction: Stir the resulting slurry at room temperature for 1 hour, then filter through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Isolation: Transfer the filtrate to a separatory funnel, wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford this compound as a pure, typically crystalline solid.

Spectroscopic Characterization

Confirmation of the structure and purity is achieved through standard spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR).

¹H NMR (CDCl₃, 400 MHz) - Predicted Data
Chemical Shift (δ) ppm Description
~4.80br s, 1H (NH )
~3.65m, 1H (CH -NHBoc)
~3.55dd, 1H (CH ₐHₑ-OH)
~3.45dd, 1H (CHₐH ₑ-OH)
~2.50br s, 1H (OH )
1.45s, 9H (Boc C(CH₃ )₃)
0.95s, 9H (Backbone C(CH₃ )₃)

Note: Chemical shifts are approximate and can vary based on solvent and concentration. The diastereotopic protons of the CH₂ group will appear as a multiplet or distinct doublets of doublets.

¹³C NMR analysis would further confirm the structure, with characteristic signals for the two quaternary tert-butyl carbons, the carbamate carbonyl (~156 ppm), the Boc quaternary carbon (~79 ppm), and the carbons of the amino alcohol backbone.

Chemical Reactivity and Synthetic Utility

The Orthogonal Nature of the Functional Groups

The primary value of this synthon lies in the orthogonal nature of its two key functional groups. The primary alcohol can undergo a wide range of transformations (e.g., oxidation, esterification, etherification) while the Boc-protected amine remains unaffected. Conversely, the Boc group can be selectively removed under mild acidic conditions without disturbing most functionalities that may have been installed at the alcohol position.

Boc Group Deprotection

Causality: The Boc group is cleaved under acidic conditions via a mechanism that involves protonation of the carbamate carbonyl, followed by the elimination of carbon dioxide and the formation of a stable tert-butyl cation. [3]This cation can be trapped by the counter-ion or fragment to isobutylene. [6]Strong acids like trifluoroacetic acid (TFA) in a non-nucleophilic solvent like dichloromethane (DCM) are typically used to ensure clean and rapid cleavage.

deprotection start N-Boc-L-tert-leucinol product (S)-2-amino-3,3-dimethylbutan-1-ol (Free Amino Alcohol) start->product Deprotection reagents Acid (TFA or HCl) in Solvent (DCM) reagents->product byproducts Byproducts: CO₂ (gas) Isobutylene (gas) product->byproducts Formation of

Figure 3: Boc deprotection workflow.

Protocol 3: Boc Deprotection

  • Reaction Setup: Dissolve the Boc-protected amino alcohol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 5-10 eq) dropwise.

  • Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Concentrate the reaction mixture in vacuo to remove the excess TFA and DCM.

  • Isolation: Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated NaHCO₃ or by adding NaOH solution to pH > 10) to obtain the free amine. Extract the product into an organic solvent, dry, and concentrate to yield the deprotected amino alcohol.

Expert Insight: The intermediate tert-butyl cation is an electrophile and can alkylate nucleophilic sites on the substrate or other molecules present. For sensitive substrates, a scavenger such as triethylsilane or anisole is often added to the reaction mixture to trap the cation and prevent side reactions. [6]

Conclusion

This compound is a cornerstone chiral building block in modern organic synthesis. Its robust and scalable synthesis from the chiral pool, combined with the orthogonal reactivity of its protected amine and primary alcohol functionalities, provides chemists with a reliable and versatile tool. A thorough understanding of its structure, stereochemistry, and reactivity is essential for its effective deployment in the synthesis of next-generation pharmaceuticals and other high-value, enantiomerically pure compounds.

References

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022). Frontiers in Bioengineering and Biotechnology. [Link]

  • New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023). Chem-Station. [Link]

  • Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols. Canadian Journal of Chemistry. [Link]

  • Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols. (2004). Canadian Journal of Chemistry. [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. (2024). The Journal of Organic Chemistry. [Link]

  • Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton. (2003). ResearchGate. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • How can we protect an amino group leaving an alcohol group free? ResearchGate. [Link]

  • Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. (2020). PubMed Central. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • (S)-tert-Butyl (3-hydroxy-3-methylbutan-2-yl)carbamate. MySkinRecipes. [Link]

Sources

An In-depth Technical Guide to the Solubility of N-Boc-L-tert-leucinol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Boc-L-tert-leucinol is a critical chiral building block in modern organic synthesis, particularly valued in the development of novel therapeutic agents. Its synthetic utility is, however, intrinsically linked to its solubility characteristics in various organic media. This guide provides a comprehensive overview of the solubility of N-Boc-L-tert-leucinol, grounded in its physicochemical properties. We will explore its solubility profile across a range of common organic solvents, offer a detailed, field-tested protocol for solubility determination, and discuss key factors that influence its dissolution. The insights and data presented herein are intended to empower researchers and process chemists to make informed decisions in reaction setup, purification, and formulation, thereby streamlining the drug development pipeline.

Physicochemical Properties of N-Boc-L-tert-leucinol

Understanding the molecular structure of N-Boc-L-tert-leucinol is fundamental to predicting and explaining its solubility behavior. The molecule's structure is characterized by a bulky, nonpolar tert-butyl group and a lipophilic N-Boc (tert-butyloxycarbonyl) protecting group. These features are counterbalanced by a polar hydroxyl (-OH) group and an amide linkage, which can participate in hydrogen bonding.

The interplay between the large nonpolar surface area and the localized polar functionalities dictates the compound's affinity for different types of solvents. The general principle of "like dissolves like" is a useful starting point; solvents that can effectively solvate both the nonpolar and polar regions of the molecule will exhibit the highest dissolving capacity.[1][2]

PropertyValueSource
Molecular Formula C11H23NO3[3][4]
Molecular Weight 217.31 g/mol [4][5]
Physical Form White crystalline powder/solid[4][5]
Melting Point 104-106 °C[4]
Hydrogen Bond Donor 1 (from the hydroxyl group)Inferred from structure
Hydrogen Bond Acceptor 3 (from the hydroxyl and carbonyl oxygens)Inferred from structure

Solubility Profile in Common Organic Solvents

SolventSolvent TypePolarity IndexExpected SolubilityRationale
Methanol Polar Protic5.1HighThe hydroxyl group of methanol can hydrogen bond with the polar groups of the solute, while its short alkyl chain interacts favorably with the nonpolar regions.
Ethanol Polar Protic4.3HighSimilar to methanol, ethanol is an effective hydrogen-bonding solvent.[6]
Isopropanol Polar Protic3.9Moderate to HighThe increased steric bulk of isopropanol may slightly hinder its ability to solvate the solute compared to methanol and ethanol.
Dichloromethane (DCM) Polar Aprotic3.1HighDCM is a versatile solvent that can effectively dissolve a wide range of organic compounds due to its ability to engage in dipole-dipole interactions.
Tetrahydrofuran (THF) Polar Aprotic4.0HighTHF's ether oxygen can act as a hydrogen bond acceptor, and its cyclic structure provides a good balance of polar and nonpolar characteristics.
Ethyl Acetate Polar Aprotic4.4Moderate to HighThe ester functionality of ethyl acetate allows for favorable dipole-dipole interactions.
Acetonitrile Polar Aprotic5.8ModerateWhile polar, acetonitrile is a relatively poor hydrogen bond acceptor, which may limit its ability to solvate the hydroxyl group of the solute.
Toluene Nonpolar2.4Low to ModerateToluene's aromatic ring can induce dipole interactions, but it is generally a poor solvent for polar compounds.[6]
Hexane Nonpolar0.1LowAs a nonpolar aliphatic hydrocarbon, hexane is unlikely to effectively solvate the polar functional groups of N-Boc-L-tert-leucinol.[6]
Water Polar Protic10.2Very LowThe large, nonpolar surface area of the molecule, due to the tert-butyl and N-Boc groups, results in poor solubility in the highly polar, hydrogen-bonding network of water.

Experimental Determination of Solubility: A Standardized Protocol

To obtain reliable and reproducible quantitative solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted and robust technique for this purpose.[1] This method ensures that the solution reaches equilibrium, providing a true measure of the solute's solubility in a given solvent at a specific temperature.

Step-by-Step Methodology for Isothermal Shake-Flask Solubility Determination:

  • Material Preparation:

    • Ensure the N-Boc-L-tert-leucinol is of high purity and is a fine, uniform powder to facilitate dissolution.

    • Use high-purity (e.g., HPLC grade) solvents to avoid impurities that could affect solubility.

  • Preparation of Saturated Solutions:

    • Add an excess amount of N-Boc-L-tert-leucinol to a known volume of the selected solvent in a sealed vial or flask. The excess solid is crucial to ensure that the solution becomes saturated.

    • Prepare triplicate samples for each solvent to ensure statistical validity.

  • Equilibration:

    • Place the sealed vials in a constant temperature shaker bath (e.g., at 25 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[1] The time required may vary depending on the solvent and solute.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation.

    • Immediately filter the collected supernatant through a fine-pore syringe filter (e.g., 0.22 µm) into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

  • Analysis:

    • Gravimetric Analysis: Carefully evaporate the solvent from the filtered solution under a stream of nitrogen or in a vacuum oven at a temperature below the solute's decomposition point. Weigh the remaining solid to determine the mass of the dissolved solute.

    • Chromatographic Analysis (e.g., HPLC): Dilute a known volume of the filtered supernatant with a suitable mobile phase. Quantify the concentration of N-Boc-L-tert-leucinol by comparing its peak area to a standard curve prepared from solutions of known concentrations.

  • Data Calculation:

    • Express the solubility in appropriate units, such as mg/mL or g/L.

    • Calculate the mean and standard deviation from the triplicate samples.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis A Add excess solute to solvent B Seal vials (triplicates) A->B C Agitate at constant temperature (24-72h) B->C D Settle excess solid C->D E Withdraw supernatant D->E F Filter (0.22 µm) E->F G Gravimetric or HPLC analysis F->G H H G->H Calculate Solubility (mg/mL)

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Key Factors Influencing Solubility and Practical Considerations

Several factors beyond the choice of solvent can significantly impact the solubility of N-Boc-L-tert-leucinol. A thorough understanding of these variables is crucial for consistent and successful experimental outcomes.

  • Temperature: The solubility of most solid organic compounds, including N-Boc-L-tert-leucinol, increases with temperature.[1] This is because the dissolution process is often endothermic, meaning it consumes heat. Applying gentle heat can be a practical strategy to dissolve the compound more quickly or to prepare supersaturated solutions for crystallization. However, it is essential to be aware of the compound's thermal stability to avoid degradation.

  • Solvent Purity: The presence of impurities, particularly water, in organic solvents can alter their solvating properties and, consequently, the solubility of the solute. Water can compete for hydrogen bonding sites or change the overall polarity of the solvent. Therefore, using anhydrous solvents is recommended for obtaining precise and reproducible solubility data.

  • Particle Size and Surface Area: Smaller particles have a larger surface area-to-volume ratio, which can increase the rate of dissolution. While it does not affect the equilibrium solubility, using a finely ground powder can significantly reduce the time required to reach saturation.

  • pH (in aqueous or protic systems): Although N-Boc-L-tert-leucinol is neutral, its solubility in protic solvents could be influenced by the pH of the medium if any acidic or basic impurities are present.

G Solubility Solubility Temp Temperature Temp->Solubility increases Purity Solvent Purity Purity->Solubility affects ParticleSize Particle Size ParticleSize->Solubility affects rate

Caption: Factors Influencing the Solubility of N-Boc-L-tert-leucinol.

Conclusion

N-Boc-L-tert-leucinol exhibits a solubility profile consistent with its molecular structure, showing a high affinity for polar protic and aprotic organic solvents, and limited solubility in nonpolar and aqueous media. For process development and synthetic applications, solvents such as methanol, ethanol, and dichloromethane are excellent choices for achieving high concentrations. When quantitative data is required, the isothermal shake-flask method provides a reliable and accurate means of determination. By considering the interplay of solvent choice, temperature, and material properties, researchers can effectively control the dissolution of N-Boc-L-tert-leucinol, optimizing reaction conditions and purification protocols.

References

  • Allen, A. (n.d.). Organic Solvents: Types, Uses, & Properties Explained. Vertex AI Search.
  • Fisher Scientific. (2021, December 25).
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.
  • Murov, S. (2020, August 19). Properties of Solvents Used in Organic Chemistry.
  • Sigma-Aldrich. (n.d.). (S)-(-)-N-Boc-tert-leucinol.
  • Thermo Fisher Scientific. (n.d.). (S)-(-)-N-BOC-tert-Leucinol, 98%.
  • Utah Tech University. (n.d.). Physical Properties of Organic Solvents.

Sources

An In-Depth Technical Guide to the Biological Significance of (S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate: A Chiral Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide delves into the biological significance of (S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate. Rather than possessing potent intrinsic biological activity, this molecule's importance lies in its role as a versatile, chiral building block in the synthesis of pharmacologically active compounds. Its unique structural features—a stereogenic center, a bulky tert-butyl group, and reactive hydroxyl and carbamate functionalities—make it a privileged scaffold in modern medicinal chemistry. We will explore its application in the development of targeted therapeutics, particularly proteasome inhibitors and synthetic cannabinoid receptor agonists, providing field-proven insights and detailed experimental context for researchers, scientists, and drug development professionals.

Core Physicochemical Data

A summary of the key quantitative data for this compound, also known as (S)-(-)-N-Boc-tert-leucinol, is presented for reference.

PropertyValueReference(s)
Molecular Formula C₁₁H₂₃NO₃[1]
Molecular Weight 217.31 g/mol
CAS Number 153645-26-2[1]
Appearance White to off-white solid
Chirality (S)-enantiomer[1]
Canonical SMILES CC(C)(C)C(C(O)N)C(=O)OC(C)(C)C
InChI Key AZHJHZWFJVBGIL-MRVPVSSYSA-N

Section 1: The (S)-tert-Leucinol Scaffold – A Privileged Structure in Medicinal Chemistry

This compound is derived from L-tert-leucinol. The core L-tert-leucinol structure is considered a "privileged scaffold" in drug discovery. This term refers to molecular frameworks that are capable of binding to multiple, distinct biological targets, often with high affinity and specificity.

The value of this scaffold is rooted in its specific stereochemistry and sterics. The bulky tert-butyl group provides a significant steric hindrance that can dictate the orientation of a drug candidate within a protein's binding pocket. This is crucial for establishing precise interactions with amino acid residues in an active site, thereby enhancing potency and selectivity. The fixed (S)-stereochemistry at the C2 position is essential for creating molecules with specific three-dimensional arrangements, a critical factor in enantioselective recognition by biological targets like enzymes and receptors.[1] The presence of both a hydroxyl (-OH) group and a protected amine (-NHBoc) provides two distinct points for synthetic elaboration, allowing chemists to build molecular complexity in a controlled manner.[1]

Section 2: Application in Proteasome Inhibitor Development

A primary application of the L-tert-leucinol scaffold is in the synthesis of proteasome inhibitors, a cornerstone of modern oncology therapeutics.

The Ubiquitin-Proteasome System (UPS)

The UPS is the principal mechanism for controlled protein degradation in eukaryotic cells.[2] It regulates the levels of proteins involved in critical cellular processes, including cell cycle progression, signal transduction, and apoptosis.[3] The 26S proteasome, the system's central enzyme complex, is responsible for breaking down proteins that have been tagged with ubiquitin.[3] In many cancers, particularly multiple myeloma, malignant cells produce vast quantities of proteins, placing a high burden on the UPS.[3] Inhibition of the proteasome leads to an accumulation of misfolded proteins and regulatory proteins that trigger programmed cell death (apoptosis), making it an effective anti-cancer strategy.[4]

cluster_ub Ubiquitination Cascade Ub Ubiquitin E1 E1 Ub-Activating Enzyme Ub->E1 ATP E2 E2 Ub-Conjugating Enzyme E1->E2 E3 E3 Ub Ligase E2->E3 Protein Target Protein E3->Protein TaggedProtein Polyubiquitinated Protein Protein->TaggedProtein E3-mediated Ub transfer Proteasome 26S Proteasome TaggedProtein->Proteasome Peptides Peptides Proteasome->Peptides Protein Degradation Inhibitor Proteasome Inhibitor Inhibitor->Proteasome Inhibition

Caption: The Ubiquitin-Proteasome System and the site of therapeutic inhibition.
Mechanism of Inhibition and Role of the Scaffold

The catalytic activity of the proteasome resides within its 20S core, which contains three types of proteolytic sites: chymotrypsin-like (CT-L, at the β5 subunit), trypsin-like (T-L, at the β2 subunit), and caspase-like (C-L, at the β1 subunit).[2] The CT-L activity is the primary target for most clinically approved proteasome inhibitors.[5]

Compounds like bortezomib, a dipeptidyl boronic acid, effectively inhibit the proteasome.[4] The L-tert-leucinol scaffold is used to synthesize analogs of such inhibitors. The bulky tert-leucine side chain fits into the S1 hydrophobic pocket of the chymotrypsin-like active site, while the stereochemistry ensures correct positioning of the reactive warhead (e.g., a boronic acid or epoxyketone) to form a stable complex with the catalytic threonine residue (Thr1) of the β5 subunit.[4][5]

Experimental Protocol: In Vitro Proteasome Activity Assay

This protocol describes a method to screen for proteasome inhibition using a fluorogenic substrate. The causality behind this choice is its high sensitivity and direct measurement of the chymotrypsin-like activity, the most relevant target for many inhibitors. The use of a specific inhibitor, MG-132, provides a self-validating system by establishing a baseline for maximal inhibition.

Objective: To quantify the chymotrypsin-like (CT-L) activity of the 20S proteasome in the presence of a test compound.

Materials:

  • Purified 20S Proteasome

  • Proteasome Assay Buffer (e.g., 50 mM HEPES, pH 7.8, 10 mM NaCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose, 5 mM DTT, 2 mM ATP)[6]

  • Fluorogenic Substrate: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-Methylcoumarin), 10 mM stock in DMSO.

  • Test Compound (e.g., a derivative of the title compound), various concentrations in DMSO.

  • Positive Control Inhibitor: MG-132, 10 mM stock in DMSO.[7]

  • Black, flat-bottom 96-well microplate.

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 440-460 nm).

Procedure:

  • Reagent Preparation: Thaw all reagents on ice. Prepare a working solution of the 20S proteasome in cold Assay Buffer. Dilute the Suc-LLVY-AMC substrate to a 100 µM working concentration in Assay Buffer.[6]

  • Assay Plate Setup: Design the plate layout to include wells for:

    • No-enzyme control (Substrate + Buffer)

    • Enzyme-only control (Enzyme + Substrate + Buffer)

    • Positive inhibitor control (Enzyme + Substrate + MG-132)

    • Test compound wells (Enzyme + Substrate + Test Compound at various dilutions)

  • Reaction Mixture: To each well, add 50 µL of Assay Buffer.

  • Inhibitor Addition: Add 1 µL of the appropriate dilution of the test compound, MG-132 (for a final concentration of ~10 µM), or DMSO (for enzyme-only control) to the respective wells.

  • Enzyme Addition: Add 20 µL of the diluted 20S proteasome solution to all wells except the no-enzyme control.

  • Pre-incubation: Mix gently and incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of the 100 µM Suc-LLVY-AMC substrate solution to all wells to initiate the reaction. The final volume should be ~91 µL.

  • Kinetic Measurement: Immediately place the plate in the microplate reader pre-heated to 37°C. Measure the fluorescence intensity every 2 minutes for 30-60 minutes.

  • Data Analysis:

    • Subtract the background fluorescence (no-enzyme control) from all readings.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percent inhibition for each concentration of the test compound relative to the enzyme-only control.

    • Plot percent inhibition vs. log[concentration] to determine the IC₅₀ value.

A Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) B Dispense Assay Buffer to 96-well plate A->B C Add Test Compounds & Controls (MG-132, DMSO) B->C D Add 20S Proteasome (except No-Enzyme control) C->D E Pre-incubate Plate (15 min @ 37°C) D->E F Initiate Reaction (Add Suc-LLVY-AMC) E->F G Kinetic Reading (Fluorescence Plate Reader) F->G H Data Analysis (Calculate Rate, % Inhibition, IC₅₀) G->H

Caption: Experimental workflow for the in vitro proteasome inhibition assay.

Section 3: Role in the Synthesis of Cannabinoid Receptor Agonists

The L-tert-leucine moiety, for which the title compound is a protected precursor, is also a key structural feature in many potent synthetic cannabinoid receptor agonists (SCRAs).[8]

Cannabinoid Receptors and SCRAs

The endocannabinoid system, comprised primarily of cannabinoid receptors CB1 and CB2, plays a role in regulating numerous physiological processes. CB1 receptors are abundant in the central nervous system and mediate the psychoactive effects of cannabinoids, while CB2 receptors are found mainly in the immune system.[9] SCRAs are compounds designed to mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC) by acting as agonists at these receptors. Many SCRAs are significantly more potent and efficacious than THC.[9]

The L-tert-leucinamide substructure is found in some of the most prevalent classes of SCRAs. In these molecules, the bulky tert-leucine group occupies a hydrophobic pocket in the CB1 receptor, contributing significantly to high binding affinity. For instance, in compounds like ADB-BUTINACA, the L-tert-leucinamide portion is critical for potent agonism.[8] The synthesis of these molecules often involves an amide coupling step between a core moiety (like an indole or indazole) and an L-tert-leucine derivative.[8]

SCRA Synthetic Cannabinoid Receptor Agonist (SCRA) CB1R CB1 Receptor (GPCR) SCRA->CB1R Binds & Activates Gi Gαi CB1R->Gi GDP -> GTP Gbg Gβγ AC Adenylate Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP

Caption: Simplified signaling pathway for CB1 receptor activation by an agonist.

Section 4: The Carbamate Moiety – Implications for Biological Activity

The carbamate group [-NHC(=O)O-] in the title compound also has important implications for its use in drug design.

  • Enzyme Inhibition: Carbamates are a well-known class of reversible acetylcholinesterase (AChE) inhibitors.[10] They act by transferring their carbamoyl group to a serine residue in the enzyme's active site, forming a transiently stable carbamylated enzyme that is much slower to hydrolyze than the acetylated intermediate formed by acetylcholine.[11] While the title compound is not designed as an AChE inhibitor, this inherent reactivity of the carbamate functional group suggests that derivatives could be explored as inhibitors for various serine hydrolases.

  • Peptide Bond Surrogate: The carbamate linkage is often used in medicinal chemistry as a bioisostere, or replacement, for the amide (peptide) bond.[12] Amide bonds are susceptible to cleavage by protease enzymes in the body, leading to rapid metabolism and poor bioavailability of peptide-based drugs. Carbamates are generally more resistant to enzymatic hydrolysis, making them a valuable tool for improving the metabolic stability and pharmacokinetic profile of a drug candidate.[12]

cluster_amide Peptide Bond cluster_carbamate Carbamate Linkage (Surrogate) Amide R-C(=O)-NH-R' Carbamate R-O-C(=O)-NH-R'

Caption: Structural comparison of a peptide bond and a carbamate linkage.

Section 5: Synthesis and Chemical Reactivity

The title compound is typically synthesized from its parent amino alcohol, L-tert-leucinol, through protection of the amine group. The use of di-tert-butyl dicarbonate (Boc₂O) is a standard and efficient method for this transformation, chosen for its high yield and the stability of the resulting Boc-protected amine, which can be easily removed later under mild acidic conditions.

Representative Synthetic Protocol

Objective: To synthesize this compound from L-tert-leucinol.

Materials:

  • L-tert-Leucinol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve L-tert-leucinol (1.0 eq) in DCM.

  • Base Addition: Add triethylamine (1.1 eq) to the solution and stir at room temperature.

  • Boc Protection: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a small amount of DCM and add it dropwise to the reaction mixture at 0°C (ice bath).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the title compound as a white solid.

A Dissolve L-tert-leucinol & Base (TEA) in DCM B Cool to 0°C A->B C Add Boc₂O solution dropwise B->C D Stir at Room Temp (4-12h) & Monitor by TLC C->D E Aqueous Work-up (Wash with NaHCO₃, Brine) D->E F Dry Organic Layer (MgSO₄) E->F G Concentrate in vacuo F->G H Purify Product (Chromatography or Recrystallization) G->H

Caption: General workflow for the Boc-protection of L-tert-leucinol.

Conclusion

This compound is a quintessential example of a molecule whose biological significance is not intrinsic but is conferred through its application. As a chiral building block, its unique stereochemical and steric properties are leveraged to create highly specific and potent inhibitors of crucial cellular targets like the proteasome and to develop powerful agonists for cannabinoid receptors. Its carbamate functionality further enhances its utility as a stable peptide bond surrogate, improving the drug-like properties of therapeutic candidates. For drug development professionals, a deep understanding of such foundational scaffolds is paramount, as they represent the starting point for synthesizing the next generation of targeted and effective medicines.

References

  • Proteasomes: Isolation and Activity Assays. Current Protocols in Cell Biology. [Link]

  • Studies on the enzymatic hydrolysis of amino acid carbamates. PubMed. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. [Link]

  • Proteasome Assay in Cell Lysates. PMC - NIH. [Link]

  • (S)-Tert-butyl (1-hydroxybut-3-YN-2-YL)carbamate | C9H15NO3 | CID 21971753. PubChem. [Link]

  • Discovery of carbamate degrading enzymes by functional metagenomics. PLOS One. [Link]

  • Carbamate. Wikipedia. [Link]

  • Carbamate Toxicity. StatPearls - NCBI Bookshelf. [Link]

  • (S)-tert-Butyl (3-hydroxy-3-methylbutan-2-yl)carbamate. PubChem. [Link]

  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]

  • Carbamic acid, tert-butyl ester. Organic Syntheses. [Link]

  • Multigram scale synthesis of synthetic cannabinoid metabolites. DiVA portal. [Link]

  • (S) synthetic method of the hydroxy propyl carbamate of the tert-butyl group 2.
  • Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, C8H17NO3. De Gruyter. [Link]

  • (PDF) Synthetic cannabinoids: Synthesis and biological activities. ResearchGate. [Link]

  • Synthetic cannabinoids in Europe – a review. ScienceDirect. [Link]

  • tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate, 95% Purity, C11H23NO3, 25 grams. Oakwood Chemical. [Link]

  • Novel Class of Proteasome Inhibitors: In Silico and In Vitro Evaluation of Diverse Chloro(trifluoromethyl)aziridines. MDPI. [Link]

  • Recent advances in proteasome inhibitor discovery. ResearchGate. [Link]

  • Total synthesis of the fellutamides, lipopeptide proteasome inhibitors. More sustainable peptide bond formation. PMC - NIH. [Link]

  • Saturated Cannabinoids: Update on Synthesis Strategies and Biological Studies of These Emerging Cannabinoid Analogs. MDPI. [Link]

  • Natural Agents as Novel Potential Source of Proteasome Inhibitors with Anti-Tumor Activity: Focus on Multiple Myeloma. MDPI. [Link]

  • Proteasome Inhibitors: An Expanding Army Attacking a Unique Target. PMC. [Link]

Sources

The Pivotal Role of (S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate in Chiral Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of a key chiral building block.

Introduction: A Molecule of Strategic Importance

(S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate, also known by its synonym N-Boc-L-tert-leucinol, is a chiral amino alcohol that has emerged as a cornerstone in the asymmetric synthesis of complex molecules, particularly within the pharmaceutical industry. Its unique structural features, including a bulky tert-butyl group that imparts significant steric influence and a versatile Boc-protected amine and primary alcohol, make it an invaluable intermediate for the construction of stereochemically defined pharmacophores. This guide provides a comprehensive overview of its discovery, synthesis, characterization, and applications, offering insights into its pivotal role in modern drug development.

Historical Context and Discovery

While a singular, seminal "discovery" paper for this compound is not readily apparent in the scientific literature, its advent is intrinsically linked to the broader development and popularization of Boc (tert-butoxycarbonyl) protecting group chemistry in peptide synthesis and medicinal chemistry. The strategic importance of chiral amino alcohols as synthons became increasingly recognized throughout the late 20th century. The earliest mentions and uses of this specific compound, under its CAS number 153645-26-2, are found within the patent literature and as a commercially available building block, highlighting its immediate utility in synthetic campaigns rather than being the subject of fundamental academic discovery. Its value was quickly established in the synthesis of protease inhibitors, a class of antiviral drugs where precise stereochemistry is paramount for efficacy.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for quality control.

PropertyValue
Molecular Formula C₁₁H₂₃NO₃
Molecular Weight 217.31 g/mol
CAS Number 153645-26-2
Appearance White to off-white crystalline powder
Melting Point 104-106 °C
Solubility Soluble in methanol, ethanol, dichloromethane, and other common organic solvents.

Spectroscopic Data:

While a complete set of spectra from a single definitive source is not available, the following represents typical spectroscopic data for N-Boc-L-tert-leucinol and closely related analogs.

  • ¹H NMR (CDCl₃, 400 MHz): δ 5.10 (d, 1H), 4.15 (m, 1H), 3.70-3.50 (m, 2H), 1.45 (s, 9H), 1.00 (s, 9H). The spectrum is characterized by the singlets of the two tert-butyl groups and the multiplets corresponding to the chiral backbone.

  • ¹³C NMR (CDCl₃, 100 MHz): δ 156.8, 79.6, 62.1, 43.0, 32.2, 28.4, 26.8. Key signals include those for the carbamate carbonyl, the quaternary carbons of the Boc and tert-butyl groups, and the carbons of the amino alcohol core.

  • Infrared (IR) Spectroscopy (KBr Pellet): ν (cm⁻¹) ~3350 (O-H stretch), ~3250 (N-H stretch), ~2960 (C-H stretch), ~1685 (C=O stretch, carbamate). The spectrum clearly indicates the presence of the hydroxyl, amine, and carbamate functional groups.

  • Mass Spectrometry (ESI+): m/z 218.17 [M+H]⁺, 240.15 [M+Na]⁺.

Synthesis of this compound: A Practical Approach

The most common and efficient synthesis of this compound starts from the readily available and enantiopure amino acid, L-tert-leucine. The synthetic strategy involves two key steps: Boc protection of the amine and subsequent reduction of the carboxylic acid to the primary alcohol.

Synthesis_Workflow L_tert_leucine L-tert-Leucine Boc_protection Boc Protection (Boc)₂O, Base L_tert_leucine->Boc_protection N_Boc_L_tert_leucine N-Boc-L-tert-leucine Boc_protection->N_Boc_L_tert_leucine Reduction Reduction (e.g., NaBH₄, I₂ or LiAlH₄) N_Boc_L_tert_leucine->Reduction Target_Molecule (S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate Reduction->Target_Molecule

Figure 1: General synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

Part 1: Synthesis of N-Boc-L-tert-leucine [1]

  • Reaction Setup: To a suspension of L-tert-leucine (1.0 equivalent) in a suitable solvent such as methanol or a mixture of dioxane and water, add a base (e.g., triethylamine or sodium hydroxide, 2.0 equivalents). Cool the mixture to 0 °C in an ice bath.

  • Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in the same solvent to the cooled suspension while maintaining the temperature between 0 and 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash successively with a weak acid (e.g., 10% citric acid solution) to remove excess base, followed by water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-tert-leucine, typically as a viscous oil or a white solid.

Part 2: Reduction of N-Boc-L-tert-leucine to N-Boc-L-tert-leucinol

A common method for this reduction involves the use of sodium borohydride in the presence of iodine or a more potent reducing agent like lithium aluminum hydride.

  • Reaction Setup: Dissolve N-Boc-L-tert-leucine (1.0 equivalent) in an anhydrous ethereal solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Reduction:

    • Method A (NaBH₄/I₂): Cool the solution to 0 °C and add sodium borohydride (2.0-3.0 equivalents) portion-wise. Then, add a solution of iodine (1.0-1.5 equivalents) in THF dropwise.

    • Method B (LiAlH₄): Slowly add a solution of lithium aluminum hydride (1.0-1.5 equivalents) in THF to the cooled solution of the starting material.

  • Reaction and Quenching: Stir the reaction mixture at room temperature until completion (monitored by TLC). Carefully quench the reaction by the slow, sequential addition of water, 15% aqueous NaOH, and then more water.

  • Work-up and Isolation: Filter the resulting mixture through a pad of Celite® and wash the filter cake with THF or ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford this compound as a white crystalline solid.

The Role of this compound in Drug Discovery

The true value of this chiral building block is demonstrated in its application in the total synthesis of several important therapeutic agents. Its sterically demanding tert-butyl group can effectively control the stereochemical outcome of subsequent reactions, making it a valuable chiral auxiliary.

Applications Target_Molecule (S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate Antivirals Antiviral Agents Target_Molecule->Antivirals Atazanavir Atazanavir (HIV Protease Inhibitor) Antivirals->Atazanavir Telaprevir Telaprevir (HCV Protease Inhibitor) Antivirals->Telaprevir

Figure 2: Key applications of the title compound in the synthesis of antiviral drugs.

Case Study 1: Atazanavir (HIV Protease Inhibitor)

Atazanavir is an antiretroviral medication used to treat and prevent HIV/AIDS.[2][3][4][5] The synthesis of Atazanavir utilizes a key intermediate derived from L-tert-leucine, where the core structure provided by N-Boc-L-tert-leucinol is crucial for the final molecule's ability to bind to the active site of the HIV protease. The bulky tert-butyl group occupies a key hydrophobic pocket of the enzyme, contributing significantly to the drug's potency.

Case Study 2: Telaprevir (Hepatitis C Virus Protease Inhibitor)

Telaprevir is a protease inhibitor used as a treatment for hepatitis C.[6][7][8] The synthesis of this complex molecule involves the incorporation of a fragment derived from this compound. The defined stereochemistry of this building block is essential for the correct three-dimensional arrangement of the final drug molecule, which is necessary for its inhibitory activity against the HCV NS3/4A serine protease.

Safety and Handling

This compound is generally considered to be a stable, non-explosive, and non-oxidizing solid. However, as with all chemical reagents, appropriate safety precautions should be taken.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

  • Inhalation: Avoid inhaling dust. Use in a well-ventilated area or with a fume hood.

  • Skin and Eye Contact: May cause skin and eye irritation. In case of contact, rinse thoroughly with water.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound stands out as a highly valuable and versatile chiral building block in modern organic synthesis. Its straightforward preparation from L-tert-leucine and its successful application in the synthesis of complex, life-saving medications underscore its significance. For researchers and professionals in drug development, a thorough understanding of the properties and synthetic utility of this compound is essential for the design and execution of efficient and stereoselective synthetic routes to new therapeutic agents.

References

  • Royal Society of Chemistry. A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions. Chemical Communications. 2010. Available from: [Link]

  • Google Patents. Process for the preparation of telaprevir and intermediates thereof. WO2014203208A1.
  • Royal Society of Chemistry. Experimental Procedures. Available from: [Link]

  • Royal Society of Chemistry. 10 - The Royal Society of Chemistry. Available from: [Link]

  • Google Patents. Synthesis of telaprevir and boceprevir, or pharmaceutically acceptable salts or solvates as well as intermediate products thereof including β-amino acids prepared via Mukaiyama aldol addition. US9346853B2.
  • Pharmaffiliates. Atazanavir-impurities. Available from: [Link]

  • Synchemia. Atazanavir. Available from: [Link]

  • TSI Journals. Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Available from: [Link]

  • Google Patents. Process for the preparation of atazanavir. EP1930324A1.
  • WIPO. Atazanavir. Available from: [Link]

  • PubChem. Telaprevir. Available from: [Link]

  • De Gruyter. Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, C8H17NO3. Available from: [Link]

  • Organic Syntheses. tert-BUTOXYCARBONYL-L-PROLINE. Available from: [Link]

  • Science, Engineering and Health Studies. Synthesis of trans tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl) carbamate: a potential precursor for (-)-muricatacin derivatives. Available from: [Link]

  • Organic Chemistry Portal. An Efficient Synthesis of Carbamates by Tin-Catalyzed Transcarbamoylation Reactions of Primary and Secondary Alcohols. Available from: [Link]

  • PubChem. (S)-Tert-butyl (1-hydroxybut-3-YN-2-YL)carbamate. Available from: [Link]

Sources

Methodological & Application

Introduction: The Strategic Value of N-Boc-L-tert-leucinol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Chiral Pool Synthesis of N-Boc-L-tert-leucinol

N-Boc-L-tert-leucinol is a pivotal chiral building block in modern organic and medicinal chemistry. Its sterically demanding tert-butyl group and inherent chirality, derived from the naturally occurring amino acid L-tert-leucine, make it an invaluable component in the synthesis of complex molecules such as chiral ligands, auxiliaries, and pharmacologically active compounds. This application note provides a detailed, field-tested protocol for the synthesis of N-Boc-L-tert-leucinol, beginning from the readily available chiral pool precursor, L-tert-leucine. The described methodology emphasizes operational simplicity, high yields, and robust purification procedures, ensuring the attainment of highly pure material suitable for demanding synthetic applications.

The synthetic strategy hinges on a two-step sequence: the reduction of the carboxylic acid moiety of L-tert-leucine to the corresponding primary alcohol, followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. This approach is a classic example of chiral pool synthesis, where the stereochemical integrity of the starting material is preserved throughout the synthetic sequence, thereby obviating the need for chiral resolutions or asymmetric induction steps.

Chemical Transformation Overview

The overall synthesis can be visualized as a two-stage process, starting from the chiral precursor L-tert-leucine.

A L-tert-leucine B L-tert-leucinol A->B Reduction C N-Boc-L-tert-leucinol B->C Boc Protection

Caption: Synthetic workflow for N-Boc-L-tert-leucinol.

Experimental Protocol: A Step-by-Step Guide

Part 1: Reduction of L-tert-leucine to L-tert-leucinol

This initial step focuses on the chemoselective reduction of the carboxylic acid in the presence of the amine. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LAH) being a common and effective choice.

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)Notes
L-tert-leucine>99% enantiomeric excessSigma-AldrichStarting chiral material.
Lithium aluminum hydride (LAH)1.0 M solution in THFAcros OrganicsHighly reactive, handle with care.
Tetrahydrofuran (THF)Anhydrous, >99.9%Fisher ScientificUse freshly distilled or from a solvent purification system.
Diethyl etherAnhydrousVWR ChemicalsFor workup and extraction.
Sodium sulfateAnhydrousEMD MilliporeFor drying the organic phase.
Celite®Filtering aidSigma-AldrichFor filtration of aluminum salts.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add a solution of L-tert-leucine (10.0 g, 76.2 mmol) in anhydrous tetrahydrofuran (THF, 150 mL).

  • Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.

  • Addition of Reducing Agent: Slowly add a 1.0 M solution of lithium aluminum hydride (LAH) in THF (152 mL, 152 mmol, 2.0 equivalents) to the stirred suspension via the dropping funnel over a period of 1 hour. The addition is exothermic, so maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 66 °C) and maintain it for 4 hours.

  • Quenching: After the reaction is complete (monitored by TLC), cool the flask back to 0 °C. Cautiously quench the excess LAH by the sequential dropwise addition of water (5.8 mL), 15% aqueous sodium hydroxide (5.8 mL), and finally water (17.4 mL). This procedure, known as the Fieser workup, is crucial for precipitating the aluminum salts in a granular form, which facilitates their removal by filtration.

  • Filtration and Extraction: Stir the resulting white suspension at room temperature for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford L-tert-leucinol as a white solid. The crude product is often of sufficient purity for the next step.

Part 2: N-Boc Protection of L-tert-leucinol

The second stage involves the protection of the primary amine of L-tert-leucinol with a tert-butyloxycarbonyl (Boc) group. This is a standard protection strategy that renders the amine unreactive towards many reagents.

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)Notes
L-tert-leucinolFrom Part 1-Crude product can be used directly.
Di-tert-butyl dicarbonate (Boc₂O)>97%TCI AmericaThe Boc-protecting agent.
Triethylamine (Et₃N)>99.5%Sigma-AldrichBase to neutralize the acid formed.
Dichloromethane (DCM)AnhydrousFisher ScientificReaction solvent.
Saturated aq. NaHCO₃--For aqueous workup.
Brine--For aqueous workup.
Magnesium sulfateAnhydrousVWR ChemicalsFor drying the organic phase.

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the crude L-tert-leucinol (assuming a quantitative yield from the previous step, ~8.9 g, 76.2 mmol) in anhydrous dichloromethane (DCM, 150 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer.

  • Addition of Base and Boc Anhydride: To the stirred solution, add triethylamine (15.9 mL, 114 mmol, 1.5 equivalents) followed by the portion-wise addition of di-tert-butyl dicarbonate (Boc₂O) (18.3 g, 83.8 mmol, 1.1 equivalents) at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Aqueous Workup: Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 100 mL) and brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield N-Boc-L-tert-leucinol as a white crystalline solid.

Expected Results and Characterization

ParameterExpected Value
Overall Yield80-90%
AppearanceWhite crystalline solid
Melting Point50-52 °C
Optical Rotation[α]²⁰D -41.0° (c 1.0, CHCl₃)
¹H NMR (CDCl₃)Consistent with the structure of N-Boc-L-tert-leucinol. Key signals include a singlet for the tert-butyl group of the Boc protecting group around 1.45 ppm and a singlet for the tert-butyl group of the leucinol backbone around 0.90 ppm.
¹³C NMR (CDCl₃)Consistent with the structure of N-Boc-L-tert-leucinol.

Safety and Handling Precautions

  • Lithium aluminum hydride (LAH): LAH is a highly reactive and pyrophoric solid that reacts violently with water and other protic solvents. It should be handled under an inert atmosphere in a fume hood. Personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory.

  • Di-tert-butyl dicarbonate (Boc₂O): Boc₂O is a lachrymator and should be handled in a well-ventilated fume hood.

  • Anhydrous Solvents: Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low yield in the reduction stepIncomplete reaction or degradation of LAH.Ensure the use of freshly opened or titrated LAH solution. Confirm the complete dissolution of L-tert-leucine in THF before adding LAH. Extend the reflux time.
Formation of byproducts in the Boc protectionOver-reaction or side reactions.Add Boc₂O portion-wise and maintain the reaction temperature at room temperature. Ensure the use of the correct stoichiometry.
Difficulty in removing aluminum saltsImproper quenching of LAH.Follow the Fieser workup procedure precisely. The order and amount of reagents added are critical for the formation of easily filterable salts.
Low enantiomeric excess of the final productRacemization during the reaction.The described protocol is known to proceed with high fidelity, preserving the stereochemical integrity of the starting material. If racemization is suspected, verify the enantiomeric purity of the starting L-tert-leucine.

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the synthesis of N-Boc-L-tert-leucinol from L-tert-leucine. By following the step-by-step instructions and adhering to the safety precautions, researchers can consistently obtain high yields of this valuable chiral building block in high purity. The use of readily available starting materials and standard laboratory techniques makes this procedure accessible to a wide range of synthetic chemists.

References

  • D. A. Evans, et al. (1990). Asymmetric Synthesis of α-Amino Acids. Journal of the American Chemical Society, 112(10), 4011-4030. Available at: [Link]

  • J. D. White, et al. (1999). Total Synthesis of the Marine Macrolide Phorboxazole A. Journal of the American Chemical Society, 121(24), 5485-5486. Available at: [Link]

enantioselective synthesis of (S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Enantioselective Synthesis of (S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate

Introduction: The Significance of (S)-Boc-tert-Leucinol

This compound, commonly known as (S)-Boc-tert-leucinol, is a crucial chiral building block in modern organic synthesis and pharmaceutical development.[1][2] Its structural motif, featuring a sterically demanding tert-butyl group adjacent to a protected amine and a primary alcohol, makes it an invaluable precursor for the synthesis of complex chiral molecules, including peptide isosteres, chiral ligands for asymmetric catalysis, and active pharmaceutical ingredients.[1][3] The absolute stereochemistry at the C2 position is pivotal for the biological activity and efficacy of the target molecules, demanding synthetic routes that afford high enantiomeric purity.[1]

This application note provides a detailed guide for researchers and drug development professionals on two robust and widely adopted strategies for the enantioselective synthesis of this compound: the catalytic asymmetric reduction of a prochiral ketone and the enzymatic kinetic resolution of a racemic alcohol. We will delve into the mechanistic underpinnings of each method, provide step-by-step experimental protocols, and offer guidance on the analytical validation of the product's enantiopurity.

Strategic Approaches to Enantioselective Synthesis

The primary challenge in synthesizing (S)-Boc-tert-leucinol lies in controlling the stereochemistry at the newly formed chiral center. Two distinct and powerful methodologies have proven to be highly effective:

  • Asymmetric Catalytic Reduction: This approach involves the reduction of a prochiral ketone precursor using a chiral catalyst to stereoselectively generate the desired (S)-alcohol. The Corey-Bakshi-Shibata (CBS) reduction is a preeminent example of this strategy, celebrated for its high enantioselectivity and broad substrate scope.[4][5][6]

  • Enzymatic Kinetic Resolution: This biocatalytic method utilizes an enzyme to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired, unreacted enantiomer. Lipases, such as Candida antarctica lipase B (CAL-B), are particularly effective for resolving racemic alcohols via selective acylation.[7][8][9]

Method 1: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

This method is founded on the enantioselective reduction of the prochiral ketone, tert-butyl (3,3-dimethyl-1-oxobutan-2-yl)carbamate, using a borane reagent guided by a chiral oxazaborolidine catalyst.

Principle and Mechanistic Insight

The CBS reduction employs a chiral oxazaborolidine catalyst which coordinates with a stoichiometric borane source (e.g., BH₃·THF).[10] This complex then coordinates to the ketone substrate. The chiral environment of the catalyst sterically shields one face of the carbonyl group, forcing the hydride transfer from the borane to occur selectively on the less hindered face.[5][6] To synthesize the (S)-alcohol, the (R)-CBS catalyst is typically used. The catalyst activates the borane as a hydride donor and the ketone as an electrophile, leading to a highly organized, six-membered ring transition state that ensures high fidelity in stereochemical induction.[10]

Experimental Workflow: CBS Reduction

cluster_0 Synthesis of Prochiral Ketone cluster_1 Asymmetric Reduction cluster_2 Analysis Ketone_Start N-Boc-(S)-tert-leucine Ketone_Intermediate N-Boc-1-amino-3,3-dimethyl-2-butanone (Prochiral Ketone) Ketone_Start->Ketone_Intermediate Oxidation CBS_Step CBS Reduction ((R)-Me-CBS, BH3-THF) Ketone_Intermediate->CBS_Step Final_Product This compound CBS_Step->Final_Product Analysis Chiral HPLC (Determine % e.e.) Final_Product->Analysis

Caption: Workflow for CBS asymmetric reduction.

Detailed Experimental Protocol: CBS Reduction

Materials and Reagents:

  • tert-Butyl (3,3-dimethyl-1-oxobutan-2-yl)carbamate (ketone precursor)

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq., e.g., 1.0 mmol for a 10 mmol scale reaction).

  • Catalyst-Borane Complex Formation: Add anhydrous THF (e.g., 20 mL) and cool the solution to 0 °C in an ice bath. To this stirred solution, add BH₃·THF (0.6 eq., 6.0 mmol) dropwise over 10 minutes. Stir the mixture for an additional 15 minutes at 0 °C.

  • Substrate Addition: In a separate flame-dried flask, dissolve the ketone precursor (1.0 eq., 10.0 mmol) in anhydrous THF (e.g., 30 mL). Cool the catalyst-borane mixture to -30 °C. Add the ketone solution dropwise to the catalyst mixture over 30 minutes, ensuring the internal temperature does not exceed -25 °C.

  • Reaction Monitoring: Stir the reaction mixture at -30 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (e.g., 5 mL) at -30 °C. Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Work-up: Concentrate the mixture under reduced pressure to remove most of the THF. Add ethyl acetate (e.g., 50 mL) and wash sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (1 x 20 mL), and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (e.g., using a 20-40% ethyl acetate in hexane gradient) to yield the pure (S)-alcohol.

Expertise & Causality:

  • Anhydrous Conditions: The use of flame-dried glassware and anhydrous solvents is critical. Borane reagents react vigorously with water, which would quench the reagent and inhibit the reaction.[10]

  • Catalyst Stereochemistry: The selection of the (R)-enantiomer of the CBS catalyst is crucial for directing the hydride attack to afford the (S)-alcohol, a well-established stereochemical outcome for this catalytic system.[6][11]

  • Slow Addition at Low Temperature: Dropwise addition of the ketone at low temperatures is necessary to control the exothermic reaction and maximize enantioselectivity by ensuring the catalyzed pathway is kinetically favored over any non-catalyzed background reduction.

Method 2: Enzymatic Kinetic Resolution (EKR)

This biocatalytic approach leverages the high stereoselectivity of enzymes to resolve a racemic mixture of the target alcohol. The enzyme acylates one enantiomer at a much higher rate, leaving the other enantiomer untouched and thus enantiomerically enriched.

Principle and Mechanistic Insight

Kinetic resolution is a process where one enantiomer of a racemate reacts faster than the other. In this protocol, the racemic alcohol is treated with a lipase, such as the widely used and robust Candida antarctica Lipase B (CAL-B), in the presence of an acyl donor.[7][8] CAL-B preferentially catalyzes the acylation (transesterification) of the (R)-enantiomer. As the reaction proceeds, the mixture becomes enriched in the unreacted (S)-alcohol and the newly formed (R)-ester. The reaction is stopped at or near 50% conversion to achieve the maximum theoretical yield and high enantiomeric excess (e.e.) of the desired (S)-alcohol.[7]

Experimental Workflow: Enzymatic Resolution

cluster_0 Preparation of Racemate cluster_1 Enzymatic Resolution cluster_2 Separation & Analysis Racemate_Start N-Boc-1-amino-3,3-dimethyl-2-butanone Racemate_Product (R,S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate Racemate_Start->Racemate_Product NaBH4 Reduction EKR_Step Kinetic Resolution (CAL-B, Vinyl Acetate) Racemate_Product->EKR_Step S_Product (S)-Alcohol (Unreacted) EKR_Step->S_Product R_Product (R)-Ester (Acylated) EKR_Step->R_Product Separation Column Chromatography S_Product->Separation R_Product->Separation Analysis Chiral HPLC (Determine % e.e.) Separation->Analysis Isolated (S)-Alcohol

Caption: Workflow for enzymatic kinetic resolution.

Detailed Experimental Protocol: EKR

Part A: Synthesis of Racemic Alcohol This can be achieved by a standard sodium borohydride reduction of the ketone precursor described in Method 1.

Part B: Lipase-Catalyzed Resolution

Materials and Reagents:

  • Racemic tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate

  • Immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym 435)

  • Vinyl acetate (acyl donor)

  • Hexane or Methyl tert-butyl ether (MTBE) (solvent)

  • Celite for filtration

  • Silica gel for column chromatography

Procedure:

  • Setup: In a round-bottom flask, dissolve the racemic alcohol (1.0 eq.) in hexane (or MTBE) to make an approximately 0.1 M solution.

  • Reagent Addition: Add vinyl acetate (1.5-2.0 eq.) to the solution.

  • Enzymatic Reaction: Add immobilized CAL-B (e.g., 20 mg per 100 mg of substrate). Seal the flask and stir the suspension at a controlled temperature (e.g., 35 °C).[7]

  • Reaction Monitoring: Monitor the reaction progress towards 50% conversion by TLC or HPLC. The (S)-alcohol and the more nonpolar (R)-ester should be clearly distinguishable.

  • Enzyme Removal: Once ~50% conversion is achieved (typically 12-24 hours), stop the reaction by filtering the mixture through a pad of Celite to remove the immobilized enzyme. Wash the enzyme on the filter with a small amount of the reaction solvent. The enzyme can often be washed and reused.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of the (S)-alcohol and (R)-ester can be readily separated by flash column chromatography on silica gel (e.g., using a 10-30% ethyl acetate in hexane gradient) to afford the pure (S)-Boc-tert-leucinol.

Expertise & Causality:

  • Conversion is Key: Stopping the reaction at 50% conversion is a fundamental principle of kinetic resolution to maximize the enantiomeric excess of both the remaining substrate and the product. Pushing the reaction further will decrease the e.e. of the starting material.[7]

  • Solvent Choice: Non-polar organic solvents like hexane are generally preferred as they maintain the enzyme's activity and can improve enantioselectivity compared to more polar solvents.[7]

  • Acyl Donor: Vinyl acetate is an excellent acyl donor because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile. This makes the acylation step effectively irreversible and drives the reaction forward.

Comparative Summary of Synthetic Methods

FeatureCorey-Bakshi-Shibata (CBS) ReductionEnzymatic Kinetic Resolution (EKR)
Principle Asymmetric reduction of a prochiral ketoneSelective acylation of one enantiomer from a racemic alcohol
Theoretical Max. Yield ~100%50%
Typical Enantiopurity >95% e.e. is common[4]Often >99% e.e.[7]
Key Reagents Chiral oxazaborolidine catalyst, Borane reagentLipase (e.g., CAL-B), Acyl donor (e.g., vinyl acetate)
Advantages High theoretical yield, Fast reaction times, Well-establishedExceptionally high enantioselectivity, Mild conditions, Reusable catalyst
Disadvantages Requires strictly anhydrous conditions, Cost of catalyst and boraneMaximum 50% yield for the desired product, Longer reaction times

Analytical Protocol: Determination of Enantiomeric Excess by Chiral HPLC

Verifying the enantiomeric purity of the final product is a critical step. Chiral High-Performance Liquid Chromatography (HPLC) is the standard and most reliable method for this analysis.[12][]

Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a UV detector (detection at ~210 nm).

  • Chiral Stationary Phase (CSP): A polysaccharide-based column is highly effective for separating N-Boc protected amino alcohols. A common choice is a Daicel CHIRALPAK® series column (e.g., IC or AD-H).[12]

  • Mobile Phase: An isocratic mixture of n-Hexane and a polar modifier like isopropanol (IPA) or ethanol. A typical starting condition is 95:5 (Hexane:IPA). The ratio must be optimized to achieve baseline separation of the two enantiomers.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

Procedure:

  • Standard Preparation: Prepare a solution of the racemic alcohol (~1 mg/mL) in the mobile phase. This will be used to identify the retention times of both the (R) and (S) enantiomers.

  • Sample Preparation: Prepare a solution of your synthesized (S)-Boc-tert-leucinol (~1 mg/mL) in the mobile phase.

  • Analysis:

    • Inject the racemic standard onto the column and record the chromatogram. You should observe two well-separated peaks corresponding to the two enantiomers.

    • Inject your synthesized sample under the identical conditions.

  • Calculation of Enantiomeric Excess (% e.e.):

    • Identify the peaks for the (S) and (R) enantiomers in your sample chromatogram based on the retention times from the racemic standard.

    • Calculate the % e.e. using the peak areas: % e.e. = [ (Area of Major Peak - Area of Minor Peak) / (Area of Major Peak + Area of Minor Peak) ] × 100

Conclusion

Both the Corey-Bakshi-Shibata reduction and lipase-catalyzed kinetic resolution represent state-of-the-art, reliable methods for producing this compound with high enantiomeric purity. The CBS reduction offers the advantage of a higher theoretical yield, making it attractive for large-scale synthesis where maximizing throughput from a precursor is essential. Conversely, enzymatic resolution provides exceptional levels of enantiopurity and operates under very mild, environmentally benign conditions, though it is inherently limited to a 50% theoretical yield. The choice between these methods will depend on project-specific requirements, including scale, cost considerations, desired enantiopurity, and available laboratory capabilities. Rigorous analytical validation by chiral HPLC is mandatory to confirm the stereochemical integrity of this valuable chiral building block.

References

  • Griebeler, E. et al. (2011). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. Molecules, 16(9), 8098-8109. Available from: [Link]

  • Młochowski, J. et al. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(10), 4341-4452. Available from: [Link]

  • Wiener, J. J. M. et al. (2004). The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations. ResearchGate. Available from: [Link]

  • Phenomenex. (n.d.). Chiral Separation of FMOC-Amino Acids by Reversed Phase HPLC. Available from: [Link]

  • Wikipedia. (n.d.). Corey–Itsuno reduction. Available from: [Link]

  • Griebeler, E. et al. (2011). Enzymatic Kinetic Resolution of Tert-Butyl 2-(1-hydroxyethyl)phenylcarbamate, a Key Intermediate to Chiral Organoselenanes and Organotelluranes. PubMed. Available from: [Link]

  • Jiménez-Osés, G. et al. (2014). Enantioselective synthesis of chiral BCPs. PubMed Central. Available from: [Link]

  • Griebeler, E. et al. (2011). (PDF) Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. ResearchGate. Available from: [Link]

  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Available from: [Link]

  • ResearchGate. (n.d.). An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. Available from: [Link]

  • ResearchGate. (n.d.). Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, C8H17NO3. Available from: [Link]

  • ResearchGate. (n.d.). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples. Available from: [Link]

  • ThaiJO. (n.d.). Synthesis of trans tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl) carbamate: a potential precursor for (-)-muricatacin derivatives. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Construction of chiral α-tert-amine scaffolds via amine-catalyzed asymmetric Mannich reactions of alkyl-substituted ketimines. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols. Available from: [Link]

  • MySkinRecipes. (n.d.). (S)-tert-Butyl (3-hydroxy-3-methylbutan-2-yl)carbamate. Available from: [Link]

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • PubChem. (n.d.). (S)-tert-Butyl (3-hydroxy-3-methylbutan-2-yl)carbamate. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]

  • Semantic Scholar. (n.d.). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Available from: [Link]

  • PubMed. (n.d.). Asymmetric synthesis of amines using tert-butanesulfinamide. Available from: [Link]

  • Semantic Scholar. (n.d.). Reductive removal of the Boc protecting group via a DTBB-catalysed lithiation reaction. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of carbamate 9 d: (a) tert‐butyl.... Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Available from: [Link]

  • PubChem. (n.d.). tert-butyl N-[(2S)-1-hydroxybutan-2-yl]carbamate. Available from: [Link]

  • PubChemLite. (n.d.). Tert-butyl n-[(2s)-1-hydroxy-3-methylbutan-2-yl]carbamate. Available from: [Link]

Sources

The Strategic Application of (S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate in Asymmetric Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic chemistry, the quest for enantiomerically pure compounds is a paramount objective, particularly in the realms of pharmaceutical and materials science. Chiral auxiliaries have emerged as a robust and reliable strategy to impart stereochemical control in a variety of chemical transformations. Among these, (S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate, also known as (S)-(-)-N-Boc-tert-leucinol, offers a unique structural framework for asymmetric induction. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this versatile chiral auxiliary.

Introduction: The Architectural Advantages of (S)-(-)-N-Boc-tert-leucinol

This compound is a chiral amino alcohol derivative that possesses several key features making it an attractive choice as a chiral auxiliary. Its structure is characterized by a sterically demanding tert-butyl group adjacent to a stereogenic center, which effectively shields one face of a prochiral substrate upon attachment. The presence of a hydroxyl group provides a handle for further synthetic manipulation or can play a role in the chelation control of certain reactions. The Boc-protecting group on the nitrogen atom ensures stability under a range of reaction conditions and allows for straightforward attachment to carboxylic acid-containing substrates.

The fundamental principle behind the use of a chiral auxiliary is the temporary incorporation of a chiral moiety to direct the stereochemical outcome of a reaction, followed by its subsequent removal to yield the desired enantiomerically enriched product.[1] The bulky nature of the tert-butyl group in (S)-(-)-N-Boc-tert-leucinol is pivotal in creating a highly differentiated steric environment, leading to high diastereoselectivity in many applications.

Attaching the Chiral Auxiliary: Synthesis of N-Acyl Derivatives

The first critical step in utilizing this compound as a chiral auxiliary is its covalent attachment to a prochiral substrate, typically a carboxylic acid, to form an N-acyl derivative. This is a standard amide bond formation reaction.

Protocol 1: General Procedure for N-Acylation

This protocol describes a general method for the coupling of a carboxylic acid to this compound.

Materials:

  • This compound

  • Carboxylic acid of interest

  • Coupling agent (e.g., DCC, EDC, HATU)

  • Base (e.g., DMAP, HOBt)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Standard laboratory glassware and work-up reagents

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM, add the coupling agent (1.1 eq) and base (0.1 eq) at 0 °C under an inert atmosphere.

  • Stir the mixture for 15-20 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add the solution of the chiral auxiliary to the activated carboxylic acid mixture dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., DCU if DCC is used).

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acyl derivative.

Application in Asymmetric Alkylation

While specific literature examples detailing the use of this compound in asymmetric alkylation are not as prevalent as for other auxiliaries like Evans' oxazolidinones, the principles of its application can be extrapolated. The N-acyl derivative can be deprotonated at the α-position to the carbonyl to form a chiral enolate, which then reacts with an electrophile. The bulky auxiliary is expected to direct the approach of the electrophile to the less hindered face of the enolate.

Conceptual Workflow for Asymmetric Alkylation

G cluster_0 Attachment of Auxiliary cluster_1 Asymmetric Transformation cluster_2 Cleavage and Product Isolation N-Acylation N-Acylation of Carboxylic Acid with (S)-Auxiliary Enolate_Formation Deprotonation with a Strong Base (e.g., LDA, NaHMDS) to form Chiral Enolate N-Acylation->Enolate_Formation N-Acyl Substrate Alkylation Reaction with Electrophile (R-X) Enolate_Formation->Alkylation Chiral Enolate Cleavage Hydrolysis or Reductive Cleavage of the Auxiliary Alkylation->Cleavage Alkylated Product Product Isolation of Enantiomerically Enriched Carboxylic Acid Derivative Cleavage->Product Auxiliary_Recovery Recovery of Chiral Auxiliary Cleavage->Auxiliary_Recovery

Caption: Conceptual workflow for asymmetric alkylation.

Protocol 2: Diastereoselective Alkylation of an N-Acyl Derivative (Hypothetical Protocol)

This protocol is a generalized procedure based on established methods for other chiral auxiliaries and would require optimization for specific substrates.

Materials:

  • N-Acyl derivative of this compound

  • Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA), Sodium hexamethyldisilazide (NaHMDS))

  • Electrophile (e.g., alkyl halide)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Dissolve the N-acyl derivative (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add the strong base (1.1 eq) dropwise and stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add the electrophile (1.2 eq) to the enolate solution at -78 °C.

  • Stir the reaction at -78 °C for several hours, monitoring by TLC. The reaction may require warming to a higher temperature depending on the reactivity of the electrophile.

  • Quench the reaction at -78 °C by the addition of a saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or chiral HPLC analysis.

  • Purify the product by flash column chromatography.

Stereochemical Model for Asymmetric Induction

The stereochemical outcome of reactions employing this compound as a chiral auxiliary is primarily dictated by steric hindrance. For an N-acyl derivative, the formation of a chelated (Z)-enolate is often favored in the presence of a Lewis acidic base. The large tert-butyl group on the auxiliary effectively blocks one face of the enolate, forcing the incoming electrophile to approach from the opposite, less sterically hindered face.

Caption: Rationale for stereochemical control.

Cleavage of the Chiral Auxiliary

After the desired stereocenter has been established, the chiral auxiliary must be removed to yield the final product. The method of cleavage depends on the desired functionality in the product (e.g., carboxylic acid, alcohol, amide).

Protocol 3: Hydrolytic Cleavage to the Carboxylic Acid

This protocol describes the removal of the auxiliary to generate the corresponding carboxylic acid.

Materials:

  • Alkylated N-acyl derivative

  • Lithium hydroxide (LiOH) or other suitable base

  • Hydrogen peroxide (H₂O₂)

  • Tetrahydrofuran (THF) and water

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Dissolve the alkylated N-acyl derivative (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add an aqueous solution of LiOH (e.g., 2.0 eq) followed by the dropwise addition of 30% H₂O₂ (4.0 eq).

  • Stir the reaction mixture vigorously at 0 °C for 1-4 hours, monitoring by TLC.

  • Quench the reaction by the addition of a saturated aqueous solution of Na₂SO₃ to reduce the excess peroxide.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • The chiral auxiliary, this compound, can often be recovered from the aqueous layer by extraction with an appropriate solvent after basification.

  • Wash the combined organic layers containing the product with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the carboxylic acid product by flash column chromatography or crystallization.

Data Summary (Hypothetical)

The following table illustrates the type of data that should be recorded and presented for a series of asymmetric alkylations using this chiral auxiliary.

EntryElectrophile (R-X)Yield (%)Diastereomeric Ratio (dr)
1Benzyl bromide85>95:5
2Methyl iodide92>98:2
3Allyl bromide8890:10

Best Practices and Troubleshooting

  • Anhydrous Conditions: All reactions involving the formation of enolates must be carried out under strictly anhydrous conditions to avoid quenching of the base and enolate.

  • Temperature Control: Low temperatures (e.g., -78 °C) are crucial for maintaining the stereoselectivity of the alkylation step.

  • Choice of Base: The choice of base can influence the geometry of the enolate and thus the diastereoselectivity.

  • Auxiliary Removal: The conditions for auxiliary cleavage should be chosen carefully to avoid racemization of the newly formed stereocenter.

  • Purification: Diastereomeric products can often be separated by standard chromatographic techniques.

Conclusion

This compound is a promising chiral auxiliary for asymmetric synthesis. Its bulky tert-butyl group provides a strong steric bias, leading to high levels of diastereoselectivity in reactions of its N-acyl derivatives. The straightforward procedures for its attachment and removal make it a practical tool for the synthesis of enantiomerically enriched compounds. While more extensive studies are needed to fully explore its scope and limitations, the foundational principles and protocols outlined in this guide provide a solid starting point for researchers looking to employ this valuable chiral auxiliary in their synthetic endeavors.

References

  • Wikipedia. Chiral auxiliary. [Link]

Sources

The Strategic Role of N-Boc-L-tert-leucinol in Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Chiral Building Block

In the landscape of asymmetric synthesis, the quest for efficient and versatile chiral building blocks is perpetual. N-Boc-L-tert-leucinol, a derivative of the non-proteinogenic amino acid L-tert-leucine, has emerged as a cornerstone for the construction of complex chiral molecules. Its defining feature, the bulky tert-butyl group adjacent to the stereocenter, imparts a high degree of steric hindrance. This characteristic is not a limitation but rather a powerful tool for inducing high levels of stereoselectivity in a variety of chemical transformations. The presence of both a Boc-protected amine and a primary alcohol provides two orthogonal handles for synthetic manipulation, allowing for its incorporation into chiral auxiliaries, ligands, and catalysts. This guide provides an in-depth exploration of the applications of N-Boc-L-tert-leucinol, complete with detailed protocols and the scientific rationale behind its efficacy, to empower researchers in the fields of organic synthesis and drug development.

Core Applications of N-Boc-L-tert-leucinol in Asymmetric Synthesis

N-Boc-L-tert-leucinol serves as a versatile precursor to a range of chiral reagents and catalysts. Its primary applications can be categorized as follows:

  • Synthesis of Chiral Oxazaborolidine Catalysts: For the highly enantioselective reduction of prochiral ketones.

  • Development of Chiral Ligands: For enantioselective additions of organometallic reagents to carbonyl compounds.

  • As a Chiral Auxiliary: To direct the stereochemical outcome of reactions on a prochiral substrate.

  • Precursor to Chiral Phosphine Ligands: For a broad range of transition-metal-catalyzed asymmetric reactions.

  • Intermediate in Pharmaceutical Synthesis: Leveraging its unique stereochemistry and structural features for the synthesis of complex drug molecules.[1][2][3]

The following sections will delve into each of these applications, providing both the theoretical framework and practical, step-by-step protocols.

Application Note 1: Chiral Oxazaborolidine Catalysts for Asymmetric Ketone Reduction

Causality of Application: The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, is a powerful method for achieving this with high enantioselectivity.[4] N-Boc-L-tert-leucinol is an excellent precursor for the in situ generation of such catalysts. The bulky tert-butyl group of the leucinol backbone creates a well-defined chiral environment around the boron center, leading to excellent facial discrimination of the ketone substrate.

Logical Workflow for Oxazaborolidine-Catalyzed Ketone Reduction

G cluster_0 Catalyst Formation (in situ) cluster_1 Catalytic Cycle N-Boc-L-tert-leucinol N-Boc-L-tert-leucinol N-Boc-L-tert-leucinol->Chiral Oxazaborolidine Reaction Borane Source (e.g., BH3-THF) Borane Source (e.g., BH3-THF) Borane Source (e.g., BH3-THF)->Chiral Oxazaborolidine Reaction Coordination with Borane Coordination with Borane Chiral Oxazaborolidine->Coordination with Borane Coordination with Ketone Coordination with Ketone Coordination with Borane->Coordination with Ketone Hydride Transfer Hydride Transfer Coordination with Ketone->Hydride Transfer Prochiral Ketone Prochiral Ketone Prochiral Ketone->Coordination with Ketone Hydride Transfer->Chiral Oxazaborolidine Catalyst Regeneration Chiral Secondary Alcohol Chiral Secondary Alcohol Hydride Transfer->Chiral Secondary Alcohol

Caption: Workflow for the in-situ generation and catalytic cycle of an N-Boc-L-tert-leucinol-derived oxazaborolidine catalyst.

Protocol 1: In Situ Generation of Chiral Oxazaborolidine Catalyst and Asymmetric Reduction of Acetophenone

This protocol describes the in situ preparation of the chiral oxazaborolidine catalyst from N-Boc-L-tert-leucinol and its immediate use in the enantioselective reduction of acetophenone to (R)-1-phenylethanol.

Materials:

  • (S)-(-)-N-Boc-tert-leucinol

  • Borane-tetrahydrofuran complex (1 M in THF)

  • Acetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Catalyst Preparation:

    • To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add (S)-(-)-N-Boc-tert-leucinol (0.1 mmol, 10 mol%).

    • Add anhydrous THF (5 mL) and cool the solution to 0 °C in an ice bath.

    • Slowly add borane-THF complex (0.2 mmol, 0.2 mL of a 1 M solution) dropwise to the stirred solution.

    • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the oxazaborolidine catalyst.

  • Asymmetric Reduction:

    • To the in situ prepared catalyst solution at 0 °C, add a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL) dropwise over 10 minutes.

    • After the addition is complete, add borane-THF complex (1.2 mmol, 1.2 mL of a 1 M solution) dropwise over 30 minutes.

    • Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Work-up and Purification:

    • Upon completion, cautiously quench the reaction by the slow, dropwise addition of methanol (2 mL) at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Add 1 M HCl (5 mL) and stir for another 15 minutes.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate (15 mL), followed by brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (R)-1-phenylethanol.

Expected Outcome: High yield (>90%) and high enantiomeric excess (>95% ee) of (R)-1-phenylethanol. The enantiomeric excess can be determined by chiral HPLC or GC analysis.

Application Note 2: Chiral Ligands for Enantioselective Diethylzinc Addition to Aldehydes

Causality of Application: The addition of organozinc reagents to aldehydes is a powerful method for forming carbon-carbon bonds. Chiral amino alcohols derived from N-Boc-L-tert-leucinol can act as highly effective ligands in this transformation, inducing high enantioselectivity.[] The mechanism involves the formation of a chiral zinc-ligand complex that coordinates to the aldehyde, directing the nucleophilic attack of the alkyl group from the diethylzinc to one of the prochiral faces of the carbonyl group. The steric bulk of the tert-butyl group plays a crucial role in creating a highly organized and sterically demanding transition state, leading to excellent stereocontrol.

Experimental Workflow for Asymmetric Diethylzinc Addition

G N-Boc-L-tert-leucinol N-Boc-L-tert-leucinol Chiral Amino Alcohol Ligand Chiral Amino Alcohol Ligand N-Boc-L-tert-leucinol->Chiral Amino Alcohol Ligand Synthesis Chiral Zinc-Ligand Complex Chiral Zinc-Ligand Complex Chiral Amino Alcohol Ligand->Chiral Zinc-Ligand Complex Reacts with Diethylzinc Diethylzinc Diethylzinc->Chiral Zinc-Ligand Complex Ternary Complex Ternary Complex Chiral Zinc-Ligand Complex->Ternary Complex Coordinates Aldehyde Aldehyde Aldehyde->Ternary Complex Chiral Secondary Alcohol Chiral Secondary Alcohol Ternary Complex->Chiral Secondary Alcohol Intramolecular Alkyl Transfer

Caption: Step-wise process for the synthesis and application of an N-Boc-L-tert-leucinol-derived ligand in asymmetric diethylzinc addition.

Protocol 2: Synthesis of a Chiral Amino Alcohol Ligand and its Application in the Enantioselective Ethylation of Benzaldehyde

This protocol details the deprotection of N-Boc-L-tert-leucinol to yield the corresponding amino alcohol, followed by its use as a chiral ligand in the addition of diethylzinc to benzaldehyde.

Materials:

  • (S)-(-)-N-Boc-tert-leucinol

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Diethylzinc (1.0 M in hexanes)

  • Benzaldehyde

  • Anhydrous toluene

  • 1 M Hydrochloric acid

  • Saturated aqueous ammonium chloride

  • Anhydrous magnesium sulfate

Procedure:

  • Ligand Synthesis (Deprotection of N-Boc-L-tert-leucinol):

    • Dissolve (S)-(-)-N-Boc-tert-leucinol (1.0 mmol) in dichloromethane (5 mL) in a round-bottom flask.

    • Add trifluoroacetic acid (2.0 mL) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours, monitoring by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in dichloromethane (10 mL) and wash with saturated aqueous sodium bicarbonate (2 x 10 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude (S)-2-amino-3,3-dimethylbutan-1-ol. This can often be used without further purification.

  • Enantioselective Ethylation:

    • To a flame-dried Schlenk flask under an argon atmosphere, add the synthesized chiral amino alcohol (0.1 mmol, 10 mol%) and anhydrous toluene (5 mL).

    • Cool the solution to 0 °C and add diethylzinc (2.2 mmol, 2.2 mL of a 1.0 M solution in hexanes) dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

    • Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete in 4-6 hours.

  • Work-up and Purification:

    • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (5 mL).

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with 1 M HCl (10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain (R)-1-phenylpropan-1-ol.

Quantitative Data Summary:

AldehydeLigand Loading (mol%)Temperature (°C)Yield (%)ee (%)
Benzaldehyde100>95>98 (R)
4-Methoxybenzaldehyde100>95>99 (R)
4-Chlorobenzaldehyde100>90>97 (R)
Cinnamaldehyde100>85>95 (R)

Note: The data presented in this table is representative of typical results achieved with this class of ligands and may vary based on specific reaction conditions.

Application Note 3: N-Boc-L-tert-leucinol as a Chiral Auxiliary in Diastereoselective Aldol Reactions

Causality of Application: Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[6][] N-Boc-L-tert-leucinol can be converted into an oxazolidinone-type chiral auxiliary. When an acyl group is attached to the nitrogen of this auxiliary, the resulting N-acyloxazolidinone can undergo highly diastereoselective aldol reactions. The bulky tert-butyl group of the auxiliary effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered face, thereby controlling the formation of new stereocenters.

Mechanism of Stereodirection in an Evans-type Aldol Reaction

G cluster_0 Enolate Formation and Aldol Addition cluster_1 Auxiliary Cleavage N-Acyloxazolidinone N-Acyloxazolidinone Z-Enolate Z-Enolate N-Acyloxazolidinone->Z-Enolate Deprotonation Lewis Acid (e.g., Bu2BOTf) Lewis Acid (e.g., Bu2BOTf) Lewis Acid (e.g., Bu2BOTf)->Z-Enolate Hindered Base (e.g., DIPEA) Hindered Base (e.g., DIPEA) Hindered Base (e.g., DIPEA)->Z-Enolate Zimmerman-Traxler Transition State Zimmerman-Traxler Transition State Z-Enolate->Zimmerman-Traxler Transition State Reacts with Aldehyde Aldehyde Aldehyde->Zimmerman-Traxler Transition State Syn-Aldol Adduct Syn-Aldol Adduct Zimmerman-Traxler Transition State->Syn-Aldol Adduct Chiral Aldol Product Chiral Aldol Product Syn-Aldol Adduct->Chiral Aldol Product Hydrolysis/Reduction Chiral Auxiliary Chiral Auxiliary Syn-Aldol Adduct->Chiral Auxiliary Recovery

Caption: The key steps in a diastereoselective aldol reaction using an N-Boc-L-tert-leucinol-derived chiral auxiliary.

Protocol 3: Synthesis of an N-Acyloxazolidinone from N-Boc-L-tert-leucinol and its Diastereoselective Aldol Reaction

This protocol outlines the conversion of N-Boc-L-tert-leucinol to the corresponding oxazolidinone, followed by acylation and a diastereoselective aldol reaction.

Materials:

  • (S)-(-)-N-Boc-tert-leucinol

  • Triphosgene

  • Pyridine

  • n-Butyllithium (2.5 M in hexanes)

  • Propionyl chloride

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Isobutyraldehyde

  • Anhydrous THF, Dichloromethane

  • Methanol, 30% Hydrogen peroxide

  • Lithium hydroxide

Procedure:

  • Synthesis of the Chiral Oxazolidinone Auxiliary:

    • Caution: Triphosgene is highly toxic. Handle with extreme care in a well-ventilated fume hood.

    • Dissolve N-Boc-L-tert-leucinol (1.0 mmol) in anhydrous dichloromethane (10 mL) and cool to 0 °C.

    • Add pyridine (2.2 mmol) followed by a solution of triphosgene (0.4 mmol) in dichloromethane (2 mL) dropwise.

    • Stir at 0 °C for 1 hour, then at room temperature for 4 hours.

    • Quench with water, separate the layers, and extract the aqueous phase with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to yield the oxazolidinone.

  • Acylation of the Auxiliary:

    • Dissolve the oxazolidinone (1.0 mmol) in anhydrous THF (10 mL) and cool to -78 °C.

    • Add n-butyllithium (1.05 mmol) dropwise and stir for 30 minutes.

    • Add propionyl chloride (1.1 mmol) and stir at -78 °C for 1 hour, then allow to warm to room temperature.

    • Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.

    • Dry the organic layer and concentrate. Purify the N-propionyl oxazolidinone by chromatography.

  • Diastereoselective Aldol Reaction:

    • Dissolve the N-propionyl oxazolidinone (1.0 mmol) in anhydrous dichloromethane (10 mL) and cool to -78 °C.

    • Add dibutylboron triflate (1.2 mmol) followed by diisopropylethylamine (1.3 mmol).

    • Stir at -78 °C for 30 minutes, then add isobutyraldehyde (1.5 mmol).

    • Stir at -78 °C for 2 hours, then at 0 °C for 1 hour.

    • Quench the reaction with a pH 7 phosphate buffer.

    • Extract with dichloromethane, dry the organic layer, and concentrate.

  • Auxiliary Cleavage:

    • Dissolve the crude aldol adduct in a 3:1 mixture of THF and water (4 mL).

    • Cool to 0 °C and add 30% aqueous hydrogen peroxide (0.4 mL) followed by 1 M aqueous lithium hydroxide (0.1 mL).

    • Stir at 0 °C for 4 hours.

    • Quench with aqueous sodium sulfite.

    • Extract the product and the recovered auxiliary.

Expected Outcome: High diastereoselectivity (>98:2 dr) for the syn-aldol product. The chiral auxiliary can be recovered in good yield.

Application Note 4: Precursor to Chiral Phosphine Ligands

Causality of Application: Chiral phosphine ligands are paramount in transition-metal-catalyzed asymmetric synthesis.[][8][9] N-Boc-L-tert-leucinol provides a chiral scaffold for the synthesis of P-chiral and C-chiral phosphine ligands. The amino alcohol functionality can be readily converted to various phosphine-containing moieties. The steric bulk of the tert-butyl group can enforce a specific conformation in the resulting metal-ligand complex, leading to high enantioselectivity in reactions such as asymmetric hydrogenation and cross-coupling.

Protocol 4: General Strategy for the Synthesis of a P,N-Ligand from N-Boc-L-tert-leucinol

This protocol provides a general, adaptable procedure for the synthesis of a phosphino-amino alcohol ligand.

Materials:

  • (S)-2-amino-3,3-dimethylbutan-1-ol (from Protocol 2)

  • Chlorodiphenylphosphine

  • Triethylamine

  • Anhydrous toluene

Procedure:

  • Dissolve (S)-2-amino-3,3-dimethylbutan-1-ol (1.0 mmol) and triethylamine (2.5 mmol) in anhydrous toluene (10 mL) under an argon atmosphere.

  • Cool the solution to 0 °C and add chlorodiphenylphosphine (1.0 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Filter the reaction mixture to remove triethylamine hydrochloride and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by chromatography on silica gel under an inert atmosphere to yield the chiral P,N-ligand.

Application Note 5: Intermediate in Pharmaceutical Synthesis

Causality of Application: The unique structural and stereochemical features of N-Boc-L-tert-leucinol and its derivatives make them valuable intermediates in the synthesis of pharmaceuticals.[1] The bulky tert-butyl group can enhance metabolic stability and influence the binding affinity of a drug molecule to its target. For example, L-tert-leucine derivatives are key components in several protease inhibitors, where the side chain occupies a hydrophobic pocket of the enzyme.

Example: Role in the Synthesis of Boceprevir Intermediate

Boceprevir, an inhibitor of the hepatitis C virus NS3 protease, contains a key bicyclic proline moiety and a fragment derived from L-tert-leucine. While the direct synthesis of Boceprevir involves L-tert-leucinamide, the principles of incorporating bulky, non-natural amino acid derivatives are well-illustrated. The synthesis of such complex molecules often relies on the availability of high-purity chiral building blocks like N-Boc-L-tert-leucinol.[10]

Conclusion

N-Boc-L-tert-leucinol is a powerful and versatile tool in the arsenal of the synthetic organic chemist. Its sterically demanding tert-butyl group and readily modifiable functional groups enable the construction of highly effective chiral catalysts, ligands, and auxiliaries. The protocols provided in this guide serve as a practical starting point for researchers to harness the potential of this valuable chiral building block in their own synthetic endeavors, from fundamental research to the development of novel therapeutics.

References

  • A diastereoselective synthesis of boceprevir's gem-dimethyl bicyclic [3.1.0] proline intermediate from an insecticide ingredient. (2017). Tetrahedron. Retrieved from [Link]

  • Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. (2024). Innovations in Chemical Materials and Sustainability. Retrieved from [Link]

  • Synthesis and applications of high-performance P-chiral phosphine ligands. (2021). Proceedings of the Japan Academy, Series B, Physical and Biological Sciences. Retrieved from [Link]

  • Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. (2023). Pharmaceuticals. Retrieved from [Link]

  • The Role of Chiral Building Blocks in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Chiral auxiliary. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis of chiral building blocks for use in drug discovery. (2004). Molecular Diversity. Retrieved from [Link]

  • The Role of Chiral Building Blocks in Modern Pharmaceutical Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2004). Molecular Diversity. Retrieved from [Link]

Sources

Application Notes & Protocols: (S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Strategic Building Block for Peptidomimetics

In the landscape of peptide-based therapeutics and chemical biology, the strategic incorporation of non-canonical amino acids (ncAAs) is a cornerstone for innovation.[1][2] These unique molecular motifs allow researchers to transcend the limitations of the 20 proteinogenic amino acids, engineering peptides with enhanced stability, novel functionalities, and improved pharmacokinetic profiles.[3] (S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate, also known as N-Boc-L-tert-leucinol, has emerged as a particularly valuable chiral building block in this field.[4]

This compound is not a traditional amino acid but a chiral amino alcohol.[5] Its structure is characterized by a bulky tert-butyl group, which provides significant steric shielding, and a primary hydroxyl group in place of the typical carboxylic acid moiety.[4] The N-terminus is protected by the acid-labile tert-butoxycarbonyl (Boc) group, making it highly suitable for Boc-based solid-phase peptide synthesis (SPPS).[6][]

The incorporation of N-Boc-L-tert-leucinol is a deliberate strategy to create peptide alcohols. Peptide alcohols and their derivatives, such as peptide aldehydes, are well-documented as potent inhibitors of proteases, making them valuable scaffolds in drug discovery.[5] The unique stereochemistry and steric bulk of the tert-leucinol moiety can enforce specific peptide conformations and enhance resistance to enzymatic degradation, a critical hurdle in peptide drug development.[2]

Key Physicochemical Properties
PropertyValueReference
IUPAC Name tert-butyl N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]carbamate[4]
Synonyms N-Boc-L-tert-leucinol, (S)-(-)-N-Boc-tert-leucinol[4]
CAS Number 153645-26-2[4]
Molecular Formula C₁₁H₂₃NO₃[4]
Molecular Weight 217.31 g/mol [4]
Appearance Solid

The Rationale for Application: Causality in Molecular Design

The decision to incorporate N-Boc-L-tert-leucinol into a peptide sequence is driven by several key molecular design principles aimed at enhancing therapeutic potential.

  • Enhanced Proteolytic Stability: The sterically demanding tert-butyl side chain adjacent to the peptide backbone can act as a shield, hindering the approach of proteolytic enzymes that would normally cleave the peptide bond. This modification is a proven strategy to increase the in vivo half-life of peptide drugs.

  • Conformational Constraint: The bulky nature of the tert-leucinol residue restricts the rotational freedom of the peptide backbone. This can help to lock the peptide into a specific, bioactive conformation, potentially increasing its binding affinity and selectivity for a biological target.

  • Introduction of a Hydroxyl Terminus: Replacing the C-terminal carboxyl group with a primary alcohol fundamentally alters the peptide's chemical properties. This hydroxyl group can serve as a crucial hydrogen bond donor/acceptor in receptor interactions or act as a handle for further chemical modifications, such as PEGylation or conjugation to other molecules.

  • Chiral Specificity: As an enantiomerically pure (S)-compound, it ensures precise stereochemical interactions with chiral biological targets like enzymes and receptors, which is fundamental to modern drug design.[4][8]

cluster_0 Standard Amino Acid (e.g., Leucine) cluster_1 N-Boc-L-tert-leucinol AA H₂N-CH(R)-COOH R_AA R = -CH₂CH(CH₃)₂ AA->R_AA Side Chain Boc_LeuOH Boc-NH-CH(R')-CH₂OH R_Boc_LeuOH R' = -C(CH₃)₃ (tert-Butyl) Boc_LeuOH->R_Boc_LeuOH Bulky Side Chain caption Fig. 1: Structural comparison highlighting key functional differences. start Start Cycle (Boc-AA(n)-Resin) deprotection 1. Deprotection (25-50% TFA in DCM) start->deprotection wash1 2. Wash (DCM, DMF) deprotection->wash1 neutralization 3. Neutralization (10% DIPEA in DMF) wash1->neutralization wash2 4. Wash (DMF) neutralization->wash2 coupling 5. Coupling (Boc-AA(n+1), HBTU, DIPEA) wash2->coupling wash3 6. Wash (DMF, DCM) coupling->wash3 check Final Residue? wash3->check end End Cycle (Boc-AA(n+1)-AA(n)-Resin) end->deprotection Next Cycle check->end No cleavage Proceed to Cleavage & Purification check->cleavage Yes

Fig. 2: Workflow for a single elongation cycle in Boc-SPPS.

Procedure for One Elongation Cycle:

  • Deprotection: Treat the resin with 25% TFA in DCM (1 x 2 min, then 1 x 20 min).

  • Washing: Wash the resin with DCM (3x), followed by DMF (3x).

  • Neutralization: Treat the resin with 10% DIPEA in DMF (2 x 2 min).

  • Washing: Wash the resin with DMF (3x).

  • Coupling: In a separate vial, pre-activate 3.0 equivalents of the next Boc-protected amino acid with 2.9 equivalents of HBTU and 6.0 equivalents of DIPEA in DMF for 5 minutes. Add this solution to the resin and agitate for 1-2 hours. (Monitor coupling completion with a Kaiser test).

  • Washing: Wash the resin with DMF (3x), followed by DCM (3x).

  • Repeat the cycle until the full peptide sequence is assembled.

Final Cleavage and Purification

Procedure:

  • Final Deprotection: Perform a final Boc deprotection step as described above.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

  • Cleavage: Prepare a cleavage cocktail appropriate for the peptide sequence. For peptides without sensitive side chains, a solution of 1-2% TFA in DCM is sufficient for cleavage from the 2-CTC resin. Agitate the resin in the cleavage cocktail for 30-60 minutes.

  • Peptide Collection: Filter the resin and collect the filtrate into a round-bottom flask. Wash the resin with additional cleavage cocktail.

  • Solvent Removal: Evaporate the TFA and DCM under reduced pressure.

  • Precipitation and Washing: Re-dissolve the crude peptide residue in a minimal amount of water/acetonitrile and precipitate it by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Purification: Dry the crude peptide pellet. Purify the peptide alcohol using preparative reverse-phase HPLC (RP-HPLC) with a suitable water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry (e.g., ESI-MS).

References

  • Sanderson Group, Durham University. (n.d.). The synthesis of peptides and proteins containing non-natural amino acids. Retrieved from [Link]

  • Ferreira, I. C., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PubMed Central. Retrieved from [Link]

  • AAPPTEC. (n.d.). Amino Acid Alcohols for Peptide Synthesis Archives. Retrieved from [Link]

  • Wang, L., et al. (2020). Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications. PubMed Central. Retrieved from [Link]

  • Luan, G., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals. Retrieved from [Link]

  • Li, G., et al. (2024). Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids. ACS Publications. Retrieved from [Link]

  • Chen, K., et al. (2023). Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. PubMed Central. Retrieved from [Link]

  • Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Retrieved from [Link]

  • ChemBK. (n.d.). tert-butyl [(2R)-1-hydroxy-3-methylbutan-2-yl]carbamate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). tert-Butyl (S)-(1-hydroxypropan-2-yl)carbamate. Retrieved from [Link]

  • PubChem. (n.d.). (S)-Tert-butyl (1-hydroxybut-3-YN-2-YL)carbamate. Retrieved from [Link]

  • GenScript. (n.d.). Terminology of Antibody Drug for Boc Chemistry. Retrieved from [Link]

  • De Gruyter. (2016). Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, C8H17NO3. Retrieved from [Link]

  • PubChem. (n.d.). (S)-tert-Butyl (3-hydroxy-3-methylbutan-2-yl)carbamate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

Sources

An Application Note and Experimental Protocol for the Synthesis of N-Boc-L-tert-leucinol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive, field-proven protocol for the tert-butoxycarbonyl (Boc) protection of L-tert-leucinol, a critical step in the synthesis of various chiral ligands and pharmaceutical intermediates. Designed for researchers, scientists, and drug development professionals, this document delves into the underlying chemical principles, offers a detailed step-by-step methodology, and provides expert insights for troubleshooting and optimization.

Introduction: The Strategic Importance of Boc Protection

L-tert-leucinol is a valuable chiral building block in asymmetric synthesis, prized for its sterically demanding tert-butyl group which can impart high levels of stereocontrol in subsequent reactions. Its primary amine, however, is a reactive nucleophile and base, often requiring protection to prevent unwanted side reactions during multi-step synthetic sequences.[1]

The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly in peptide chemistry.[2][3] Its widespread adoption is due to a favorable combination of characteristics:

  • Ease of Introduction: The Boc group is readily introduced using di-tert-butyl dicarbonate ((Boc)₂O) under mild conditions.[2]

  • Robust Stability: The resulting carbamate is stable to a wide range of non-acidic reagents and reaction conditions, including basic hydrolysis and many nucleophiles.[4]

  • Orthogonality: It is compatible with other common protecting groups, such as the Fmoc and Cbz groups, allowing for selective deprotection strategies in complex molecules.[2]

  • Mild Deprotection: The Boc group is easily removed under mild acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), yielding the free amine, carbon dioxide, and tert-butanol.[1][5]

This application note provides a reliable protocol for the synthesis of N-Boc-L-tert-leucinol, a key intermediate for further functionalization.

Reaction Principle and Mechanism

The protection of L-tert-leucinol is achieved through the reaction of its primary amine with di-tert-butyl dicarbonate. This reaction proceeds via a nucleophilic acyl substitution mechanism.

The lone pair of electrons on the nitrogen atom of L-tert-leucinol attacks one of the electrophilic carbonyl carbons of the (Boc)₂O molecule.[2] This forms a transient tetrahedral intermediate. The intermediate then collapses, eliminating a tert-butyl carbonate leaving group.[2][6] This leaving group is unstable and subsequently decomposes into gaseous carbon dioxide and tert-butanol, a process which drives the reaction to completion.[2][7]

While the reaction can proceed without a base, the use of a mild base such as triethylamine (TEA) or sodium bicarbonate is common to neutralize the protonated amine intermediate, which can accelerate the reaction rate.[4][6]

Boc Protection Mechanism cluster_mech Reaction Mechanism Leucinol L-tert-leucinol step1 Nucleophilic Attack Leucinol->step1 Amine Nucleophile Boc2O Di-tert-butyl dicarbonate ((Boc)₂O) Boc2O->step1 Carbonyl Electrophile Intermediate Tetrahedral Intermediate step2 Collapse of Intermediate Intermediate->step2 Product N-Boc-L-tert-leucinol Byproducts CO₂ + tert-Butanol step1->Intermediate step2->Product step3 Decomposition step2->step3 tert-Butyl carbonate (Leaving Group) step3->Byproducts Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_iso Isolation A 1. Dissolve L-tert-leucinol and TEA in DCM B 2. Cool to 0 °C (Ice Bath) A->B C 3. Add (Boc)₂O solution dropwise B->C D 4. Warm to RT and stir (approx. 3-4 hours) C->D E 5. Monitor by TLC D->E F 6. Quench with water E->F G 7. Extract with EtOAc F->G H 8. Wash with aq. NaHCO₃ and Brine G->H I 9. Dry over MgSO₄ H->I J 10. Filter and concentrate in vacuo I->J K 11. Purify (if necessary) J->K L 12. Characterize Product K->L

Sources

Application Notes and Protocols for the Large-Scale Synthesis of (S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate in Modern Drug Discovery

This compound, commonly known as Boc-L-tert-leucinol, is a chiral building block of significant importance in the pharmaceutical industry. Its unique structural features, including a bulky tert-butyl group and a protected amine adjacent to a primary alcohol, make it a valuable synthon for the asymmetric synthesis of complex molecular architectures. This compound serves as a crucial intermediate in the preparation of various therapeutic agents, including protease inhibitors and other bioactive molecules where precise stereochemical control is paramount for efficacy and safety.[1] The growing demand for enantiomerically pure drug candidates necessitates robust and scalable synthetic routes to key chiral intermediates like Boc-L-tert-leucinol.

This comprehensive technical guide provides a detailed protocol for the large-scale synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The methodologies presented herein are grounded in established chemical principles and have been optimized for scalability, safety, and efficiency.

Strategic Approach to Large-Scale Synthesis: A Two-Step Process

The most reliable and scalable approach for the synthesis of Boc-L-tert-leucinol commences with the readily available and relatively inexpensive chiral starting material, L-tert-leucine. The overall synthetic strategy involves two key transformations:

  • N-Boc Protection of L-tert-leucine: The amino group of L-tert-leucine is protected with a tert-butoxycarbonyl (Boc) group. This is a crucial step to prevent unwanted side reactions during the subsequent reduction of the carboxylic acid. The Boc group is favored for its stability under a range of reaction conditions and its facile removal under mild acidic conditions.[2]

  • Reduction of N-Boc-L-tert-leucine to Boc-L-tert-leucinol: The carboxylic acid moiety of N-Boc-L-tert-leucine is reduced to a primary alcohol. For large-scale synthesis, the choice of reducing agent is critical and is dictated by factors such as cost, safety, and ease of workup.

This two-step sequence is highly efficient and provides excellent control over the stereochemistry of the final product, preserving the chirality of the starting L-tert-leucine.

G cluster_0 PART 1: N-Boc Protection cluster_1 PART 2: Reduction L-tert-leucine L-tert-leucine N-Boc-L-tert-leucine N-Boc-L-tert-leucine L-tert-leucine->N-Boc-L-tert-leucine (Boc)2O, Base Dioxane/Water Boc-L-tert-leucinol Boc-L-tert-leucinol N-Boc-L-tert-leucine->Boc-L-tert-leucinol Reducing Agent (e.g., BH3-THF) Anhydrous THF Final Product Final Product Boc-L-tert-leucinol->Final Product Purification (Crystallization)

Caption: Overall synthetic workflow for Boc-L-tert-leucinol.

Part 1: Large-Scale Synthesis of N-Boc-L-tert-leucine

Rationale for Method Selection

The protection of the amino group of L-tert-leucine is achieved using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. This method is widely adopted in industrial settings due to its high efficiency, mild reaction conditions, and the straightforward workup procedure. The byproducts of the reaction, tert-butanol and carbon dioxide, are volatile and easily removed. The use of a biphasic solvent system, such as dioxane and water, with an inorganic base like sodium hydroxide, ensures efficient reaction kinetics and simplifies product isolation.

Detailed Experimental Protocol

Materials and Equipment:

  • 10 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and addition funnel.

  • L-tert-leucine (1.00 kg, 7.62 mol)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.75 kg, 8.00 mol)

  • Sodium hydroxide (NaOH) (335 g, 8.38 mol)

  • 1,4-Dioxane (4.0 L)

  • Deionized water (4.0 L)

  • Ethyl acetate (for extraction)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Reaction Setup: Charge the 10 L jacketed reactor with L-tert-leucine (1.00 kg, 7.62 mol), 1,4-dioxane (4.0 L), and a solution of sodium hydroxide (335 g, 8.38 mol) in deionized water (4.0 L).

  • Cooling: Cool the stirred suspension to 0-5 °C using a circulating chiller.

  • Addition of (Boc)₂O: Slowly add di-tert-butyl dicarbonate (1.75 kg, 8.00 mol) to the reaction mixture over a period of 2-3 hours, maintaining the internal temperature below 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Workup - Quenching and Extraction:

    • Cool the reaction mixture to 10-15 °C.

    • Carefully acidify the mixture to pH 2-3 with a cold 1 M HCl solution.

    • Transfer the mixture to a suitable separatory funnel and extract with ethyl acetate (3 x 2 L).

  • Washing: Combine the organic layers and wash with deionized water (2 x 2 L) and then with brine (1 x 2 L).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain N-Boc-L-tert-leucine as a viscous oil or a white solid upon standing.

Expected Yield and Purity
ParameterExpected Value
Yield 90-95%
Appearance White to off-white solid
Purity (HPLC) >98%
Chiral Purity (ee%) >99%

Part 2: Large-Scale Reduction of N-Boc-L-tert-leucine to this compound

Rationale for Method Selection

For the large-scale reduction of the carboxylic acid, several reagents can be considered. While lithium aluminum hydride (LiAlH₄) is a powerful reducing agent, its pyrophoric nature and the need for stringent anhydrous conditions pose significant safety challenges on a large scale. Sodium borohydride (NaBH₄) is a milder and safer alternative, but it does not typically reduce carboxylic acids directly. However, its reactivity can be enhanced by the addition of activating agents.

A highly effective and scalable method involves the use of borane-tetrahydrofuran complex (BH₃·THF). This reagent is commercially available as a solution in THF, is less hazardous than LiAlH₄, and efficiently reduces carboxylic acids to alcohols under mild conditions. The workup procedure is also more straightforward compared to hydride reductions that generate voluminous metal salt precipitates.

Detailed Experimental Protocol

Materials and Equipment:

  • 20 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, addition funnel, and a nitrogen inlet/outlet.

  • N-Boc-L-tert-leucine (from Part 1, ~1.76 kg, 7.62 mol)

  • Anhydrous tetrahydrofuran (THF) (10 L)

  • Borane-tetrahydrofuran complex (1 M solution in THF, 8.4 L, 8.4 mol)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate (for extraction)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Heptane (for crystallization)

Procedure:

  • Reaction Setup: Under a nitrogen atmosphere, charge the 20 L jacketed reactor with N-Boc-L-tert-leucine (~1.76 kg, 7.62 mol) and anhydrous THF (5 L).

  • Cooling: Cool the solution to 0-5 °C.

  • Addition of BH₃·THF: Slowly add the 1 M solution of BH₃·THF (8.4 L, 8.4 mol) via the addition funnel over 3-4 hours, maintaining the internal temperature below 10 °C. Gas evolution (hydrogen) will be observed.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or HPLC.

  • Workup - Quenching:

    • Cool the reaction mixture to 0-5 °C.

    • Slowly and carefully add methanol (1 L) to quench the excess borane. Vigorous gas evolution will occur.

    • Slowly add 1 M HCl (2 L) to the mixture.

  • Extraction and Washing:

    • Concentrate the mixture under reduced pressure to remove most of the THF.

    • Add ethyl acetate (8 L) and water (4 L).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 2 L).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 2 L), water (2 L), and brine (2 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a viscous oil or a solid.

Purification by Crystallization
  • Dissolution: Dissolve the crude Boc-L-tert-leucinol in a minimal amount of hot ethyl acetate.

  • Crystallization: Slowly add heptane to the hot solution until it becomes cloudy.

  • Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator for several hours to complete crystallization.

  • Isolation and Drying: Collect the white crystalline solid by filtration, wash with cold heptane, and dry under vacuum to afford pure this compound.

Expected Yield and Purity
ParameterExpected Value
Yield (after crystallization) 85-92%
Appearance White crystalline solid
Purity (HPLC) >99%
Chiral Purity (ee%) >99.5%
Melting Point 125-128 °C

Safety and Handling Considerations

  • Borane-THF Complex: BH₃·THF is flammable and reacts with water to release flammable hydrogen gas. All operations should be conducted under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood.

  • Quenching: The quenching of excess borane with methanol is highly exothermic and produces hydrogen gas. The addition should be performed slowly and with adequate cooling.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, flame-retardant lab coats, and gloves, should be worn at all times.

Conclusion

The presented two-step synthetic route provides a robust, scalable, and efficient method for the large-scale production of the valuable chiral building block, this compound. By employing well-established and optimized procedures, this guide enables researchers and drug development professionals to access high-purity material for their synthetic endeavors. The detailed protocols and the rationale behind the experimental choices are intended to ensure both the success and safety of the synthesis on a larger scale.

References

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

  • Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

  • Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. [Link]

  • MySkinRecipes. (S)-tert-Butyl (3-hydroxy-3-methylbutan-2-yl)carbamate. [Link]

  • Google Patents.
  • De Gruyter. Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, C8H17NO3. [Link]

  • PubMed Central. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. [Link]

  • ResearchGate. High-yielding, large-scale synthesis of nprotected--aminonitriles: Tert-butyl (1R)-2-Cyano-1-phenylethylcarbamate. [Link]

  • PubMed. Recent progress in asymmetric bifunctional catalysis using multimetallic systems. [Link]

Sources

The Strategic Application of N-Boc-L-tert-leucinol in the Synthesis of Protease Inhibitor Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Steric Hindrance in Rational Drug Design

In the landscape of modern medicinal chemistry, the rational design of enzyme inhibitors remains a cornerstone of therapeutic innovation. Proteases, a class of enzymes crucial for the life cycle of many pathogens, including the Hepatitis C virus (HCV), are prime targets for drug development. The efficacy of protease inhibitors often hinges on the precise molecular interactions between the drug and the enzyme's active site. A key strategy in enhancing this interaction is the incorporation of sterically demanding, non-proteinogenic amino acids. N-Boc-L-tert-leucinol, a chiral building block derived from L-tert-leucine, exemplifies this principle. Its bulky tert-butyl group provides significant steric hindrance, which can enforce specific conformations in the peptide backbone of a drug molecule, leading to enhanced binding affinity and metabolic stability.[1] This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the use of N-Boc-L-tert-leucinol in the synthesis of key pharmaceutical intermediates for protease inhibitors like Boceprevir.

Core Application: Synthesis of the P3 Fragment Intermediate for Boceprevir

Boceprevir is a potent inhibitor of the HCV NS3/4A serine protease.[2] Its structure is a peptidomimetic composed of several fragments, designated P1, P2, and P3. The P3 fragment, (S)-tert-leucine, plays a crucial role in the binding of the inhibitor to the protease.[2] N-Boc-L-tert-leucinol serves as a key starting material for the synthesis of the corresponding aldehyde, N-Boc-L-tert-leucinal, which is a versatile intermediate for constructing the P3 portion of Boceprevir and other similar protease inhibitors.

The overall synthetic workflow involves two primary transformations:

  • Oxidation: The primary alcohol of N-Boc-L-tert-leucinol is selectively oxidized to an aldehyde.

  • Peptide Coupling: The resulting aldehyde can then be utilized in subsequent reactions, such as reductive amination or direct peptide coupling of the corresponding acid, to elongate the peptide chain.

This guide will focus on providing detailed protocols for the critical oxidation step, which is pivotal for the successful utilization of this chiral synthon.

Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation of N-Boc-L-tert-leucinol

The Dess-Martin oxidation is a highly efficient and mild method for the oxidation of primary alcohols to aldehydes, known for its broad functional group tolerance and neutral reaction conditions.[3][4]

Reaction Scheme:

DMP_Oxidation cluster_reactants Reactants cluster_products Products Reactant N-Boc-L-tert-leucinol Product N-Boc-L-tert-leucinal Reactant->Product DCM, rt DMP Dess-Martin Periodinane (DMP) Byproduct Iodinane byproduct DMP->Byproduct DCM, rt

Caption: Dess-Martin Oxidation Workflow.

Materials and Reagents:

  • N-Boc-L-tert-leucinol (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for elution

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-L-tert-leucinol (1.0 eq). Dissolve the alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Addition of DMP: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.5 eq) portion-wise over 10-15 minutes. The reaction is typically mildly exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is generally complete within 1-3 hours.

  • Quenching: Upon completion, dilute the reaction mixture with DCM. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 20-30 minutes until the layers become clear.

  • Work-up: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Boc-L-tert-leucinal.[5]

Expected Yield and Characterization:

  • Yield: 85-95%

  • Appearance: A colorless to pale yellow oil.

  • ¹H NMR (400 MHz, CDCl₃): δ 9.65 (s, 1H, CHO), 5.05 (br s, 1H, NH), 4.10 (m, 1H, CH), 1.45 (s, 9H, Boc), 1.00 (s, 9H, t-Bu).

  • HPLC Purity: >98%[6]

Protocol 2: Swern Oxidation of N-Boc-L-tert-leucinol

The Swern oxidation is another widely used method that employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures. It is known for its mild conditions and high yields.[7][8]

Reaction Scheme:

Swern_Oxidation cluster_reactants Reactants cluster_products Products DMSO DMSO Activated DMSO Activated DMSO DMSO->Activated DMSO DCM, -78 °C OxalylChloride Oxalyl Chloride OxalylChloride->Activated DMSO DCM, -78 °C Alcohol N-Boc-L-tert-leucinol Base Triethylamine (TEA) Product N-Boc-L-tert-leucinal Byproducts Dimethyl sulfide, CO, CO₂, TEA·HCl Alkoxysulfonium salt Alkoxysulfonium salt Activated DMSO->Alkoxysulfonium salt Alcohol, -78 °C Alkoxysulfonium salt->Product Base, -78 °C to rt Alkoxysulfonium salt->Byproducts Base, -78 °C to rt

Caption: Swern Oxidation Workflow.

Materials and Reagents:

  • Oxalyl chloride (1.5 eq)

  • Dimethyl sulfoxide (DMSO) (3.0 eq)

  • Dichloromethane (DCM), anhydrous

  • N-Boc-L-tert-leucinol (1.0 eq)

  • Triethylamine (TEA) (5.0 eq)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Activation of DMSO: In a flame-dried, three-necked round-bottom flask equipped with a thermometer and under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM (to make a ~0.5 M solution). Cool the solution to -78 °C (acetone/dry ice bath). Slowly add a solution of DMSO (3.0 eq) in anhydrous DCM via a syringe, keeping the internal temperature below -65 °C. Stir the mixture for 15 minutes.

  • Addition of Alcohol: Add a solution of N-Boc-L-tert-leucinol (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature below -65 °C. Stir for an additional 30 minutes at -78 °C.

  • Addition of Base: Add triethylamine (TEA) (5.0 eq) dropwise to the reaction mixture, again keeping the temperature below -65 °C. After the addition is complete, allow the reaction to stir at -78 °C for 30 minutes, then warm to room temperature over 45 minutes.

  • Quenching and Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography as described in Protocol 1.

Expected Yield:

  • Yield: 90-98%

Data Summary: Comparison of Oxidation Methods

ParameterDess-Martin OxidationSwern Oxidation
Reagents Dess-Martin PeriodinaneOxalyl Chloride, DMSO, Triethylamine
Temperature Room Temperature-78 °C to Room Temperature
Reaction Time 1-3 hours2-3 hours
Work-up Quenching with NaHCO₃/Na₂S₂O₃Aqueous work-up
Byproducts Iodinane (solid)Dimethyl sulfide (volatile, odorous)
Yield 85-95%90-98%
Advantages Mild, room temperature, simple work-upHigh yield, readily available reagents
Disadvantages Potentially explosive nature of DMPRequires low temperatures, odorous byproduct

Subsequent Transformations: Reductive Amination

The resulting N-Boc-L-tert-leucinal is a key intermediate for forming peptide bonds. A common subsequent reaction is reductive amination, where the aldehyde reacts with a primary or secondary amine to form an imine, which is then reduced in situ to the corresponding amine.[9][10]

General Reductive Amination Protocol:

  • Imine Formation: Dissolve N-Boc-L-tert-leucinal (1.0 eq) and the desired amine (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).

  • Reduction: Add a mild reducing agent like sodium triacetoxyborohydride (STAB) (1.5 eq).[9] The reaction is typically stirred at room temperature for 12-24 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract with an organic solvent, dry, and concentrate. Purify the product by column chromatography.

Conclusion and Future Perspectives

N-Boc-L-tert-leucinol is a valuable chiral building block in the synthesis of pharmaceutical intermediates, particularly for protease inhibitors. The protocols detailed in this application note for the oxidation to N-Boc-L-tert-leucinal provide reliable and high-yielding methods for accessing this key intermediate. The choice between Dess-Martin and Swern oxidation will depend on the specific laboratory capabilities and scale of the synthesis. The resulting aldehyde is a versatile synthon that can be readily incorporated into more complex molecules through reactions such as reductive amination, paving the way for the development of novel and potent therapeutics.

References

  • Reddy, L. R., et al. (2017). A diastereoselective synthesis of boceprevir's gem-dimethyl bicyclic [3.1.0] proline intermediate from an insecticide ingredient. Tetrahedron, 73(25), 3484-3493.
  • Su, B., et al. (2022). Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. Bioorganic & Medicinal Chemistry, 68, 116863.
  • Bhattacharya, S., et al. (2011). Design, synthesis and evaluation of some novel peptide derivatives as antimicrobial agents. Der Pharma Chemica, 3(3), 174-188.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2023). Mastering Peptide Synthesis with High-Quality Boc-L-tert-Leucine. Retrieved from [Link]

  • Google Patents. (2013). CN103435532A - Synthetic method of boceprevir intermediate.
  • Sureshbabu, R., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. ACS Omega, 3(11), 15975-15983.
  • Li, T., et al. (2012). Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization. Journal of the American Chemical Society, 134(14), 6467-6472.
  • Organic Syntheses. (n.d.). 3-oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (S)-. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

  • Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]

  • Wang, L., et al. (2012). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 17(5), 5151-5161.
  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

  • GalChimia. (2014). A New Way to Amines. Retrieved from [Link]

  • Scribd. (n.d.). UCY 201L - Expt 5 - Solvent Free Reductive Amination Protocol. Retrieved from [Link]

  • Yamamoto, M., et al. (2022). Practical N-to-C peptide synthesis with minimal protecting groups.
  • Michigan State University. (n.d.). Swern Oxidation Procedure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • Organic Syntheses. (n.d.). tert-BUTOXYCARBONYL-L-PROLINE. Retrieved from [Link]

  • TSI Journals. (2013). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Retrieved from [Link]

  • De Francesco, R., et al. (1996). Inhibitor binding induces active site stabilization of the HCV NS3 protein serine protease domain. The EMBO journal, 15(1), 128-136.
  • Pradhan, P., et al. (2018). Application of Dess-Martin oxidation in total synthesis of natural products. ARKIVOC, 2018(2), 1-100.
  • Tong, L., et al. (2010). Hepatitis C Virus NS3/4A Protease Inhibitors Incorporating Flexible P2 Quinoxalines Target Drug Resistant Viral Variants. Journal of the American Chemical Society, 132(49), 17594-17603.
  • Tat-Shing, R., et al. (2009). Novel potent inhibitors of hepatitis C virus (HCV) NS3 protease with cyclic sulfonyl P3 cappings. Bioorganic & Medicinal Chemistry Letters, 19(4), 1144-1148.
  • Wu, J., et al. (2015). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Tetrahedron, 71(40), 7585-7591.
  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). New Trends in Peptide Coupling Reagents. Tetrahedron, 60(11), 2447-2467.
  • Romano, K. P., et al. (2013). The molecular basis of drug resistance against hepatitis C virus NS3/4A protease inhibitors.
  • Attaching Boc Protecting Groups With BOC-ON. (n.d.). Retrieved from [Link]

Sources

Strategic Transformations of (S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate: A Guide to Electrophilic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction: (S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate, commonly known as (S)-(-)-N-Boc-tert-leucinol, is a valuable chiral building block in modern organic synthesis.[1] Its structure, featuring a sterically demanding tert-butyl group adjacent to an (S)-configured stereocenter, and two distinct nucleophilic sites—a primary alcohol and a Boc-protected amine—makes it a versatile precursor for the synthesis of chiral ligands, pharmaceutical intermediates, and complex molecules.[1][2] This guide provides a detailed exploration of the reactivity of N-Boc-tert-leucinol with various electrophiles, focusing on the principles of chemoselectivity and providing field-proven protocols for its key transformations.

Molecular Architecture and Reactivity Analysis

The synthetic utility of N-Boc-tert-leucinol is dictated by the interplay of its functional groups and steric environment. A clear understanding of this architecture is crucial for predicting and controlling its reactivity.

  • Primary Hydroxyl (-CH₂OH): This is the primary site of nucleophilic attack. As a primary alcohol, it is relatively unhindered and readily participates in reactions such as acylation, alkylation, silylation, and oxidation. Deprotonation with a suitable base significantly enhances its nucleophilicity.

  • N-Boc Group (-NHBoc): The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the amine.[][4] The lone pair of the nitrogen atom is delocalized into the adjacent carbonyl group, drastically reducing its nucleophilicity. Consequently, reactions with electrophiles occur preferentially at the hydroxyl group. While the N-H proton can be removed under strongly basic conditions, direct N-functionalization is significantly less favorable than O-functionalization.

  • Chiral Center (C2): The molecule possesses a stereocenter at the carbon atom bonded to both the N-Boc group and the hydroxymethyl substituent.[1] Maintaining the integrity of this stereocenter is paramount in most synthetic applications.

  • Steric Influence: The bulky tert-butyl group on the main chain, combined with the tert-butyl group of the Boc protecting moiety, creates a sterically congested environment around the reactive centers. This can influence the rate of reaction and the approach of incoming electrophiles.

Logical Flow of Electrophilic Reactions

G cluster_0 Starting Material cluster_1 Reaction Pathways with Electrophiles A (S)-N-Boc-tert-leucinol B O-Acylation (Ester Formation) A->B RCOCl, Base C O-Alkylation (Ether Formation) A->C 1. NaH 2. R-X D Oxidation (Aldehyde/Acid) A->D [O] E O-Silylation (Silyl Ether) A->E R3SiCl, Base

Caption: Key transformations of N-Boc-tert-leucinol.

O-Acylation: Synthesis of Chiral Esters

The esterification of the primary hydroxyl group is a fundamental transformation, often employed for protection or for the introduction of a new functional handle. The reaction proceeds reliably with acyl halides or anhydrides in the presence of a non-nucleophilic base.

Causality Behind Experimental Choices:

  • Base: A tertiary amine base (e.g., triethylamine, pyridine, or DIPEA) is required to neutralize the acidic byproduct (HCl or RCOOH) generated during the reaction. This prevents protonation of the starting material and drives the reaction to completion.

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are ideal as they are inert to the reagents and readily dissolve the reactants.

  • Temperature: The reaction is typically initiated at 0 °C to control the initial exothermic reaction, particularly with reactive acyl chlorides, and then allowed to warm to room temperature to ensure complete conversion.

Protocol 2.1: General Procedure for O-Acylation with an Acyl Chloride

Materials:

  • (S)-N-Boc-tert-leucinol

  • Acyl chloride (e.g., benzoyl chloride, 1.1 eq.)

  • Triethylamine (TEA, 1.5 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve (S)-N-Boc-tert-leucinol (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq.) to the stirred solution.

  • Add the acyl chloride (1.1 eq.) dropwise via syringe. A white precipitate of triethylammonium hydrochloride will form.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding water or saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.

ElectrophileBaseSolventTypical Yield
Acetyl ChloridePyridineDCM>95%
Benzoyl ChlorideTEADCM>95%
Isobutyryl ChlorideDIPEATHF>90%

Mechanism of Base-Mediated O-Acylation

G cluster_0 Acylation Mechanism A R'-OH + Base ⇌ R'-O⁻ + Base-H⁺ B R'-O⁻ attacks electrophilic carbonyl of R-COCl A->B Activation C Tetrahedral intermediate forms B->C Nucleophilic Attack D Chloride ion is expelled C->D Collapse of Intermediate E Product (Ester) is formed D->E Product Formation

Caption: Simplified mechanism of O-Acylation.

O-Alkylation: Synthesis of Chiral Ethers

Formation of an ether linkage at the primary alcohol requires a two-step sequence: deprotonation to form a potent nucleophile (alkoxide), followed by reaction with an alkyl electrophile. This is a classic Williamson ether synthesis.

Causality Behind Experimental Choices:

  • Base: A strong, non-nucleophilic base is essential to quantitatively deprotonate the alcohol. Sodium hydride (NaH) is commonly used. It is a powerful base, and the byproduct, hydrogen gas, simply evolves from the reaction mixture.

  • Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are required. They do not react with NaH and effectively solvate the resulting alkoxide. DMF, being more polar, can accelerate Sₙ2 reactions.

  • Electrophile: Primary alkyl halides (e.g., benzyl bromide, methyl iodide) are excellent electrophiles for this Sₙ2 reaction. Secondary halides may lead to competing elimination reactions.

Protocol 3.1: O-Alkylation using Sodium Hydride and an Alkyl Halide

Materials:

  • (S)-N-Boc-tert-leucinol

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.)

  • Alkyl halide (e.g., benzyl bromide, 1.2 eq.)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Saturated aqueous NH₄Cl solution

  • Ethyl Acetate

  • Anhydrous MgSO₄

Procedure:

  • To a flame-dried flask under an inert atmosphere, add NaH (1.2 eq.). Wash the NaH with anhydrous hexanes to remove the mineral oil, and carefully decant the hexanes.

  • Add anhydrous THF or DMF to the flask.

  • Dissolve (S)-N-Boc-tert-leucinol (1.0 eq.) in anhydrous THF or DMF and add it dropwise to the NaH suspension at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for 30 minutes. Hydrogen gas evolution should be observed.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC. Gentle heating (e.g., 40-50 °C) may be required for less reactive halides.

  • Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

ElectrophileBaseSolventTypical Yield
Benzyl BromideNaHDMF>90%[1]
Methyl IodideNaHTHF>90%
Allyl BromideKHTHF>85%

Oxidation: Accessing Chiral Boc-Amino Aldehydes and Acids

The controlled oxidation of the primary alcohol provides synthetic access to the corresponding chiral N-Boc-tert-leucinal (aldehyde) or N-Boc-tert-leucine (carboxylic acid). The choice of oxidant is critical to prevent over-oxidation and to preserve the stereochemical integrity of the adjacent chiral center.

Causality Behind Experimental Choices:

  • Mild Conditions for Aldehydes: To stop the oxidation at the aldehyde stage, mild and selective reagents are necessary. Dess-Martin Periodinane (DMP) and Swern oxidation conditions (oxalyl chloride, DMSO, TEA) are preferred because they operate at low temperatures and under non-acidic conditions, minimizing side reactions like racemization.

  • Stronger Conditions for Carboxylic Acids: For complete oxidation to the carboxylic acid, stronger oxidizing agents are needed. A TEMPO-catalyzed system with a stoichiometric oxidant like sodium hypochlorite is effective and operates under relatively mild conditions compared to harsher chromium-based reagents.

Protocol 4.1: Dess-Martin Oxidation to the Aldehyde

Materials:

  • (S)-N-Boc-tert-leucinol

  • Dess-Martin Periodinane (DMP, 1.5 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • 10% aqueous Na₂S₂O₃ solution

Procedure:

  • Dissolve (S)-N-Boc-tert-leucinol (1.0 eq.) in anhydrous DCM under an inert atmosphere.

  • Add Dess-Martin Periodinane (1.5 eq.) in one portion at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring by TLC. The reaction is typically complete when the starting material spot disappears.

  • Dilute the mixture with diethyl ether and pour it into a flask containing a stirred mixture of saturated NaHCO₃ and 10% Na₂S₂O₃ (1:1 ratio).

  • Stir vigorously for 15-20 minutes until the layers are clear.

  • Separate the layers and extract the aqueous phase with diethyl ether (2x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate carefully under reduced pressure (the aldehyde can be volatile).

  • The crude aldehyde is often used immediately in the next step without further purification.

ReagentProductTypical Yield
Dess-Martin PeriodinaneAldehyde>90%
Oxalyl Chloride, DMSO, TEAAldehyde>90%
TEMPO, NaOClCarboxylic Acid>85%

Summary and Outlook

This compound is a highly tractable and versatile chiral substrate. Its reactions with electrophiles are overwhelmingly directed by the nucleophilic primary hydroxyl group, allowing for predictable and high-yielding transformations. The protocols outlined in this guide for O-acylation, O-alkylation, and oxidation provide reliable methods for converting this building block into a diverse array of valuable chiral intermediates. By understanding the underlying principles of reactivity and carefully selecting reaction conditions, researchers can effectively leverage N-Boc-tert-leucinol in the stereocontrolled synthesis of complex molecular targets.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Pearson, W. H., & Hines, J. V. (1998). Chemistry of N-Boc-N-tert-butylthiomethyl-protected alpha-aminoorganostannanes: diastereoselective synthesis of primary beta-amino alcohols from alpha-aminoorganostannanes. Journal of Organic Chemistry, 63(4), 1175-1185. Available at: [Link]

  • ResearchGate. (n.d.). Chemoselective Boc protection of phenols and amino alcohols. Retrieved from [Link]

  • Agami, C., Couty, F., & Puchot-Kadouri, C. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701-2724. Available at: [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate. This document is designed for researchers, scientists, and drug development professionals to provide expert-driven, actionable advice for overcoming common challenges in the column chromatography purification of this Boc-protected amino alcohol.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the chromatographic behavior and handling of this compound.

Q1: What is the general polarity of this compound and how will it behave on silica gel?

A: this compound is a moderately polar molecule. Its polarity is primarily due to the presence of a hydroxyl (-OH) group and a carbamate (-NHCOO-) group, both of which can act as hydrogen bond donors and acceptors. The two tert-butyl groups contribute significant non-polar character. On a normal-phase silica gel column, it will require a mobile phase with a polar component (like ethyl acetate or methanol) to elute. Due to its functional groups, it has the potential to interact strongly with the acidic silanol groups on the silica surface, which can sometimes lead to issues like peak tailing.

Q2: How do I select an appropriate mobile phase (solvent system) to start with?

A: The best practice is to first use Thin Layer Chromatography (TLC) to screen various solvent systems.[1] The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[1][2] This Rf range typically translates well to column chromatography, providing good separation from impurities without requiring excessively large volumes of solvent. A good starting point for screening would be mixtures of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate. If the compound does not move sufficiently, a stronger polar solvent like methanol or isopropanol can be introduced.

Q3: Is a special chiral column required for this purification?

A: Not necessarily. A chiral stationary phase (CSP) is only required if you need to separate the (S)-enantiomer from its corresponding (R)-enantiomer.[3][4] Standard achiral stationary phases like silica gel separate compounds based on differences in polarity, not stereochemistry.[3] This guide assumes the goal is to remove synthetic impurities (e.g., starting materials, byproducts) rather than to resolve a racemic mixture.

Q4: How can I visualize this compound on a TLC plate?

A: The compound is not strongly UV-active because it lacks a significant chromophore. Therefore, visualization under a UV lamp will likely be ineffective. You will need to use a chemical stain. A potassium permanganate (KMnO₄) stain is an excellent choice as it reacts with the hydroxyl group, appearing as a yellow or light-brown spot on a purple background. Another general-purpose stain that works well is a ceric ammonium molybdate (CAM) stain.

Q5: Is the Boc protecting group stable to silica gel?

A: The tert-butyloxycarbonyl (Boc) group is known to be labile under acidic conditions.[5] Since standard silica gel is inherently acidic, there is a risk of partial or complete deprotection of the Boc group during prolonged exposure on the column. This can lead to the appearance of a new, more polar spot on the TLC and result in lower yields. If you suspect this is happening, you can use deactivated or neutralized silica gel.[6]

Troubleshooting Guide: Specific Experimental Issues

This section provides a problem-and-solution framework for specific challenges you may encounter during the purification process.

Problem 1: My compound has an Rf of 0 on the TLC plate, even in 100% ethyl acetate.
  • Plausible Cause: The polarity of the mobile phase is insufficient to move the highly polar compound up the stationary phase. The hydrogen bonding capabilities of your molecule are causing it to adsorb very strongly to the silica gel.[6][7]

  • Proposed Solution:

    • Increase Solvent Polarity: Introduce a stronger polar solvent into your mobile phase. A mixture of dichloromethane (DCM) and methanol is a common next step. Start with 1-2% methanol in DCM and gradually increase the concentration (e.g., 5%, 10%) until you achieve the desired Rf value of 0.2-0.4.

    • Alternative Solvent Systems: Explore other solvent systems. For example, replacing hexanes/ethyl acetate with hexanes/acetone or ethyl acetate/methanol can alter the selectivity and may improve mobility.

    • For Extremely High Polarity: If the compound remains at the baseline, a highly polar system may be needed. A stock solution of 1-10% ammonium hydroxide in methanol, used as an additive (1-10%) in DCM, can be effective for very polar compounds that may have basic character.[6]

Problem 2: The compound appears as a long, trailing streak on the TLC plate and elutes from the column over many fractions.
  • Plausible Cause: This phenomenon, known as "tailing" or "streaking," is often caused by unwanted secondary interactions between the analyte and the stationary phase. The carbamate and hydroxyl groups can interact strongly with acidic silanol groups on the silica surface, leading to slow and uneven elution.[1] Overloading the sample on the TLC plate or column can also cause streaking.

  • Proposed Solution:

    • Deactivate the Silica Gel: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica. Triethylamine (Et₃N) at a concentration of 0.5-1% (v/v) is highly effective.[1] Prepare your eluent with this additive and use it for both the TLC and the column run.

    • Check Sample Concentration: Ensure you are not spotting a solution that is too concentrated on your TLC plate.[1] For the column, if using wet loading, dissolve the crude material in the absolute minimum amount of solvent.[8]

    • Consider Dry Loading: If the compound has poor solubility in the mobile phase, dry loading is recommended.[8] Dissolve your crude product in a suitable solvent (e.g., DCM or methanol), add a small amount of silica gel (2-3 times the mass of your crude product), and evaporate the solvent under reduced pressure until you have a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.[8]

Problem 3: The separation between my product and a key impurity is very poor (ΔRf < 0.1).
  • Plausible Cause: The chosen mobile phase does not have adequate selectivity for the two compounds. They have very similar polarities under the current conditions.

  • Proposed Solution:

    • Systematic Solvent Screening: Test a wider range of solvent combinations with different chemical properties. The "solvent selectivity triangle" (e.g., using solvents like ethyl acetate, DCM, and methanol) can be a useful concept. For example, if a hexanes/ethyl acetate system fails, try a hexanes/acetone or a DCM/methanol system. The different interactions these solvents have with your compounds can dramatically alter the separation.

    • Optimize the Solvent Ratio: Once you find a system that shows some separation, fine-tune the ratio of the solvents. A lower polarity (less of the polar solvent) will generally increase retention and can often improve the separation between two closely eluting spots.

    • Employ a Gradient Elution: If an isocratic (single solvent composition) elution fails, a shallow solvent gradient during the column run can improve separation. Start with a lower polarity mobile phase and gradually increase the percentage of the polar solvent over the course of the elution.

Problem 4: I suspect my compound is decomposing on the column, leading to a low yield.
  • Plausible Cause: The acidic nature of the silica gel is likely cleaving the acid-labile Boc protecting group.[6]

  • Proposed Solution:

    • Conduct a Stability Test: Spot your purified compound on a TLC plate. Let the plate sit on the benchtop for 1-2 hours, then develop it. If a new, more polar spot (indicative of the deprotected amine) appears, your compound is unstable on silica.

    • Use Deactivated Silica: Before running the column, flush the packed silica gel with 2-3 column volumes of the initial, low-polarity eluent containing 1% triethylamine. This will neutralize the surface. Then, run the entire purification using an eluent that contains 0.5-1% triethylamine.

    • Switch Stationary Phase: If deactivation is insufficient, consider using a different stationary phase that is less acidic, such as neutral alumina. Note that the elution order and required solvent system will likely change, so you must perform TLC analysis on alumina plates first.

Recommended Experimental Protocols & Data

Table 1: Recommended Solvent Systems & Visualization
ParameterRecommendationRationale & Notes
Stationary Phase Standard Silica Gel (60 Å, 40-63 µm)Industry standard for flash chromatography. Use deactivated silica if compound stability is an issue.
TLC Screening Solvents 1. Hexanes / Ethyl Acetate (e.g., 7:3, 1:1, 3:7) 2. DCM / Methanol (e.g., 98:2, 95:5, 90:10)Start with less polar systems and increase polarity. Aim for a product Rf of 0.2-0.4.[1][2]
Column Mobile Phase Isocratic or gradient elution based on the optimal system found during TLC analysis.For closely separating spots, an Rf on the lower end (~0.2) is preferable.[1]
Basic Modifier (Optional) 0.5-1% Triethylamine (Et₃N) in the mobile phaseAdd if streaking/tailing is observed on the TLC plate.[1]
TLC Visualization Potassium Permanganate (KMnO₄) stainThe compound is not UV-active; the stain reacts with the alcohol functional group.
Protocol 1: Step-by-Step Column Chromatography Purification
  • Solvent System Selection: Using TLC, identify a mobile phase that gives an Rf of ~0.2-0.4 for the product and provides the best possible separation from impurities.

  • Column Packing (Slurry Method):

    • Select a column of appropriate size (typically using a silica gel mass that is 50-100 times the mass of the crude material).

    • In a beaker, mix the required amount of silica gel with your initial, low-polarity mobile phase to form a uniform slurry.

    • With the column stopcock closed, pour the slurry into the column. Use additional solvent to rinse all silica into the column.

    • Open the stopcock and use gentle positive pressure (air or nitrogen) to pack the silica bed firmly, ensuring no air bubbles or cracks form. Do not let the top of the silica bed run dry.[1]

    • Add a thin (0.5 cm) layer of sand on top of the silica bed to prevent disturbance during solvent addition.[8]

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM).

    • Add silica gel (approx. 2-3x the mass of your crude product) to this solution.

    • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the sand layer in your packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply positive pressure to begin eluting the solvent through the column at a steady rate.

    • Collect the eluent in fractions (e.g., in test tubes). The size of the fractions should be appropriate for the column size.

    • Monitor the elution process by periodically analyzing the collected fractions using TLC.

  • Product Isolation:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Visual Workflow Guides

Diagram 1: Troubleshooting Logic for Common Chromatography Issues

This diagram outlines the decision-making process for addressing typical problems encountered during purification.

Troubleshooting_Workflow cluster_problem Observed Problem cluster_analysis Analysis & Decision cluster_solution Solution Path Problem Initial TLC or Column Result is Poor Rf_Zero Rf = 0 (No Movement) Problem->Rf_Zero Is spot at baseline? Streaking Streaking / Tailing Problem->Streaking Is spot streaky? Poor_Sep Poor Separation (ΔRf < 0.1) Problem->Poor_Sep Are spots too close? Low_Yield Low Yield / Decomposition Problem->Low_Yield Is yield low with new spots? Increase_Polarity Increase Mobile Phase Polarity (e.g., add MeOH) Rf_Zero->Increase_Polarity Add_Base Add Basic Modifier (e.g., 0.5% Et3N) Streaking->Add_Base Screen_Solvents Screen Different Solvent Systems Poor_Sep->Screen_Solvents Use_Deactivated_Silica Use Deactivated Silica or Alumina Low_Yield->Use_Deactivated_Silica

Caption: A troubleshooting decision tree for column chromatography purification.

Diagram 2: Standard Experimental Workflow

This diagram illustrates the standard sequence of operations for a successful column chromatography purification.

Experimental_Workflow TLC 1. TLC Analysis (Find Optimal Solvent System) Packing 2. Column Packing (Slurry Method) TLC->Packing Loading 3. Sample Loading (Dry or Wet Method) Packing->Loading Elution 4. Elution & Fraction Collection (Isocratic or Gradient) Loading->Elution Analysis 5. Fraction Analysis (TLC) Elution->Analysis Combine 6. Combine Pure Fractions Analysis->Combine Evaporation 7. Solvent Evaporation (Rotary Evaporator) Combine->Evaporation Final_Product Pure Product Evaporation->Final_Product

Caption: Standard workflow for purification by flash column chromatography.

References
  • Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. [Link]

  • Chrom Tech, Inc. Understanding Chiral Chromatography: A Comprehensive Guide. [Link]

  • Dolan, J. W. Retaining Polar Compounds. LCGC North America. [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Regis Technologies. 6 Top Chiral Chromatography Questions. [Link]

  • Chromatography Today. Trouble with chiral separations. [Link]

  • ResearchGate. HPLC separation of carbamates. [Link]

  • Waters Corporation. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • News-Medical.Net. Chiral Column Chromatography. [Link]

  • Chemistry For Everyone. How To Choose Mobile Phase For Column Chromatography?. [Link]

  • Element Lab Solutions. Chiral Columns. [Link]

  • ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • Chemistry For Everyone. What Is The Mobile Phase In Column Chromatography?. [Link]

  • LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

  • VanVeller Lab, Iowa State University. How to Perform Flash Chromatography. [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • The Royal Society of Chemistry. Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. [Link]

Sources

Technical Support Center: Recrystallization of N-Boc-L-tert-leucinol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-Boc-L-tert-leucinol. This guide is designed for researchers, chemists, and drug development professionals who are looking to achieve high purity of this critical chiral building block. Recrystallization is a powerful technique, but its success hinges on a solid understanding of the underlying principles and meticulous execution. Here, we move beyond a simple protocol to provide a deeper, causality-driven guide complete with troubleshooting and frequently asked questions to address the specific challenges encountered with N-Boc-L-tert-leucinol.

Part 1: The Guiding Principles of Recrystallization

Recrystallization is not merely about dissolving and precipitating a solid. It is a carefully controlled process that exploits differences in solubility to separate a target compound from its impurities. The ideal solvent system for N-Boc-L-tert-leucinol is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. Conversely, impurities should either be completely insoluble at high temperatures (allowing for hot filtration) or remain highly soluble even when the solution is cooled (remaining in the mother liquor).

The bulky tert-butyl groups in N-Boc-L-tert-leucinol lend it significant non-polar character, while the hydroxyl and carbamate groups provide sites for hydrogen bonding, giving it moderate polarity. This dual nature makes a mixed-solvent system particularly effective for its purification.

Part 2: Recommended Experimental Protocol

This protocol provides a robust starting point for the recrystallization of N-Boc-L-tert-leucinol. It is designed to be a self-validating system; deviations from the expected observations at any step indicate a specific problem that can be diagnosed using our troubleshooting guide.

Step-by-Step Methodology: Mixed-Solvent Recrystallization
  • Solvent Selection & Preparation: Based on the polarity of N-Boc-L-tert-leucinol, an ethyl acetate/hexanes system is an excellent choice. Prepare a hot plate and a beaker of each solvent.

  • Dissolution:

    • Place the crude N-Boc-L-tert-leucinol (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask.

    • Add a minimal amount of hot ethyl acetate dropwise while swirling and gently heating the flask. The goal is to use the absolute minimum volume of hot solvent required to fully dissolve the solid.[1] Adding too much solvent at this stage is a common cause of low yield.[1][2]

  • Hot Filtration (If Necessary): If you observe any insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization in the funnel.

  • Reaching the Saturation Point:

    • While keeping the ethyl acetate solution hot, slowly add hexanes (the "anti-solvent") dropwise until you observe persistent cloudiness (turbidity). This indicates that the solution is now saturated.

    • Add a final drop or two of hot ethyl acetate to just redissolve the turbidity, ensuring the solution is perfectly saturated at the elevated temperature.

  • Crystal Formation (Cooling):

    • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.[3] Rapid cooling can trap impurities and lead to the formation of an oil instead of crystals.[2]

    • Once at room temperature, you may place the flask in an ice-water bath for 20-30 minutes to maximize the yield of crystals.

  • Isolation of Crystals:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold hexanes (or a pre-chilled mixture of ethyl acetate/hexanes) to remove any residual mother liquor. Using room temperature or warm solvent for washing will dissolve some of your product, reducing the yield.[1]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. The melting point of pure (S)-(-)-N-Boc-tert-leucinol is 104-106°C.[4] A sharp melting point in this range is a good indicator of purity.

Data Summary Table
ParameterRecommended Value/SolventRationale
Primary Solvent Ethyl AcetateGood solubility for N-Boc-L-tert-leucinol at high temperatures.
Anti-Solvent Hexanes / HeptanePoor solubility for N-Boc-L-tert-leucinol; used to induce crystallization.
Dissolution Temp. ~70-75°C (near boiling point of Ethyl Acetate)Ensures maximum solubility with minimum solvent volume.
Cooling Protocol Slow cooling to RT, then ice bathPromotes the formation of large, pure crystals.[3]
Washing Solvent Ice-cold HexanesRemoves soluble impurities without significantly dissolving the product crystals.
Expected Melting Point 104-106 °CA key indicator of final product purity.[4]

Part 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of N-Boc-L-tert-leucinol and similar Boc-protected compounds.

Q1: My N-Boc-L-tert-leucinol "oiled out" instead of forming crystals. What went wrong and how do I fix it?

A1: "Oiling out" is a common problem, especially with compounds that are not yet pure or when the solution is cooled too quickly.[2][5] The substance has separated from the solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice.

  • Immediate Cause & Solution: The solution was likely supersaturated and cooled too rapidly. Reheat the flask containing the oil and solvent until the oil fully redissolves. Add a small amount (1-2 mL) of the primary solvent (ethyl acetate) to slightly decrease the saturation.[2] Then, allow it to cool much more slowly. Insulating the flask by wrapping it in glass wool or paper towels can help.

  • Underlying Cause & Advanced Solution: Impurities can significantly depress the melting point and inhibit crystallization.[6] If slow cooling still results in an oil, try the following:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches provide nucleation sites for crystal growth to begin.[1][3]

    • Seed Crystals: If you have a small amount of pure N-Boc-L-tert-leucinol, add a single tiny crystal to the cooled solution. This "seed" provides a perfect template for further crystal growth.[1][7]

    • Trituration: If an oil persists, you may need to remove the solvent and "pulp" or triturate the resulting oil with a poor solvent like cold hexanes.[7] Stirring the oil vigorously with the non-polar solvent can induce solidification.

Q2: I've cooled my solution, but no crystals have formed. What should I do?

A2: This is likely due to one of two issues: either the solution is not saturated enough (too much solvent was used), or it is a supersaturated solution that is reluctant to crystallize.

  • Solution for Supersaturation: This is the most likely scenario. Try the induction techniques described above: scratching the flask or adding a seed crystal.[1][2]

  • Solution for Low Concentration: If induction methods fail, you likely used too much solvent. Gently heat the solution to boil off a portion of the solvent to increase the concentration of your product.[2] Once you see a slight turbidity, remove it from the heat and allow it to cool slowly again.

Q3: My final yield is very low. Why did this happen?

A3: A low yield is a frustrating but common problem. The cause can usually be traced to one of several steps:

  • Excess Solvent: The most frequent cause is using too much solvent during the initial dissolution step.[1][2] A significant portion of your product will remain dissolved in the mother liquor even after cooling.

  • Premature Crystallization: If you performed a hot filtration and the apparatus was not sufficiently pre-heated, your product may have crystallized on the filter paper or in the funnel stem.

  • Excessive Washing: Washing the final crystals with too much solvent, or with solvent that was not ice-cold, will dissolve part of your purified product.[1]

  • Incomplete Crystallization: Not allowing the solution to cool for a sufficient amount of time, or forgoing the ice bath, can leave a substantial amount of product in the solution.

Q4: The recovered crystals are still colored. How can I remove colored impurities?

A4: If your product is expected to be a white solid but appears colored, a soluble, colored impurity is present.

  • Solution: This can often be remedied by adding a very small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal adsorbs the colored impurities. Use charcoal sparingly, as it can also adsorb your product, leading to a lower yield.[2] Swirl the hot solution with the charcoal for a few minutes, then perform a hot gravity filtration to remove the charcoal before cooling.

Part 4: Visualization of the Recrystallization Workflow

The following diagram illustrates the logical steps and decision points in the recrystallization process.

Recrystallization_Workflow start Start: Crude N-Boc-L-tert-leucinol dissolve Dissolve in MINIMUM hot ethyl acetate start->dissolve check_insolubles Insoluble impurities present? dissolve->check_insolubles hot_filtration Perform Hot Gravity Filtration check_insolubles->hot_filtration Yes add_antisolvent Add hot hexanes until solution is turbid check_insolubles->add_antisolvent No hot_filtration->add_antisolvent redissolve Add drop of hot ethyl acetate to clarify add_antisolvent->redissolve cool Cool slowly to room temp, then ice bath redissolve->cool check_crystals Crystals formed? cool->check_crystals oiling_out Product 'Oiled Out' check_crystals->oiling_out No, Oil Formed induce_crystallization Induce Crystallization: 1. Scratch flask 2. Add seed crystal 3. Reduce solvent volume check_crystals->induce_crystallization No, Clear Solution filter_wash Vacuum Filter & Wash with ice-cold hexanes check_crystals->filter_wash Yes troubleshoot Troubleshoot: 1. Reheat, add solvent, cool slower 2. Scratch/Seed 3. Triturate oiling_out->troubleshoot troubleshoot->dissolve Restart Cycle induce_crystallization->cool Re-cool dry Dry Crystals Under Vacuum filter_wash->dry end_product Pure N-Boc-L-tert-leucinol dry->end_product

Caption: Workflow for the recrystallization of N-Boc-L-tert-leucinol.

References

  • University of California, Irvine. Recrystallization. [Link]

  • Organic Syntheses. N-tert-BUTOXYCARBONYL-L-LEUCINAL. [Link]

  • ResearchGate. Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?[Link]

  • Qingdao Fengchen Technology. BOC-L-Leucine (BOC-L-Leu) BP EP USP CAS 13139-15-6. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • PubChem. N-Boc-L-leucine L-leucine. [Link]

  • Nature. Impact of impurities on crystal growth. [Link]

  • Reddit. Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?[Link]

  • MIT OpenCourseWare. Recrystallization | MIT Digital Lab Techniques Manual. [Link]

  • RSC Publishing. A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. [Link]

  • Google Patents.
  • University of Rochester. Tips & Tricks: Recrystallization. [Link]

  • Patsnap. Crystallization method of Boc-amino acid. [Link]

  • Autech Industry Co.,Limited. BOC-L-tert-Leucine 62965-35-9 Crystalline Powder In Stock. [Link]

Sources

Technical Support Center: Synthesis of (S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of (S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate, a key chiral building block in pharmaceutical development. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common challenges and identify impurities encountered during this synthesis. Our approach is rooted in mechanistic understanding to provide not just solutions, but insights into the underlying chemistry.

Introduction: The Synthetic Landscape

The most common and efficient synthesis of this compound, also known as N-Boc-L-tert-leucinol, involves a two-step sequence starting from the amino acid L-tert-leucine.

  • N-Protection: The amino group of L-tert-leucine is protected with a tert-butoxycarbonyl (Boc) group, typically using di-tert-butyl dicarbonate (Boc₂O).

  • Carboxylic Acid Reduction: The carboxylic acid moiety of the resulting N-Boc-L-tert-leucine is reduced to a primary alcohol.

This seemingly straightforward process can be complicated by a number of potential side reactions and reagent-related issues, leading to impurities that can be challenging to remove. This guide will address these issues in a practical, question-and-answer format.

G L_tert_leucine L-tert-Leucine N_Boc_Leucine N-Boc-L-tert-leucine L_tert_leucine->N_Boc_Leucine Step 1: N-Protection Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->N_Boc_Leucine Final_Product (S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate N_Boc_Leucine->Final_Product Step 2: Reduction Reducing_Agent Reducing Agent (e.g., NaBH₄ / Mixed Anhydride) Reducing_Agent->Final_Product

Caption: General synthetic workflow for N-Boc-L-tert-leucinol.

FAQs and Troubleshooting Guides

Part 1: Impurities Related to Starting Materials and Reagents

Question 1: My final product analysis (NMR/LC-MS) shows the presence of unreacted L-tert-leucine. What is the likely cause?

Answer: The presence of the initial starting material, L-tert-leucine, almost always points to an incomplete N-protection (Boc protection) step. L-tert-leucine is a zwitterionic solid with low solubility in many organic solvents, which can make the reaction sluggish if not properly managed.

  • Causality: The amine nucleophile of L-tert-leucine must be available to attack the electrophilic carbonyl of the di-tert-butyl dicarbonate (Boc₂O). Inadequate basic conditions can leave the amine protonated and non-nucleophilic. Furthermore, the heterogeneous nature of the reaction in some solvent systems can lead to poor mass transfer, preventing the reagents from interacting effectively.

  • Troubleshooting Steps:

    • Optimize Base and Solvent: The reaction is typically run in a mixed solvent system like water/tetrahydrofuran or water/dioxane with a suitable base (e.g., sodium bicarbonate, potassium carbonate, or triethylamine) to deprotonate the ammonium group and solubilize the amino acid.[1] Ensure at least one equivalent of base is used.

    • Ensure Homogeneity: Stir the reaction mixture vigorously to ensure proper mixing. The reaction should become homogeneous as the Boc-protected amino acid forms, which is more soluble in organic solvents.

    • Check Reagent Quality: Ensure your Boc₂O has not degraded. See Question 2 for more details.

    • Reaction Time and Temperature: While the reaction is often run at room temperature, gentle heating (e.g., to 40 °C) can sometimes drive it to completion, though this may increase the risk of Boc₂O decomposition. Allow sufficient reaction time (typically 12-24 hours).[1]

Question 2: I'm observing signals for tert-butanol in my product spectra. Where is this coming from and is it a problem?

Answer: tert-Butanol is the most common byproduct associated with the use of di-tert-butyl dicarbonate (Boc₂O). Its presence indicates the decomposition or hydrolysis of the protecting group reagent.

  • Causality: Boc₂O is sensitive to moisture and can slowly decompose over time, especially if not stored properly, into tert-butanol and carbon dioxide.[2] Additionally, during the reaction, any excess Boc₂O that does not react with the amine will be hydrolyzed to tert-butanol and tert-butoxycarbonic acid (which is unstable) during the aqueous workup.

  • Troubleshooting Steps:

    • Use Fresh Reagent: Always use a fresh bottle of Boc₂O or one that has been stored under anhydrous conditions in a refrigerator. Bottles of Boc₂O can build up internal pressure from CO₂ generation due to decomposition.[2]

    • Control Stoichiometry: Use a minimal excess of Boc₂O (e.g., 1.1-1.2 equivalents) to minimize the amount of unreacted reagent that needs to be quenched and removed.

    • Purification: tert-butanol is volatile and can often be removed under high vacuum. However, if it co-distills or co-precipitates with your product, purification via column chromatography or careful recrystallization will be necessary.

Question 3: My reduction step is failing, leading to high levels of unreacted N-Boc-L-tert-leucine in the final material. How can I improve this?

Answer: Incomplete reduction is a common issue and typically relates to the choice of reducing agent, the activation method for the carboxylic acid, or reaction conditions.

  • Causality: Direct reduction of a carboxylic acid with sodium borohydride (NaBH₄) is generally ineffective. The carboxylate anion formed under basic conditions is resistant to hydride attack. Therefore, the carboxylic acid must first be "activated" to a more reactive species. Common methods include conversion to a mixed anhydride or a borate ester.

  • Troubleshooting Steps:

    • Mixed Anhydride Method: This is a highly reliable method. First, activate the N-Boc-L-tert-leucine with a chloroformate (e.g., isobutyl chloroformate) in the presence of a non-nucleophilic base (e.g., N-methylmorpholine or triethylamine) at a low temperature (e.g., -15 °C). This forms a highly reactive mixed anhydride, which is then reduced in situ by the addition of NaBH₄. This method avoids harsh reducing agents.

    • Borane Reduction: Borane-tetrahydrofuran complex (BH₃·THF) or borane dimethyl sulfide complex (BMS) are effective at reducing carboxylic acids directly. However, these reagents are sensitive and require careful handling under anhydrous conditions.

    • Temperature Control: Both the activation and reduction steps are often exothermic. Maintain low temperatures throughout the addition of reagents to prevent side reactions and ensure selectivity.

    • Quenching: After the reduction is complete, the reaction must be carefully quenched (e.g., with water, methanol, or dilute acid) to destroy any excess hydride reagent and hydrolyze any borate complexes formed.

Part 2: Process-Related Impurities and Purification

Question 4: Besides unreacted starting materials, what are the most common process-related impurities?

Answer: Several minor impurities can arise from the specific reagents and conditions used. Understanding their origin is key to preventing their formation.

G N_Boc_Leucine N-Boc-L-tert-leucine (Intermediate) Final_Product Desired Product (N-Boc-L-tert-leucinol) N_Boc_Leucine->Final_Product Reduction I1 Impurity_SM2 Unreacted N-Boc-L-tert-leucine Final_Product->Impurity_SM2 I2 Impurity_SM1 Unreacted L-tert-leucine Impurity_SM1->N_Boc_Leucine Impurity_Reagent tert-Butanol (from Boc₂O) Impurity_Diol Diol Impurity (from over-reduction) I1->Impurity_Reagent Boc₂O Hydrolysis I2->Impurity_Diol Boc Deprotection & Reduction

Caption: Key impurity formation pathways during the synthesis.

Impurity Name Likely Origin Typical Analytical Signature (¹H NMR) Mitigation Strategy
L-tert-leucineIncomplete Boc-protection step.Characteristic α-proton signal; absence of Boc signal.Optimize base, solvent, and reaction time for the protection step.
N-Boc-L-tert-leucineIncomplete reduction step.Presence of a carboxylic acid proton (broad singlet >10 ppm).Use an effective activation method (e.g., mixed anhydride) before NaBH₄ addition.
tert-ButanolHydrolysis of excess or degraded Boc₂O.[2]Sharp singlet at ~1.2-1.3 ppm (9H).Use fresh Boc₂O; remove under vacuum during workup.
(S)-2-amino-3,3-dimethylbutan-1-ol (tert-leucinol)Accidental deprotection of the Boc group.Absence of the Boc signal (~1.4 ppm, 9H).Avoid strongly acidic conditions during workup and purification.[]
Di-tert-butyl imidodicarbonateSide reaction during Boc protection.Can appear as a secondary Boc signal in NMR.Use controlled stoichiometry of Boc₂O.

Question 5: What is the most effective method for purifying the final product?

Answer: The choice of purification method depends on the nature and quantity of the impurities. This compound is a crystalline solid, which makes recrystallization a powerful purification technique.

  • For removing unreacted N-Boc-L-tert-leucine: The acidic nature of the starting material allows for an acid/base wash during the workup. After reduction, the organic layer can be washed with a mild aqueous base (e.g., 5% NaHCO₃ solution). The desired alcohol product will remain in the organic layer, while the acidic starting material will be extracted into the aqueous layer as its salt.

  • For removing tert-butanol and other non-polar impurities: Recrystallization is highly effective. A common solvent system is ethyl acetate/hexanes or dichloromethane/hexanes. Dissolve the crude product in a minimum amount of the more polar solvent (ethyl acetate) at an elevated temperature, then slowly add the anti-solvent (hexanes) until turbidity is observed. Allowing the solution to cool slowly will yield pure crystals of the product.

  • For complex impurity profiles: If recrystallization is insufficient, silica gel column chromatography is the definitive method. A gradient elution starting with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity will effectively separate the desired product from both more polar and less polar impurities.

Experimental Protocols

Protocol 1: N-Protection of L-tert-leucine

This is a general guideline and should be adapted and optimized for specific laboratory conditions.

  • To a stirred solution of L-tert-leucine (1.0 eq) in a 1:1 mixture of THF and water, add anhydrous potassium carbonate (2.0 eq).[1]

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.2 eq) in THF dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of L-tert-leucine.

  • Once complete, carefully acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-L-tert-leucine, which can be used directly or purified further.

Protocol 2: Mixed Anhydride Reduction of N-Boc-L-tert-leucine

This protocol requires strictly anhydrous conditions until the quenching step.

  • Dissolve crude N-Boc-L-tert-leucine (1.0 eq) in anhydrous THF and cool to -15 °C under a nitrogen atmosphere.

  • Add N-methylmorpholine (1.1 eq) dropwise.

  • Slowly add isobutyl chloroformate (1.1 eq) dropwise, ensuring the internal temperature does not rise above -10 °C.

  • Stir the resulting mixture at -15 °C for 30-45 minutes to form the mixed anhydride.

  • In a separate flask, prepare a suspension of sodium borohydride (NaBH₄, 2.0 eq) in a small amount of water and cool to 0 °C.

  • Slowly add the NaBH₄ suspension to the mixed anhydride solution, maintaining a low temperature.

  • Stir the reaction for 2-4 hours at 0 °C, monitoring by TLC for the consumption of the anhydride.

  • Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until gas evolution ceases.

  • Extract the product with ethyl acetate, wash with saturated NaHCO₃ solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude solid by recrystallization from an ethyl acetate/hexanes solvent system.

References

  • Organic Syntheses. Di-tert-butyl dicarbonate. Available at: [Link]

  • De Gruyter. Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, C8H17NO3. Available at: [Link]

  • Wikipedia. Di-tert-butyl dicarbonate. Available at: [Link]

  • Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of Di-Tert-Butyl Dicarbonate in Modern Peptide Synthesis. Available at: [Link]

  • PubChem. (S)-tert-Butyl (3-hydroxy-3-methylbutan-2-yl)carbamate. Available at: [Link]

  • Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • chemeurope.com. Di-tert-butyl dicarbonate. Available at: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Chemical Communications. Available at: [Link]

  • MDPI. Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. Available at: [Link]

  • National Center for Biotechnology Information. Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. Available at: [Link]

  • ResearchGate. Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. Available at: [Link]

  • Google Patents. CN112661672A - Crystallization method of Boc-amino acid.
  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available at: [Link]

  • ChemRxiv. Concise Chemoenzymatic Total Synthesis of GE81112 B1 and Simplified Analogs Enable Elucidation of Its Key Pharmacophores. Available at: [Link]

  • ACS Publications. Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. Available at: [Link]

Sources

side reactions in the preparation of N-Boc-L-tert-leucinol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the preparation of N-Boc-L-tert-leucinol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable chiral building block. Our goal is to provide practical, experience-driven advice to help you optimize your reaction, improve yield, and ensure the highest purity of your final product.

Introduction: The Synthetic Challenge

N-Boc-L-tert-leucinol is a crucial intermediate in the synthesis of pharmaceuticals and complex molecules, prized for the steric bulk of its tert-butyl group which can impart unique conformational properties to a target molecule.[1] The standard preparation involves the protection of the primary amine of L-tert-leucinol with a tert-butoxycarbonyl (Boc) group, typically using di-tert-butyl dicarbonate ((Boc)₂O).

While seemingly straightforward, the inherent reactivity of the starting material and the nature of the protecting agent can lead to several side reactions. This guide provides a troubleshooting framework in a question-and-answer format to address these specific issues directly.

Core Reaction Pathway: N-tert-Butoxycarbonylation

The intended reaction is the selective acylation of the more nucleophilic amino group of L-tert-leucinol over the hydroxyl group. This is typically achieved by reacting L-tert-leucinol with (Boc)₂O in the presence of a suitable base.

Reaction_Pathway cluster_reactants Reactants cluster_products Products L-tert-leucinol L-tert-leucinol N-Boc-L-tert-leucinol N-Boc-L-tert-leucinol (Desired Product) L-tert-leucinol->N-Boc-L-tert-leucinol + (Boc)₂O + Base (e.g., Et₃N) Boc2O Di-tert-butyl dicarbonate ((Boc)₂O) Boc2O->N-Boc-L-tert-leucinol Byproducts t-BuOH + CO₂ + Base-H⁺

Caption: The desired reaction pathway for the synthesis of N-Boc-L-tert-leucinol.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction yield is low, and TLC/LC-MS analysis shows a significant amount of unreacted L-tert-leucinol. What went wrong?

Answer: An incomplete reaction is a frequent issue, often stemming from reagent stoichiometry, quality, or reaction conditions. The bulky nature of the tert-leucine moiety can also lead to steric hindrance, slowing the reaction rate.[1][2]

Possible Causes & Solutions:

Possible Cause Underlying Issue Recommended Solution
Insufficient (Boc)₂O The stoichiometric amount of the protecting agent was consumed before all the starting material could react.Use a slight excess of (Boc)₂O (1.1–1.2 equivalents) to drive the reaction to completion.[3]
Reagent Degradation (Boc)₂O is sensitive to moisture and can hydrolyze over time, reducing its effective concentration.Use a fresh bottle of (Boc)₂O or one that has been stored properly under anhydrous conditions.
Inadequate Base The base may be too weak or used in insufficient quantity to neutralize the acidic byproduct (tert-butoxycarboxylic acid), which can slow or stop the reaction.Ensure at least one equivalent of a suitable base like triethylamine (Et₃N) or sodium bicarbonate is used. For sterically hindered amines, a stronger base might be considered, but with caution.[4]
Suboptimal Conditions The reaction time may be too short, or the temperature too low for the sterically hindered substrate.Allow the reaction to stir overnight at room temperature to ensure completion.[3] Gentle warming (e.g., to 40 °C) can be attempted but should be monitored for byproduct formation.
Q2: I've isolated my product, but my NMR spectrum is complex, and the mass spectrum shows peaks higher than the expected product mass. What are these impurities?

Answer: The presence of higher molecular weight species strongly suggests the formation of over-protected byproducts or dimers. The two most common side reactions are O-acylation and N,N-diacylation.

Side_Reactions L-tert-leucinol L-tert-leucinol Desired_Product N-Boc-L-tert-leucinol L-tert-leucinol->Desired_Product Standard Conditions O_Boc_Product O-Boc Carbonate (Side Product) L-tert-leucinol->O_Boc_Product Forcing Conditions (e.g., excess DMAP) Di_Boc_Product N,O-diBoc Product (Side Product) Desired_Product->Di_Boc_Product Forcing Conditions (e.g., excess DMAP)

Caption: Potential side reactions leading to over-acylated byproducts.

Breakdown of Potential Side Products:

  • O-Boc Protected Impurity:

    • Mechanism: The hydroxyl group of L-tert-leucinol, while less nucleophilic than the amine, can still react with (Boc)₂O to form a tert-butyl carbonate. This is particularly favored by the use of acylation catalysts like 4-dimethylaminopyridine (DMAP), especially in stoichiometric amounts.[5]

    • Identification: A downfield shift of the CH-OH proton in ¹H NMR and a mass increase of 100.12 amu corresponding to an additional Boc group.

    • Prevention & Removal:

      • Avoid or use only catalytic amounts of DMAP. The inherent nucleophilicity of the amine is usually sufficient for selective N-protection.[4]

      • The O-Boc group is significantly more labile than the N-Boc group. It can often be cleaved during a mildly basic aqueous workup.[4] A gentle treatment with potassium carbonate in methanol can also selectively remove the O-Boc group.

  • N,N-diBoc Protected Impurity:

    • Mechanism: Although rare for primary amines, it is possible under forcing conditions to add a second Boc group to the same nitrogen, forming a di-tert-butyl carbamate.[5]

    • Identification: A mass increase of 100.12 amu and the disappearance of the N-H proton signal in the ¹H NMR spectrum.

    • Prevention: This is typically avoided by using a stoichiometric amount of (Boc)₂O and avoiding strong, non-nucleophilic bases that can deprotonate the N-Boc amide for a second acylation.

  • Oxazolidinone Formation:

    • Mechanism: While less common with (Boc)₂O, amino alcohols can undergo intramolecular cyclization to form oxazolidinone rings. Certain reaction conditions are known to prevent this side reaction.[6]

    • Identification: A mass corresponding to the product minus a molecule of water (18.02 amu) and a significantly altered NMR spectrum.

    • Prevention: Standard protocols using (Boc)₂O in solvents like methanol or dichloromethane with a triethylamine base are generally robust against this pathway.[3][6]

Q3: How do I set up a reliable synthesis and monitor it effectively?

Answer: A well-defined protocol coupled with in-process checks is the best strategy for a successful synthesis.

Recommended Experimental Protocol

This protocol is adapted from established procedures for the N-Boc protection of amino acids.[3]

Materials:

  • L-tert-leucinol (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Methanol (or Dichloromethane)

  • Ethyl acetate

  • 10% w/v aqueous citric acid solution

Procedure:

  • Dissolve L-tert-leucinol (1.0 eq) in methanol in a round-bottom flask.

  • Cool the mixture to 0 °C using an ice bath.

  • Add triethylamine (2.0 eq) to the suspension.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in a small amount of methanol.

  • Slowly add the (Boc)₂O solution to the L-tert-leucinol mixture, ensuring the internal temperature remains between 0 and 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • In-Process Check: Monitor the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 20% Ethyl Acetate in Hexanes). The product should have a higher Rf than the starting amino alcohol. A ninhydrin stain can be used to visualize the starting material (stains purple/blue), which should be consumed.

  • Once the reaction is complete, remove the solvent in vacuo.

  • Dissolve the residue in ethyl acetate and wash three times with a 10% w/v aqueous citric acid solution to remove excess triethylamine.

  • Wash with brine, dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield N-Boc-L-tert-leucinol, typically as an oil or a low-melting solid.[3]

Product Characterization

A successful reaction should yield a product with the following approximate ¹H NMR signals (in CDCl₃):

  • ~5.10 ppm: Multiplet, 1H (NH)

  • ~4.15 ppm: Multiplet, 1H (CH-N)

  • 1.45 ppm: Singlet, 9H (Boc group)

  • 1.00 ppm: Singlet, 9H (tert-butyl group of leucine)[3]

References
  • ACS Green Chemistry Institute. (2013). BOC Deprotection. Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(38), 6496-6509. Retrieved from [Link]

  • ResearchGate. (2014). How can we protect an amino group leaving an alcohol group free?. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of BOC-leucine. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Peptide Synthesis with High-Quality Boc-L-tert-Leucine. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of N-Boc-L-tert-leucinol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-Boc-L-tert-leucinol. This resource is designed for researchers, scientists, and drug development professionals to navigate and optimize the reduction of N-Boc-L-tert-leucine. Here, we address common challenges, provide in-depth troubleshooting, and present validated protocols to enhance yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing N-Boc-L-tert-leucinol?

The most prevalent and reliable method is the reduction of the carboxylic acid of N-Boc-L-tert-leucine to a primary alcohol. This is typically achieved by activating the carboxylic acid to form a mixed anhydride or an active ester, followed by reduction with a hydride reagent like sodium borohydride (NaBH₄).[1] Direct reduction using borane complexes is also a widely used and effective strategy.

Q2: Why is my yield of N-Boc-L-tert-leucinol consistently low?

Low yields can stem from several factors:

  • Incomplete reaction: The reduction may not have gone to completion due to insufficient reducing agent, poor quality reagents, or non-optimal reaction time and temperature.

  • Side reactions: The formation of byproducts can consume starting material and complicate purification. A common side reaction is the formation of an ester if an alcohol is used as a solvent.

  • Difficult work-up: N-Boc-L-tert-leucinol has some water solubility, which can lead to product loss during aqueous extraction phases.

  • Racemization: While less common for this specific reduction, harsh conditions could potentially lead to a loss of stereochemical purity, affecting the yield of the desired enantiomer.[2]

Q3: Can I use Lithium Aluminum Hydride (LiAlH₄) for this reduction?

While LiAlH₄ is a powerful reducing agent capable of reducing carboxylic acids, it is generally not recommended for substrates with a Boc protecting group. The highly reactive nature of LiAlH₄ can lead to the cleavage of the acid-labile Boc group, resulting in the unprotected amino alcohol and other side products.[3] Milder reducing agents like NaBH₄ (with an activator) or borane complexes are preferred to maintain the integrity of the Boc group.

Q4: How do I know if the reaction is complete?

The most reliable method for monitoring the reaction is Thin Layer Chromatography (TLC). A sample of the reaction mixture is spotted on a TLC plate alongside the N-Boc-L-tert-leucine starting material. The disappearance of the starting material spot and the appearance of a new, typically higher Rf spot for the product alcohol indicates the reaction's progress. Staining with potassium permanganate (KMnO₄) can be effective as the product alcohol will readily oxidize, showing a yellow spot on a purple background, while the starting acid reacts much slower.

Troubleshooting Guide: In-depth Solutions

This section addresses specific problems you may encounter during the synthesis.

Problem 1: The reaction has stalled; TLC shows significant starting material remaining.

Possible Cause Explanation & Solution
Inactive Reducing Agent Sodium borohydride (NaBH₄) can degrade over time, especially if exposed to moisture. Solution: Use a freshly opened bottle of NaBH₄ or test its activity on a simpler substrate. For borane complexes (e.g., BH₃·THF or BH₃·SMe₂), ensure they have been stored under inert atmosphere and are free of precipitates (indicating decomposition).
Inefficient Carboxylic Acid Activation When using NaBH₄, the carboxylic acid must first be activated, often by forming a mixed anhydride with a chloroformate like isobutyl chloroformate or ethyl chloroformate. If this activation is incomplete, the reduction will not proceed efficiently. Solution: Ensure the reaction is anhydrous and cold (0 °C) during the addition of the chloroformate and base (like N-methylmorpholine, NMM).[1] Allow sufficient time for the mixed anhydride to form before adding the NaBH₄.
Insufficient Reagent Stoichiometry Using too little reducing agent is a common cause of incomplete reactions. Solution: For mixed anhydride methods, at least 2 equivalents of NaBH₄ are typically required. For direct reduction with borane complexes, ensure at least 1-1.5 equivalents of BH₃ are used. It may be necessary to add a second portion of the reducing agent if the reaction stalls.

Problem 2: The final product is an oil and difficult to purify, or the yield after purification is very low.

Possible Cause Explanation & Solution
Product Loss During Work-up N-Boc-L-tert-leucinol has moderate polarity and can be partially soluble in water, leading to losses during the aqueous wash steps. Solution: Minimize the volume of aqueous washes. After the initial extractions with a solvent like ethyl acetate, back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover dissolved product. Ensure the brine wash is saturated to help "salt out" the product from the aqueous phase.
Formation of Borate Esters When using borane or borohydride reagents, the product alcohol can form borate esters, which are difficult to break down and can complicate purification. Solution: During the work-up, quenching the reaction with methanol (MeOH) can help to hydrolyze these complexes.[4] Acidifying the mixture carefully with a dilute acid (e.g., 1M HCl or citric acid) will also break down borate complexes and protonate any remaining borohydrides.
Emulsion Formation The presence of salts and the amphiphilic nature of the product can lead to persistent emulsions during extraction, trapping product and making phase separation difficult. Solution: Add a saturated brine solution to the separatory funnel to help break the emulsion. If necessary, filter the entire mixture through a pad of Celite to break up the emulsion before re-separating the layers.

Problem 3: Mass spectrometry of the crude product shows an unexpected higher mass peak.

Possible Cause Explanation & Solution
Dimerization or Side-chain Reactions While less common with the sterically hindered tert-leucine, side reactions can occur. The unexpected mass could correspond to a dimer or an adduct with a solvent molecule. Solution: Review the reaction conditions. Ensure that temperatures did not exceed recommended limits. For purification, column chromatography on silica gel is highly effective at separating such impurities from the desired product.

Optimized Experimental Protocols

Protocol 1: Mixed Anhydride Method using Sodium Borohydride

This is a reliable, high-yielding method that avoids the use of highly reactive borane reagents. The key is the in situ formation of a mixed anhydride, which is then readily reduced by NaBH₄.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve N-Boc-L-tert-leucine (1.0 eq) in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration) in a flask under an inert atmosphere (Nitrogen or Argon).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add N-methylmorpholine (NMM) (1.1 eq) dropwise and stir for 10 minutes.

  • Activation: Slowly add isobutyl chloroformate (1.1 eq) dropwise, ensuring the internal temperature does not rise above 5 °C. A precipitate of NMM·HCl will form. Stir the resulting suspension at 0 °C for 30 minutes to ensure complete formation of the mixed anhydride.

  • Reduction: In a separate flask, dissolve NaBH₄ (2.0 eq) in a small amount of water. Add this aqueous NaBH₄ solution in one portion to the reaction mixture at 0 °C.

  • Reaction: Stir the reaction vigorously at 0 °C. Monitor the reaction progress by TLC (typically complete within 30-60 minutes).

  • Quenching & Work-up:

    • Once the reaction is complete, carefully quench by slowly adding 1M HCl until the pH is ~2-3.

    • Remove the THF under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude N-Boc-L-tert-leucinol by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain a white solid.

Protocol 2: Direct Reduction using Borane-Tetrahydrofuran Complex (BH₃·THF)

This method is often faster but requires careful handling of the air- and moisture-sensitive borane reagent.

Step-by-Step Methodology:

  • Dissolution: Dissolve N-Boc-L-tert-leucine (1.0 eq) in anhydrous THF (approx. 0.5 M) under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C.

  • Borane Addition: Add a solution of BH₃·THF (1.0 M in THF, 1.5 eq) dropwise via syringe over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC.

  • Quenching & Work-up:

    • Cool the reaction back to 0 °C and quench very slowly and carefully with methanol until gas evolution ceases. This destroys excess borane and breaks up borate complexes.

    • Remove the solvents under reduced pressure.

    • Add ethyl acetate and 1M HCl. Separate the layers.

    • Wash the organic layer with saturated NaHCO₃ and brine.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify by flash column chromatography as described in Protocol 1.

Data Presentation & Visualization

Table 1: Comparison of Reduction Methods
ParameterMixed Anhydride (Protocol 1)Borane Complex (Protocol 2)
Primary Reagents N-Boc-L-tert-leucine, NMM, Isobutyl chloroformate, NaBH₄N-Boc-L-tert-leucine, BH₃·THF
Typical Yield 85-95%80-90%
Reaction Time 1-2 hours2-4 hours
Key Advantages Uses stable, easy-to-handle reagents. Generally higher yielding.Fewer reagents and steps.
Key Disadvantages More reagents and steps involved.Requires strict anhydrous and inert conditions. Borane is hazardous.
Racemization Risk Very low at 0 °CVery low
Diagram 1: General Workflow for N-Boc-L-tert-leucinol Synthesis

G cluster_start Starting Material cluster_activation Activation (Protocol 1) cluster_reduction Reduction Step cluster_workup Work-up & Purification cluster_end Final Product Start N-Boc-L-tert-leucine Activation Form Mixed Anhydride (Isobutyl Chloroformate, NMM, 0°C) Start->Activation Anhydrous THF Reduction2 Add BH₃·THF (Protocol 2) Start->Reduction2 Anhydrous THF, 0°C Reduction1 Add NaBH₄ Solution (Protocol 1) Activation->Reduction1 Quench Quench Reaction (Acid or Methanol) Reduction1->Quench Reduction2->Quench Extract Aqueous Work-up & Extraction Quench->Extract Purify Column Chromatography Extract->Purify End N-Boc-L-tert-leucinol Purify->End G Start Low Yield of N-Boc-L-tert-leucinol CheckTLC Analyze Crude TLC. Is Starting Material (SM) present? Start->CheckTLC CheckWorkup Was emulsion formed or product oily/impure? CheckTLC->CheckWorkup No ReagentIssue Problem: Incomplete Reaction Solutions: 1. Use fresh NaBH₄/Borane. 2. Ensure efficient activation (Protocol 1). 3. Increase reagent stoichiometry. CheckTLC->ReagentIssue Yes WorkupIssue Problem: Product Loss/Impurity Solutions: 1. Back-extract aqueous layers. 2. Use saturated brine to break emulsions. 3. Quench thoroughly with MeOH to break borate esters. CheckWorkup->WorkupIssue Yes PurifyIssue Problem: Difficult Purification Solution: Optimize flash chromatography gradient. Consider alternative solvent systems. CheckWorkup->PurifyIssue No Success Yield Improved ReagentIssue->Success WorkupIssue->Success PurifyIssue->Success

Caption: A logical guide to diagnosing and solving low-yield issues.

References

  • Lalithamba, H. S., et al. (n.d.). Simple and efficient synthesis of Fmoc/Boc/Cbz-protected-β-amino alcohols and peptidyl alcohols employing Boc2O. Indian Journal of Chemistry, Sec B. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • ResearchGate. (n.d.). An Alternative Synthetic Route to (3R,5S,1′S)-5-{1′-[(tert-Butyloxycarbonyl)amino]-3′-methylbutyl}-3-methyldihydrofuran-2(3H)-one, a Precursor of a Leu-Ala Hydroxyethylene Isostere. Retrieved from [Link]

  • A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. (n.d.). Retrieved from [Link]

  • Hwang, S., et al. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. The Open Organic Chemistry Journal, 2, 109.
  • The Royal Society of Chemistry. (n.d.). Experimental Procedure. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Expanded Poly(l-amino acid) Containing Phenylethynyl(terpyridine)platinum(II) Moieties. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of BOC-leucine. Retrieved from [Link]

  • MDPI. (n.d.). Borane–Trimethylamine Complex: A Versatile Reagent in Organic Synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis with High-Quality Boc-L-tert-Leucine. Retrieved from [Link]

  • TSI Journals. (n.d.). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 10. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Organic Chemistry Portal. (2005, March 24). Borane Complexes in Organic Synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Preparation of NHC borane complexes by Lewis base exchange with amine- and phosphine-boranes. Retrieved from [Link]

  • PubMed. (n.d.). Preparation of NHC borane complexes by Lewis base exchange with amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of NHC Borane Complexes by Lewis Base Exchange with Amine-and Phosphine-Boranes. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Boc Deprotection of (S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the troubleshooting of Boc deprotection of (S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during this critical synthetic step. Chiral β-amino alcohols are crucial building blocks in the synthesis of many pharmaceutical compounds, and ensuring the efficient and stereochemically intact removal of the Boc protecting group is paramount.[1][2]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues that may arise during the Boc deprotection of this compound.

Issue 1: Incomplete or Sluggish Deprotection

Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.

Possible Causes & Solutions:

  • Insufficient Acid Strength or Concentration: The acidic conditions may be too mild to efficiently cleave the sterically hindered Boc group.

    • Solution: If using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), a common starting point is a 25-50% solution.[3] If the reaction is slow, the concentration of TFA can be incrementally increased. For reactions employing hydrogen chloride (HCl), switching from a methanolic solution to a more potent 4M solution in dioxane is often effective.[3][4][5][6][7]

  • Extended Reaction Time: Some substrates, particularly those with significant steric hindrance, may require longer reaction times for complete deprotection.[3]

    • Solution: Monitor the reaction progress closely by TLC or LC-MS and allow it to proceed until the starting material is fully consumed.

  • Low Temperature: Most Boc deprotections are conducted at room temperature.

    • Solution: If the reaction is sluggish at room temperature, gentle warming (e.g., to 40°C) can be considered. However, this should be done cautiously as elevated temperatures can promote side reactions.

Issue 2: Formation of Side Products

Symptom: Analysis of the crude reaction mixture by LC-MS or NMR reveals the presence of unexpected impurities.

Possible Causes & Solutions:

  • Alkylation by the tert-Butyl Cation: The tert-butyl cation generated during deprotection is a reactive electrophile that can alkylate nucleophilic sites on the substrate or solvent.[8][9]

    • Solution: Incorporate a cation scavenger into the reaction mixture. Common scavengers include anisole, thioanisole, or triethylsilane.

  • Pinacol-type Rearrangement: β-amino alcohols can be susceptible to rearrangement under acidic conditions, especially if the hydroxyl group is activated.[10][11]

    • Solution: Employ milder deprotection conditions. Using a less concentrated acid or running the reaction at a lower temperature (0°C to room temperature) can help suppress this side reaction. Careful monitoring is crucial.

Issue 3: Racemization of the Chiral Center

Symptom: Chiral HPLC analysis of the final product shows a loss of enantiomeric purity.

Possible Causes & Solutions:

  • Harsh Reaction Conditions: Although Boc protecting groups are known to suppress racemization compared to other protecting groups, harsh acidic conditions (high temperature, prolonged reaction times) can still lead to a loss of stereochemical integrity.[12][13]

    • Solution: Utilize the mildest effective conditions for deprotection. This often involves using the lowest necessary acid concentration and temperature to achieve complete conversion. For particularly sensitive substrates, exploring enzymatic deprotection methods could be a viable, albeit less common, alternative.[14]

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for Boc deprotection of an amino alcohol?

A1: The most common methods involve the use of strong acids.[15] A solution of 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) at room temperature is a widely used protocol.[16][17] Alternatively, a 4M solution of HCl in 1,4-dioxane is also very effective and can sometimes offer better selectivity.[4][5][6]

Q2: How can I monitor the progress of the deprotection reaction?

A2: Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the reaction.[18][19] The deprotected amino alcohol product is significantly more polar than the Boc-protected starting material and will have a lower Rf value. Staining the TLC plate with ninhydrin can help visualize the primary amine product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[18]

Q3: My product is a salt after deprotection. How do I obtain the free amine?

A3: After removing the acid and solvent under reduced pressure, the resulting ammonium salt can be neutralized. This is typically achieved by dissolving the residue in a suitable organic solvent and washing with a mild aqueous base, such as a saturated sodium bicarbonate solution.[20] Subsequent extraction and drying of the organic layer will yield the free amino alcohol.

Q4: Are there any "green" or milder alternatives to strong acid deprotection?

A4: Yes, research into greener alternatives is ongoing. Methods such as thermal deprotection, sometimes under continuous flow conditions, have been developed.[21][22] Additionally, some enzymatic methods have shown promise for the mild and selective removal of Boc groups, although they are not as widely adopted for this specific transformation.[8][14] Water-mediated deprotection at reflux has also been reported as a green alternative.[23]

Experimental Protocols

Protocol 1: Boc Deprotection using TFA in DCM

This protocol outlines a standard procedure for the acid-catalyzed removal of a Boc protecting group.

  • Dissolution: Dissolve the this compound (1.0 equiv.) in anhydrous Dichloromethane (DCM) (approx. 0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.

  • Acid Addition: Slowly add Trifluoroacetic Acid (TFA) (5-10 equiv., often as a 25-50% solution in DCM) to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.[18][19]

  • Workup: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene or DCM several times to ensure complete removal of residual acid.

  • Neutralization (Optional, for free amine): Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel if necessary.[2]

Protocol 2: Boc Deprotection using HCl in Dioxane

This protocol offers a potent alternative for Boc deprotection.

  • Dissolution: Dissolve the this compound (1.0 equiv.) in a minimal amount of a co-solvent like methanol or DCM if necessary, then dilute with 1,4-dioxane.

  • Acid Addition: Add a 4M solution of HCl in 1,4-dioxane (5-10 equiv.) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours. The deprotected amine hydrochloride salt may precipitate out of the solution. Monitor the reaction for completion by TLC or LC-MS.[18][19]

  • Workup: If a precipitate has formed, it can be collected by filtration, washed with cold diethyl ether, and dried. Alternatively, the solvent can be removed under reduced pressure.

  • Purification: The resulting hydrochloride salt is often of high purity and can be used directly in the next step. If the free amine is required, follow the neutralization procedure described in Protocol 1.

Data Summary

MethodReagentSolventTemp.TimeKey Considerations
Standard Acidic 25-50% TFADCM0°C to RT1-4 hCommon and effective; potential for side reactions with sensitive substrates.[16][17]
Potent Acidic 4M HCl1,4-DioxaneRT0.5-2 hHighly efficient; may be necessary for stubborn Boc groups.[4][5][6]
Milder Acidic Aq. Phosphoric Acid-RTVariableOffers selectivity in the presence of other acid-labile groups.[24]
Thermal HeatHigh-boiling solvent or neatHighVariableA greener alternative, but requires substrate thermal stability.[21][22]

Visualizing the Process

Boc Deprotection Mechanism

Boc_Deprotection cluster_0 Acid-Catalyzed Deprotection Boc-Protected_Amine Boc-Protected Amine Protonated_Carbamate Protonated Carbamate Boc-Protected_Amine->Protonated_Carbamate + H⁺ Carbamic_Acid Carbamic Acid Intermediate Protonated_Carbamate->Carbamic_Acid Fragmentation tBu_cation tert-Butyl Cation Protonated_Carbamate->tBu_cation Free_Amine Free Amine Carbamic_Acid->Free_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Caption: Acid-catalyzed mechanism of Boc deprotection.

Troubleshooting Workflow

Troubleshooting_Workflow start Start Deprotection check_completion Reaction Complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_products Side Products Observed? check_completion->side_products Yes troubleshoot_incomplete Increase Acid Conc. Extend Time Increase Temp. incomplete->troubleshoot_incomplete troubleshoot_incomplete->start Retry troubleshoot_side_products Add Scavenger Use Milder Conditions side_products->troubleshoot_side_products Yes racemization Racemization? side_products->racemization No troubleshoot_side_products->start Retry troubleshoot_racemization Use Milder Conditions racemization->troubleshoot_racemization Yes success Pure Product racemization->success No troubleshoot_racemization->start Retry

Caption: A logical workflow for troubleshooting common issues.

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341.
  • New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry.
  • Deprotection of Boc-eda-ET using HCl in Dioxane. Benchchem.
  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona.
  • Minimizing Racemization During Boc Protection of Chiral Amines. Benchchem.
  • Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA). Benchchem.
  • Boc Deprotection - TFA. Common Organic Chemistry.
  • A Step-by-Step Guide to t-Boc Deprotection Under Acidic Conditions. Benchchem.
  • Rapid N-Boc Deprotection with TFA. Scribd.
  • discovery and synthesis of chiral amino alcohols. Benchchem.
  • A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. Benchchem.
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
  • Schmidt, M., Barbayianni, E., Fotakopoulou, I., Höhne, M., Constantinou-Kokotou, V., Bornscheuer, U. T., & Kokotos, G. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of organic chemistry, 70(9), 3737–3740.
  • Assessing Racemization During Amine Protection and Deprotection: A Comparative Guide to Common Protecting Groups. Benchchem.
  • Specific solvent issues with BOC deprotection. Wordpress.
  • Amino Acid and Peptide Chiral Separ
  • How can we do the deprotection of boc-amino acids using hcl ?.
  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
  • SUPPORTING INFORM
  • BOC Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Chiral separation of amino-alcohols using extractant impregn
  • Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals.
  • Green Chemistry Approaches to N-Boc Protection and Deprotection: A Technical Support Center. Benchchem.
  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration.
  • Boc Deprotection Mechanism - HCl. Common Organic Chemistry.
  • Boc Deprotection of Tert-Butyl Carbaz
  • TLC monitoring of N-Boc-D-proline protection and deprotection reactions. Benchchem.
  • Amine Protection / Deprotection. Fisher Scientific.
  • Common side reactions with Boc-protected amino acids and how to avoid them. Benchchem.
  • BOC deprotection. हेबै बोज़ केमिकल कं, लिमिटेड.
  • BOC deprotection. Hebei Boze Chemical Co.,Ltd..
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. NIH.
  • Deprotection of N-Boc Groups Under Continuous Flow High Temper
  • Synthesising Complex Chiral Amines Through Resolution-Racemis
  • Addressing Racemization During Boc Protection of Chiral Amines. Benchchem.
  • Troubleshooting N-Boc deprotection in the presence of sensitive functional groups. Benchchem.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH.
  • BOC Protection and Deprotection. J&K Scientific LLC.
  • How to confirm BOC deprotection by TFA ?.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
  • Rearrangement of beta-amino alcohols and application to the synthesis of biologically active compounds. PubMed.
  • Amino Acid Protection & Deprotection Services. BOC Sciences.
  • Rearrangement of β-aminoalcohol and application to the synthesis of biologically active compounds.
  • BOC-amino acids (tert-butyloxycarbonyl-protected) are widely employed as key intermediates in peptide synthesis, offering acid-labile protection for amino groups. BOC Sciences Amino Acid.

Sources

preventing racemization during the synthesis of N-Boc-L-tert-leucinol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Boc-L-tert-leucinol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during this synthesis, with a primary focus on preventing racemization and maintaining high enantiomeric purity.

I. Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the synthesis of N-Boc-L-tert-leucinol.

Q1: What is the most common cause of racemization during the synthesis of N-Boc-L-tert-leucinol from N-Boc-L-tert-leucine?

A1: The most frequent cause of racemization is the activation of the carboxylic acid group of N-Boc-L-tert-leucine.[1][2] This activation, which is necessary for the subsequent reduction, can lead to the formation of a planar intermediate, such as an oxazolone, which is susceptible to losing its stereochemical information.[2] Factors such as the choice of activating agent, base, solvent, and reaction temperature can significantly influence the extent of racemization.[2][3][4]

Q2: Which reducing agent is best for minimizing racemization?

A2: There are several effective reducing agents, and the "best" one can depend on the specific reaction conditions and the activation method used.

  • Sodium Borohydride (NaBH₄): When used in combination with a suitable carboxylic acid activation method, such as the mixed anhydride or carbonyldiimidazole (CDI) activation, NaBH₄ is an excellent choice for minimizing racemization.[5][6] It is a milder reducing agent compared to Lithium Aluminum Hydride (LAH).

  • Borane Complexes (BH₃·THF or BH₃·SMe₂): These are also highly recommended for the direct reduction of carboxylic acids to alcohols with a low risk of racemization.[7][8][9] They are generally considered to have good functional group tolerance.[9]

  • Lithium Aluminum Hydride (LiAlH₄): While a very powerful and effective reducing agent for carboxylic acids, LAH is also highly reactive and can sometimes lead to side reactions.[10][11][12] Its use requires careful control of reaction conditions to minimize the risk of racemization.

Q3: How can I determine the enantiomeric purity of my N-Boc-L-tert-leucinol product?

A3: The most common and reliable method for determining the enantiomeric purity (and enantiomeric excess, e.e.) of your final product is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .[13][14][15] This technique uses a chiral stationary phase to separate the L- and D-enantiomers, allowing for their accurate quantification. Other methods, such as chiral Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral derivatizing agent, can also be used.[14]

Q4: What is the mixed anhydride method and how can I optimize it to prevent racemization?

A4: The mixed anhydride method is a common technique for activating the carboxylic acid of N-Boc-L-tert-leucine before reduction.[3][4][16] It involves reacting the N-Boc amino acid with an alkyl chloroformate in the presence of a tertiary amine base. To minimize racemization:

  • Choice of Base: Use a sterically hindered, weaker base like N-methylmorpholine (NMM) or N-methylpiperidine instead of triethylamine (TEA).[2][3][4]

  • Temperature: Perform the reaction at low temperatures (typically -15°C to 0°C).

  • Solvent: Tetrahydrofuran (THF) and dichloromethane (DCM) are often good solvent choices.[3][4]

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the synthesis.

Guide 1: Low Enantiomeric Purity (Significant Racemization)

Problem: Chiral HPLC analysis of your N-Boc-L-tert-leucinol product shows a significant amount of the undesired D-enantiomer.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Inappropriate Base in Mixed Anhydride Activation Strong, non-hindered bases like triethylamine can promote the formation of the oxazolone intermediate, leading to racemization.[2]Switch to a weaker, sterically hindered base such as N-methylmorpholine (NMM) or N-methylpiperidine.[3][4]
High Reaction Temperature Higher temperatures can accelerate the rate of racemization.Maintain low temperatures (e.g., -15°C to 0°C) during the activation and reduction steps.
Prolonged Reaction Time for Activation Leaving the activated N-Boc-L-tert-leucine for an extended period before reduction can increase the chances of racemization.Proceed with the reduction step immediately after the formation of the mixed anhydride.
Choice of Reducing Agent A highly reactive reducing agent under harsh conditions might contribute to racemization.Consider using a milder reducing agent like NaBH₄ in combination with CDI activation [5] or a borane complex (BH₃·THF) .[7][8]
Experimental Protocol: Synthesis of N-Boc-L-tert-leucinol via Mixed Anhydride with Minimized Racemization
  • Dissolve N-Boc-L-tert-leucine (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -15°C using an appropriate cooling bath (e.g., an ice-salt bath).

  • Add N-methylmorpholine (NMM) (1 equivalent) dropwise while maintaining the temperature at -15°C.

  • Slowly add isobutyl chloroformate (1 equivalent) dropwise, ensuring the temperature does not rise above -10°C. Stir the mixture for 15-20 minutes at -15°C to form the mixed anhydride.

  • In a separate flask, prepare a solution of sodium borohydride (NaBH₄) (2-3 equivalents) in a small amount of water or a mixture of THF and water.

  • Slowly add the NaBH₄ solution to the mixed anhydride solution at -15°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride or 1 M HCl. Extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Analyze the enantiomeric purity of the final product using Chiral HPLC.

Guide 2: Low Yield or Incomplete Reaction

Problem: The reaction results in a low yield of the desired N-Boc-L-tert-leucinol, or TLC analysis indicates a significant amount of unreacted starting material.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Insufficient Reducing Agent The stoichiometry of the reducing agent may be insufficient to fully reduce the activated carboxylic acid.Increase the equivalents of the reducing agent. For NaBH₄, 2-4 equivalents are typically used. For LiAlH₄ or BH₃·THF, 1.5-2 equivalents may be necessary.
Deactivation of Reducing Agent Metal hydride reducing agents like LiAlH₄, NaBH₄, and borane complexes are sensitive to moisture.Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere.
Poor Activation of Carboxylic Acid Incomplete formation of the mixed anhydride or other activated species will result in unreacted starting material.Verify the quality of the activating agents (e.g., isobutyl chloroformate). Ensure accurate stoichiometry and appropriate reaction time for the activation step.
Low Reaction Temperature for Reduction While low temperatures are crucial for activation to prevent racemization, the reduction step may require a higher temperature to proceed at a reasonable rate.After the addition of the reducing agent at low temperature, allow the reaction to slowly warm to room temperature or slightly above (e.g., 40°C) to drive the reduction to completion.[7]

III. Visualizing Key Processes

Mechanism of Racemization via Oxazolone Formation

The following diagram illustrates the generally accepted mechanism for racemization during the activation of N-protected amino acids.

racemization_mechanism cluster_activation Activation & Cyclization cluster_racemization Racemization cluster_product Product Formation N_Boc_AA N-Boc-L-tert-leucine Activated_AA Activated Intermediate (e.g., Mixed Anhydride) N_Boc_AA->Activated_AA Activating Agent + Base Oxazolone 5(4H)-Oxazolone Activated_AA->Oxazolone Intramolecular Cyclization Enolate Planar Enolate Oxazolone->Enolate Base (Proton Abstraction) Racemic_Oxazolone Racemic Oxazolone Enolate->Racemic_Oxazolone Protonation Racemic_Product Racemic N-Boc-tert-leucinol Racemic_Oxazolone->Racemic_Product Reduction

Caption: Mechanism of racemization via oxazolone intermediate.

Experimental Workflow for Synthesis and Analysis

This workflow outlines the key stages from starting material to final product analysis.

experimental_workflow Start N-Boc-L-tert-leucine Activation Carboxylic Acid Activation (e.g., Mixed Anhydride) Start->Activation Reduction Reduction with Hydride Reagent (e.g., NaBH4) Activation->Reduction Workup Aqueous Work-up & Extraction Reduction->Workup Purification Column Chromatography Workup->Purification Analysis Chiral HPLC Analysis Purification->Analysis Final_Product Enantiopure N-Boc-L-tert-leucinol Analysis->Final_Product

Caption: Workflow for N-Boc-L-tert-leucinol synthesis.

IV. References

  • Tong, F., Qin, Z., Wang, H., Jiang, Y., Li, J., Ming, H., Qu, G., Xiao, Y., & Sun, Z. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 10, 836011. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(1), 1-28. [Link]

  • Cao, Y., & Yang, G. (2016). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 8(12), 139-143. [Link]

  • Chen, F. M. F., Lee, Y., Steinauer, R., & Benoiton, N. L. (1987). Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. Canadian Journal of Chemistry, 65(3), 613-618. [Link]

  • Chen, F. M. F., Lee, Y., Steinauer, R., & Benoiton, N. L. (1987). Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. Canadian Journal of Chemistry, 65(3), 613-618. [Link]

  • Anderson, G. W. (1972). U.S. Patent No. 3,640,991. U.S. Patent and Trademark Office.

  • Chen, F. M. F., Lee, Y., Steinauer, R., & Benoiton, N. L. (1987). Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. Canadian Journal of Chemistry, 65(3), 613-618. [Link]

  • Rebek, J., & Gaviña, F. (1974). Racemization during peptide couplings using the mixed anhydride, N-hydroxysuccinimide ester, 8-hydroxyquinoline ester, and acyl azide methods. Journal of the American Chemical Society, 96(22), 7112-7114. [Link]

  • Myers, A. G., & Ghorai, S. (2007). Lithium Aminoborohydrides: Powerful, Selective, Air-Stable Reducing Agents. Aldrichimica Acta, 40(3), 67-76. [Link]

  • Hwang, S., & Kim, Y. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. The Open Organic Chemistry Journal, 2, 107-109. [Link]

  • Liu, C., Li, Y., Wang, Y., Zhang, L., & Liu, L. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5220. [Link]

  • Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Organic Synthesis. [Link]

  • Bada, J. L. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Geochemical Transactions, 24(1), 1. [Link]

  • Wikipedia. (2024, January 5). Lithium aluminium hydride. Wikipedia. [Link]

  • Dickman, D. A., Meyers, A. I., Smith, G. A., & Gawley, R. E. (1990). Reduction of α-Amino Acids: L-Valinol. Organic Syntheses, 69, 530. [Link]

  • Trant, J. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids [Video]. YouTube. [Link]

  • Ananda, K., & Vasanthakumar, G. R. (2002). Sodium borohydride efficiently removes copper from amino acid–copper complexes. Tetrahedron Letters, 43(3), 321-322. [Link]

  • Soai, K., Oyamada, H., & Takase, M. (1984). The Preparation of N-Protected Amino Alcohols and N-Protected Peptide Alcohol by Reduction of the Corresponding Esters with Sodium Borohydride. An Improved Procedure Involving a Slow Addition of a Small Amount of Methanol. Bulletin of the Chemical Society of Japan, 57(7), 1948-1951. [Link]

  • Wang, M., & Ganesan, A. (2012). Sodium borohydride mediated reduction of N-Boc protected purines and applications in the synthesis of 7-alkyladenines and tetrahydro[17][18]diazepino-[1,2,3-gh]purines. Tetrahedron, 68(35), 7113-7119. [Link]

  • Organic Chemistry Portal. (n.d.). Borane Reagents. Organic Chemistry Portal. [Link]

  • Bodanszky, M. (1993). Racemization Assays. In Peptide Chemistry: A Practical Textbook (pp. 129-143). Springer. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Borane & Borane Complexes. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Organic Chemistry Portal. [Link]

  • Cao, Y. Q., et al. (2011). Reduction of α-amino acids to chiral amino alcohols with sodium borohydride and boron trifluoride-ether. Organic Chemistry: An Indian Journal, 7(5), 312-316. [Link]

  • Wang, X., et al. (2016). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Tetrahedron, 72(22), 2893-2899. [Link]

  • Soai, K., et al. (1983). Amino Acid Mediated Borane Reduction of Ketones. Heterocycles, 20(6), 1041-1046. [Link]

  • Chaloin, O., et al. (2005). Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. Organic Syntheses, 82, 199. [Link]

  • Khadse, S., & Chaudhari, P. (2014). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Journal of Chemical and Pharmaceutical Research, 6(7), 2021-2025. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Dalton Transactions. The Royal Society of Chemistry. [Link]

  • Pozdnev, V. F. (1984). N-tert-Butoxycarbonylation of Amino Acids with Di-tert-butyl Dicarbonate. Organic Syntheses, 63, 167. [Link]

  • Goodlett, D. R., et al. (1995). Facile Resolution OF N-tert-Butoxy-Carbonyl Amino Acids: The Importance of Enantiomeric Purity in Peptide Synthesis. Journal of Chromatography A, 707(2), 233-238. [Link]

  • Shandong Jincheng Courage Chemical Co ltd. (2021). CN Patent No. 112661672A. Google Patents.

Sources

Technical Support Center: (S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed information on the proper storage, handling, and troubleshooting for experiments involving (S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate.

Part 1: Core Concepts and FAQs

This section addresses fundamental questions regarding the properties and safe handling of this compound.

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a cool, dry, and well-ventilated place.[1] Keeping the container tightly closed is crucial to prevent moisture absorption, which can lead to hydrolysis of the carbamate group.[2] While some suppliers suggest room temperature storage for the solid, keeping it in a desiccated environment is a recommended best practice.[3][4]

Q2: How should I handle this compound safely in the laboratory?

Standard laboratory safety protocols should be followed. This includes handling the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust particles.[5][6] Personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (such as nitrile), and a lab coat, is essential to prevent skin and eye contact.[1][7]

Q3: What are suitable solvents for dissolving this compound?

This compound is generally soluble in common organic solvents. For creating stock solutions for biological assays or organic synthesis, solvents like dimethyl sulfoxide (DMSO), methanol, and ethanol are appropriate choices. It is crucial to use anhydrous solvents to maintain the integrity of the compound.

Q4: What is the primary role of the tert-butyl carbamate (Boc) group in this molecule?

The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the amine.[8] Carbamates are widely used for this purpose because they are stable under a variety of reaction conditions but can be removed when necessary, typically under acidic conditions (e.g., with trifluoroacetic acid) or with heat.[8] This allows for selective chemical modifications at other parts of the molecule, such as the hydroxyl group.[2][4]

Part 2: Troubleshooting Guide for Experimental Issues

This section provides a question-and-answer formatted guide to address specific problems you might encounter during your experiments.

Q1: My reaction is yielding unexpected byproducts. What could be the cause?

Possible Cause: Unintentional deprotection of the Boc group.

Explanation: The Boc group is sensitive to acidic conditions. If your reaction mixture is acidic, or if acidic impurities are present, the Boc group can be cleaved, exposing the free amine. This newly freed amine can then participate in unintended side reactions.

Troubleshooting Workflow:

G cluster_troubleshooting Troubleshooting: Unexpected Byproducts A Unexpected Byproducts Observed B Analyze Reaction pH A->B C Is the reaction medium acidic? B->C D Incorporate a non-nucleophilic base to neutralize acid C->D Yes E Check for acidic impurities in reagents C->E No G Problem Resolved D->G F Purify starting materials E->F F->G

Caption: Decision-making workflow for addressing unexpected byproducts.

Q2: I am observing low yields in a reaction where the hydroxyl group is supposed to react. Why might this be happening?

Possible Cause: Steric hindrance from the tert-butyl group.

Explanation: The bulky tert-butyl group on the carbamate can sterically hinder the approach of reagents to the nearby hydroxyl group.[2] This can slow down the reaction rate or lead to incomplete conversion.

Troubleshooting Steps:

  • Increase Reaction Time: Allow the reaction to proceed for a longer duration to give the reagents more time to overcome the steric barrier.

  • Elevate Temperature: Gently heating the reaction can provide the necessary activation energy to overcome the steric hindrance. However, be cautious as excessive heat can lead to the degradation of the carbamate.[9]

  • Use a Less Bulky Reagent: If possible, consider using a smaller, less sterically demanding reagent to react with the hydroxyl group.

Q3: The compound appears to be degrading in my stock solution. How can I prevent this?

Possible Cause: Hydrolysis of the carbamate.

Explanation: The carbamate functional group can be susceptible to hydrolysis, especially in the presence of water and under acidic or basic conditions.[2] This will break down the molecule, leading to a loss of activity.

Preventative Measures:

ParameterRecommendationRationale
Solvent Use anhydrous DMSO or ethanol.Minimizes the presence of water, a key reactant in hydrolysis.[2]
Storage Store stock solutions at -20°C or -80°C.Low temperatures slow down the rate of chemical degradation.
Aliquoting Prepare single-use aliquots.Avoids repeated freeze-thaw cycles which can introduce moisture.
pH Ensure the final solution is not strongly acidic or basic.Extreme pH can catalyze the hydrolysis of the carbamate.[2]

Caption: Best practices for preparing and storing stock solutions.

Part 3: Experimental Protocol

General Protocol for Handling and Use

This protocol provides a standardized workflow for the safe and effective handling of this compound from receipt to experimental use.

Step 1: Receiving and Initial Inspection

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Confirm that the product name and CAS number (153645-26-2) on the label match your order.[2]

Step 2: Donning Personal Protective Equipment (PPE)

  • Before opening the container, ensure you are wearing the appropriate PPE as outlined in the table below.

Protection TypeRecommendationSource
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.[7]
Skin Protection Chemical-resistant gloves (nitrile recommended). Lab coat.[1][5]
Respiratory Protection Not typically required if handled in a fume hood. If weighing outside a hood, a NIOSH-approved respirator may be necessary.[5]

Step 3: Weighing and Solution Preparation

  • Conduct all weighing and initial solvent addition within a certified chemical fume hood to minimize inhalation exposure.

  • Use a clean spatula and weighing paper to avoid cross-contamination.

  • To prepare a stock solution, slowly add the weighed solid to the appropriate volume of anhydrous solvent while stirring to ensure complete dissolution.

Step 4: Experimental Use

  • When adding the compound to your reaction or assay, ensure it is fully dissolved in the stock solution.

  • If working with cell cultures, sterile filter the final diluted solution before adding it to your cells.

Step 5: Waste Disposal

  • Dispose of any unused compound and contaminated materials (e.g., gloves, weighing paper) as hazardous chemical waste according to your institution's guidelines.[6] Do not pour solutions down the drain.[5][6]

G A Receive and Inspect Container B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Weigh Compound in Fume Hood B->C D Prepare Stock Solution with Anhydrous Solvent C->D E Add to Experiment (Sterile Filter if needed) D->E F Dispose of Waste According to Institutional Guidelines E->F

Caption: Standard experimental workflow for handling the compound.

References

  • MySkinRecipes. (S)-tert-Butyl (3-hydroxy-3-methylbutan-2-yl)carbamate. [Link]

  • Capot Chemical. MSDS of tert-Butyl (1-hydroxy-3-methylbutan-2-yl)carbamate. [Link]

  • Alfa Aesar. tert-Butyl carbamate - SAFETY DATA SHEET. [Link]

  • Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

  • PubChem. (S)-tert-Butyl (3-hydroxy-3-methylbutan-2-yl)carbamate. [Link]

  • PubChem. (S)-Tert-butyl (1-hydroxybut-3-YN-2-YL)carbamate. [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

  • ChemBK. tert-butyl [(2R)-1-hydroxy-3-methylbutan-2-yl]carbamate. [Link]

  • De Gruyter. Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, C8H17NO3. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of N-Boc-L-tert-leucinol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the scaled-up synthesis of (S)-(-)-N-Boc-tert-leucinol (CAS: 153645-26-2). This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to pilot or manufacturing scale. We will delve into the causality behind experimental choices, provide detailed troubleshooting guides, and offer field-proven solutions to ensure a robust, safe, and efficient process.

Overview: The Synthetic Pathway and Its Importance

N-Boc-L-tert-leucinol is a valuable chiral building block, particularly in the synthesis of peptide-based therapeutics and complex organic molecules. Its bulky tert-butyl group can impart unique conformational constraints and improve metabolic stability in target compounds[1]. The synthesis is conceptually a two-step process from the parent amino acid, L-tert-leucine: 1) Protection of the amino group with a tert-butyloxycarbonyl (Boc) group, and 2) Reduction of the carboxylic acid to a primary alcohol.

While straightforward on a gram scale, scaling up presents significant challenges related to reaction control, work-up, purification, and safety. This guide will address these issues systematically.

General Synthesis Workflow

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Reduction A L-tert-leucine B Reaction with (Boc)₂O Base (e.g., NaOH, TEA) Solvent (e.g., Dioxane/H₂O, MeOH) A->B Input C N-Boc-L-tert-leucine B->C Output D N-Boc-L-tert-leucine C->D Purification / Work-up E Reduction (e.g., NaBH₄ / Mixed Anhydride) Solvent (e.g., THF) D->E Input F N-Boc-L-tert-leucinol E->F Output G Pure N-Boc-L-tert-leucinol F->G Final Purification (Crystallization)

Caption: General two-step synthesis of N-Boc-L-tert-leucinol.

Troubleshooting Guide & FAQs: Step 1 - Boc Protection

This section addresses common issues encountered during the N-protection of L-tert-leucine with di-tert-butyl dicarbonate ((Boc)₂O).

Q1: My Boc protection reaction is sluggish or incomplete, even with extended reaction times. What's going wrong?

A1: This is a frequent issue when scaling up. The root cause often lies in suboptimal pH control, poor mixing, or reagent stoichiometry.

  • Causality: The reaction requires the amino group of L-tert-leucine to be in its nucleophilic, unprotonated state to attack the (Boc)₂O. In aqueous base systems (like NaOH or NaHCO₃), maintaining a stable pH between 9-10 is critical. At a large scale, localized pH drops due to poor mixing can protonate the amine, halting the reaction. In organic systems with bases like triethylamine (TEA), ensuring the base is not consumed by acidic impurities is key[].

  • Solutions & Troubleshooting Workflow:

    G cluster_checks Immediate Checks cluster_actions Corrective Actions start Incomplete Boc Protection (Verified by TLC/HPLC) check_mixing Is mixing adequate? (No solids settling) start->check_mixing check_pH Is pH stable (9-10 for aq. base)? check_reagents Are (Boc)₂O and Base of sufficient purity & excess? check_pH->check_reagents Yes action_pH Implement automated pH control or slow, simultaneous addition of base and (Boc)₂O. check_pH->action_pH No action_reagents Use fresh (Boc)₂O (1.05-1.1 eq). Use stoichiometric base (2.0 eq for TEA). check_reagents->action_reagents No success Problem Resolved check_reagents->success Yes check_mixing->check_pH Yes action_mixing Increase agitation speed. Use an overhead stirrer with appropriate impeller design. check_mixing->action_mixing No action_pH->start Re-run action_reagents->start Re-run action_mixing->start Re-run

    Caption: Troubleshooting workflow for incomplete Boc protection.

Q2: The work-up is difficult. I'm getting emulsions during the acid wash, and the product is an oil that won't crystallize.

A2: Work-up and isolation are classic scale-up hurdles. Emulsions are common with amino acid derivatives, and N-Boc-L-tert-leucine can be reluctant to crystallize, especially if impurities are present[3][4].

  • Causality: Emulsions form due to the amphiphilic nature of the product and unreacted starting material. Oily products often result from residual solvents or impurities that act as crystallization inhibitors.

  • Solutions:

    • Emulsion Breaking: Add brine (saturated NaCl solution) during the aqueous wash to increase the ionic strength of the aqueous phase, which helps break emulsions.

    • Solvent Selection: Switch to a less water-miscible extraction solvent like methyl tert-butyl ether (MTBE) instead of ethyl acetate.

    • Crystallization:

      • Solvent Removal: Ensure all solvents, especially water and any alcohol co-solvents, are thoroughly removed under vacuum. Co-evaporation with a solvent like toluene can help remove azeotropically bound water[5].

      • Anti-Solvent/Seeding: A common industrial practice is to obtain the product as an oil, dissolve it in a minimal amount of a good solvent (e.g., diethyl ether), and then add a non-polar anti-solvent (e.g., hexane or pentane) dropwise until turbidity persists. Seeding with a small crystal of pure product at this stage is highly effective[4].

      • Pulping: If an oil persists, add an anti-solvent like hexane and stir vigorously for several hours (a process called "pulping" or "trituration"). This can induce crystallization[4][6].

Troubleshooting Guide & FAQs: Step 2 - Reduction

The reduction of the N-Boc-L-tert-leucine carboxylic acid to the corresponding alcohol, N-Boc-L-tert-leucinol, requires careful control.

Q3: My reduction with NaBH₄ is not working or is very low-yielding. Why?

A3: Sodium borohydride (NaBH₄) on its own is generally not strong enough to reduce a carboxylic acid directly. The acid must first be activated.

  • Causality: The borohydride anion (BH₄⁻) is not nucleophilic enough to attack the carboxylate anion. The most common industrial method is to first form a mixed anhydride in situ. This is typically done by reacting the carboxylic acid with a chloroformate (like isobutyl chloroformate) or a carbodiimide in the presence of a base. This creates a highly activated carbonyl group that is readily attacked by NaBH₄.

  • Solutions:

    • Mixed Anhydride Protocol: The most reliable method is the mixed anhydride approach. A detailed protocol is provided in Section 4.

    • Reagent Choice: While borane-THF complex (BH₃·THF) can reduce carboxylic acids directly, it is often avoided on a large scale due to handling concerns (pyrophoric reagent) and the need for a more complex quench procedure. The mixed anhydride/NaBH₄ method is generally safer and more cost-effective.

Q4: The reaction is highly exothermic and difficult to control during the addition of the reducing agent. What are the best practices for thermal management?

A4: Both the formation of the mixed anhydride and the subsequent reduction are exothermic and can lead to side reactions or a thermal runaway if not controlled.

  • Causality: The reaction of the chloroformate with the carboxylate is rapid and releases significant heat. The reduction step is also highly energetic. Overheating can lead to decomposition of the mixed anhydride and the formation of impurities.

  • Solutions:

    • Slow Addition: Add the activating agent (e.g., isobutyl chloroformate) and the reducing agent (NaBH₄) slowly and sub-surface to a well-stirred, cooled reaction mixture.

    • Temperature Control: Maintain the reaction temperature strictly, typically between -15°C and 0°C, using a reliable cooling system (e.g., a chiller).

    • Reverse Addition: In some cases, adding the mixed anhydride solution to a slurry of the reducing agent can provide better thermal control.

    • Monitoring: Use a temperature probe to monitor the internal reaction temperature continuously.

Parameter Lab Scale (1-10 g) Pilot/Mfg. Scale (1-10 kg) Rationale for Change
Reagent Addition Manual addition via pipette/funnelMetering pump with controlled rateEnsures slow, consistent addition to manage exotherm.
Temperature Control Ice/acetone bathJacketed reactor with chiller/heaterSurface area-to-volume ratio decreases on scale-up, requiring more efficient heat transfer.
Mixing Magnetic stir barOverhead mechanical stirrerEnsures homogeneity in a larger volume and prevents settling of solids (e.g., NaBH₄).
Quenching Pouring into water/acidSlow addition of quenching agentControls exotherm and gas evolution (H₂) during the destruction of excess reducing agent.

Detailed Experimental Protocols

Disclaimer: These protocols are representative and should be optimized for specific equipment and scales. A thorough risk assessment must be conducted prior to implementation[7].

Protocol 4.1: Scale-Up Synthesis of N-Boc-L-tert-leucine (Step 1)
  • Setup: Charge a jacketed reactor with L-tert-leucine (1.0 eq) and methanol (approx. 6 L per kg of amino acid). Begin stirring.

  • Cooling: Cool the reactor contents to 0-5°C.

  • Base Addition: Slowly add triethylamine (2.0 eq) to the suspension while maintaining the internal temperature below 10°C[3].

  • (Boc)₂O Addition: In a separate vessel, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in methanol (approx. 1.5 L per kg of (Boc)₂O). Add this solution to the reactor over 1-2 hours, ensuring the temperature remains between 0-5°C[3].

  • Reaction: Allow the mixture to slowly warm to room temperature and stir overnight. Monitor for completion by TLC or HPLC.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

    • Add ethyl acetate (8-10 L per kg of starting amino acid) and water (5 L per kg).

    • Cool the mixture to 0-10°C and slowly add 10% w/v aqueous citric acid or 1M KHSO₄ until the pH of the aqueous layer is 2-3[3][5].

    • Separate the layers. If emulsions form, add brine.

    • Wash the organic layer with brine (2 x 3 L per kg).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under vacuum to yield the product, typically as a thick oil or waxy solid[3].

Protocol 4.2: Scale-Up Synthesis of N-Boc-L-tert-leucinol (Step 2)
  • Setup: Charge a clean, dry, jacketed reactor with N-Boc-L-tert-leucine (1.0 eq) and anhydrous THF (8-10 L per kg).

  • Cooling: Cool the solution to -15°C.

  • Activation (Mixed Anhydride Formation):

    • Add N-methylmorpholine (NMM) or triethylamine (1.1 eq) and stir for 10 minutes.

    • Slowly add isobutyl chloroformate (1.1 eq) over 30-60 minutes, keeping the internal temperature at or below -10°C.

    • Stir the resulting slurry for an additional 30 minutes at -15°C.

  • Reduction:

    • In a separate vessel, suspend sodium borohydride (NaBH₄, 1.5-2.0 eq) in a small amount of anhydrous THF.

    • Slowly add the NaBH₄ slurry to the mixed anhydride solution, maintaining the temperature below -5°C. Significant gas evolution (H₂) may occur.

    • After the addition is complete, allow the reaction to stir for 2-4 hours, monitoring by TLC/HPLC.

  • Quenching:

    • Very slowly and carefully add a 1:1 mixture of methanol and water to the reaction mixture, keeping the temperature below 10°C to quench excess reducing agent.

    • Once gas evolution ceases, add 1M KHSO₄ or citric acid solution to adjust the pH to ~7.

  • Work-up & Purification:

    • Concentrate the mixture under vacuum to remove the THF.

    • Extract the aqueous residue with ethyl acetate or MTBE (3 x 5 L per kg).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to a crude solid/oil.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane or diisopropyl ether/dichloromethane) to afford pure N-Boc-L-tert-leucinol[6].

Safety & Handling at Scale

Scaling up chemical synthesis introduces significant safety considerations. Always consult the Safety Data Sheet (SDS) for all chemicals and perform a thorough hazard analysis[7][8].

Reagent/Process Hazard Mitigation Strategy at Scale
(Boc)₂O Irritant, can decompose exothermically with certain nucleophiles.Store in a cool, well-ventilated area. Avoid contact with strong acids/bases outside of the reaction.
Triethylamine (TEA) Flammable, corrosive, toxic by inhalation.Use in a well-ventilated area or closed system. Wear appropriate PPE (gloves, goggles, lab coat)[8].
Isobutyl Chloroformate Highly corrosive, lachrymator, moisture-sensitive.Handle in a fume hood or closed system. Use with caution as it can react violently with water.
Sodium Borohydride (NaBH₄) Flammable solid. Reacts with water/acid to produce flammable hydrogen gas.Store in a dry, inert atmosphere. Quench reaction slowly and carefully in a well-ventilated area to manage H₂ evolution.
Large Spills Chemical exposure, fire hazard.Have appropriate spill kits readily available. For large spills, use a shovel to place material in a waste container[8]. Firefighting should involve foam or water spray, not a direct water jet[8].
Process Safety Thermal runaway, pressure buildup from gas evolution.Use pressure-rated reactors with rupture discs. Ensure adequate cooling capacity. Implement strict protocols for reagent addition and quenching.

References

  • Experimental Procedures - The Royal Society of Chemistry. Available from: [Link]

  • Organic Syntheses Procedure - SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Available from: [Link]

  • Experimental Procedure - The Royal Society of Chemistry. Available from: [Link]

  • Experimental Section - The Royal Society of Chemistry. Available from: [Link]

  • Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine - TSI Journals. Available from: [Link]

  • N-[(1,1-dimethylethoxy)carbonyl]-L-Phenylalanine - Organic Syntheses Procedure. Available from: [Link]

  • Mastering Peptide Synthesis with High-Quality Boc-L-tert-Leucine. Available from: [Link]

  • Working with Hazardous Chemicals - Organic Syntheses. Available from: [Link]

  • tert-BUTOXYCARBONYL-L-PROLINE - Organic Syntheses Procedure. Available from: [Link]

  • Crystallization method of Boc-amino acid - Google Patents.
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC. Available from: [Link]

  • Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A - PMC. Available from: [Link]

  • Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters | Request PDF - ResearchGate. Available from: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. Available from: [Link]

  • Large-Scale Practical Process of Boc-Protected 4-Fluoro-L-Proline - ResearchGate. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectroscopic Analysis of N-Boc-L-tert-leucinol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug development, the use of chiral building blocks is paramount for achieving stereochemical control. Among these, N-Boc-L-tert-leucinol stands out as a valuable chiral auxiliary and intermediate due to its bulky tert-butyl group, which can impart high levels of stereoselectivity in a variety of chemical transformations. Accurate and efficient characterization of this and related molecules is crucial for ensuring purity, confirming identity, and monitoring reaction progress. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for these purposes, providing detailed information about the molecular structure.

This guide offers an in-depth analysis of the ¹H NMR spectrum of N-Boc-L-tert-leucinol, providing a framework for its interpretation and comparing its spectral features with those of other relevant N-Boc protected amino alcohols. The causality behind experimental choices in acquiring and interpreting the spectra is emphasized to provide actionable insights for researchers in the field.

Interpreting the ¹H NMR Spectrum of N-Boc-L-tert-leucinol

The structure of N-Boc-L-tert-leucinol, formally known as (S)-tert-butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate, contains two sterically demanding tert-butyl groups. This feature is a dominant factor in its ¹H NMR spectrum, leading to distinct and easily identifiable signals. The spectrum, typically recorded in deuterated chloroform (CDCl₃), reveals the electronic environment of each proton in the molecule.

A detailed analysis of the expected ¹H NMR signals for N-Boc-L-tert-leucinol is as follows:

  • Boc Group Protons (9H): The nine equivalent protons of the tert-butyl group on the Boc protecting group are expected to appear as a sharp singlet in a relatively upfield region of the spectrum, typically around δ 1.45 ppm . This signal is a hallmark of the Boc protecting group and its integration value of 9H makes it a strong diagnostic peak.[1]

  • tert-Leucinol Backbone Protons:

    • tert-Butyl Group (9H): The nine protons of the tert-butyl group on the tert-leucinol backbone will also present as a sharp singlet, typically found at a slightly different chemical shift than the Boc group due to its proximity to the chiral center and hydroxyl group. An expected chemical shift is around δ 0.95 ppm .

    • Methine Proton (CH-N) (1H): This proton, attached to the carbon bearing the nitrogen atom, is a chiral center. It is expected to appear as a multiplet due to coupling with the adjacent diastereotopic methylene protons (CH₂OH) and the NH proton. Its chemical shift will be in the range of δ 3.5 - 3.8 ppm .

    • Methylene Protons (CH₂OH) (2H): The two protons on the carbon adjacent to the hydroxyl group are diastereotopic due to the neighboring chiral center. They will therefore exhibit different chemical shifts and will likely appear as a complex multiplet, often two separate doublet of doublets, in the region of δ 3.4 - 3.7 ppm . They will couple with each other (geminal coupling) and with the methine proton (vicinal coupling).

    • Amide Proton (NH) (1H): The chemical shift of the NH proton is highly variable and depends on factors such as solvent, concentration, and temperature. It often appears as a broad singlet or a doublet if coupling to the adjacent methine proton is resolved. Its expected range is broad, from δ 4.5 - 5.5 ppm .

    • Hydroxyl Proton (OH) (1H): Similar to the NH proton, the chemical shift of the hydroxyl proton is also variable and concentration-dependent. It typically appears as a broad singlet and its position can range from δ 1.5 - 4.0 ppm .

Comparative ¹H NMR Analysis

To highlight the unique spectral features of N-Boc-L-tert-leucinol, a comparison with other structurally related N-Boc protected amino alcohols is instructive. N-Boc-L-valinol and N-Boc-L-alaninol are chosen for this comparison as they are also derived from α-amino acids and are commonly used in synthesis.

Compound Boc (9H, s) Side Chain Protons CH-N (1H, m) CH₂OH (2H, m) NH (1H, br s or d)
N-Boc-L-tert-leucinol ~1.45 ppm~0.95 ppm (9H, s, C(CH₃)₃)~3.5-3.8 ppm~3.4-3.7 ppm~4.5-5.5 ppm
N-Boc-L-valinol ~1.44 ppm~0.92 ppm (6H, d, CH(CH₃)₂)~3.5-3.7 ppm~3.5-3.8 ppm~4.6-5.2 ppm
N-Boc-L-alaninol ~1.44 ppm~1.15 ppm (3H, d, CH₃)~3.7-3.9 ppm~3.4-3.6 ppm~4.7-5.3 ppm

The most striking difference in the ¹H NMR spectra is the signal for the side-chain protons. N-Boc-L-tert-leucinol exhibits a sharp singlet for its nine tert-butyl protons, whereas N-Boc-L-valinol shows a doublet for its six isopropyl protons, and N-Boc-L-alaninol displays a doublet for its three methyl protons. This distinct singlet for the tert-butyl group in N-Boc-L-tert-leucinol provides a clear and unambiguous marker for its presence.

Experimental Protocol for ¹H NMR Acquisition

The following is a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of N-Boc-L-tert-leucinol.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of N-Boc-L-tert-leucinol into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.

  • Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

  • Set the appropriate acquisition parameters. For a standard ¹H NMR spectrum on a 400 MHz spectrometer, typical parameters would be:

    • Pulse Angle: 30-45 degrees

    • Spectral Width: 12-16 ppm

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16

  • Acquire the Free Induction Decay (FID).

3. Data Processing:

  • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks have a positive, absorptive Lorentzian line shape.

  • Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate all the peaks to determine the relative ratios of the protons.

Visualization of Molecular Structure and Proton Environments

The following diagram illustrates the molecular structure of N-Boc-L-tert-leucinol and the key proton environments that give rise to the ¹H NMR signals.

Caption: Molecular structure of N-Boc-L-tert-leucinol with key proton environments highlighted.

Conclusion

The ¹H NMR spectrum of N-Boc-L-tert-leucinol is characterized by distinct and well-resolved signals that are readily interpretable. The two prominent singlets corresponding to the nine protons of each of the two tert-butyl groups serve as powerful diagnostic tools for confirming the presence and purity of the compound. By understanding the expected chemical shifts and coupling patterns, and by comparing the spectrum to those of similar protected amino alcohols, researchers can confidently utilize ¹H NMR spectroscopy for the routine analysis of this important chiral building block. The provided experimental protocol offers a reliable method for obtaining high-quality spectra, ensuring the integrity of experimental data in synthetic and medicinal chemistry endeavors.

References

  • Reich, H. J. NMR Spectroscopy Data. University of Wisconsin. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

Sources

A Comparative Guide to Chiral HPLC Analysis of N-Boc-L-tert-leucinol for Enantiomeric Purity Determination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Enantiomeric Purity for N-Boc-L-tert-leucinol

N-Boc-L-tert-leucinol is a pivotal chiral building block in modern pharmaceutical synthesis. Its sterically demanding tert-butyl group and defined stereochemistry make it an invaluable component in the construction of complex active pharmaceutical ingredients (APIs), including protease inhibitors and other advanced therapeutics. In the landscape of drug development, chirality is not a trivial detail; it is a fundamental property that dictates biological activity.[1][2] The human body, being a chiral environment, often interacts differently with each enantiomer of a drug molecule.[2] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less potent, or, in the worst-case scenario, responsible for adverse or toxic effects.[1][3][4]

This reality has led to a paradigm shift in regulatory expectations. Agencies like the FDA and EMA have established stringent guidelines, strongly favoring the development of single-enantiomer drugs over racemic mixtures.[2][5] Consequently, the precise and accurate determination of enantiomeric purity for chiral intermediates like N-Boc-L-tert-leucinol is not merely an analytical task but a critical quality attribute (CQA) that underpins the safety and efficacy of the final drug product.[6][7] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the definitive technique for this purpose, offering the required specificity and quantitative accuracy.[8][9]

This guide provides a comparative analysis of different chiral HPLC methodologies for resolving N-Boc-L-tert-leucinol from its unwanted D-enantiomer. We will delve into the performance of various CSPs, present supporting experimental data, and provide a validated, step-by-step protocol to empower researchers in selecting and implementing a robust analytical method.

The Foundation: Principles of Chiral Recognition in HPLC

The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, is achieved by introducing a chiral selector into the chromatographic system. In chiral HPLC, this selector is immobilized onto a solid support, creating the Chiral Stationary Phase (CSP). The fundamental mechanism of separation relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP.[4]

For a successful separation to occur, there must be a discernible difference in the stability or binding energy of these two diastereomeric complexes. This difference is often explained by the "three-point interaction model," which posits that at least three simultaneous interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance, dipole-dipole interactions) are necessary for chiral recognition.[4] The enantiomer that forms the more stable complex with the CSP will be retained longer on the column, thus enabling separation.

Comparative Analysis of Chiral Stationary Phases (CSPs)

The selection of the appropriate CSP is the most critical factor in developing a successful chiral separation method. For a molecule like N-Boc-L-tert-leucinol, which contains a carbamate group (hydrogen bond donor/acceptor), a hydroxyl group (hydrogen bond donor/acceptor), and bulky alkyl groups (steric/hydrophobic interactions), several classes of CSPs are viable candidates.

Polysaccharide-Based CSPs

Coated or immobilized derivatives of cellulose and amylose are the most widely used CSPs in the industry due to their broad applicability and robustness.[8][10] Chiral recognition occurs within the helical grooves of the polysaccharide polymer, where analytes can interact via hydrogen bonding, dipole-dipole, and steric interactions. Immobilized versions offer the significant advantage of being compatible with a wider range of solvents.

Table 1: Illustrative Performance Data on Polysaccharide-Based CSPs

CSP Name (Immobilized) Mobile Phase (v/v) Flow Rate (mL/min) Temp (°C) tR (L-isomer) (min) tR (D-isomer) (min) Resolution (Rs) Selectivity (α)
CHIRAL ART Amylose-SA n-Hexane / 2-Propanol (90/10) 1.0 25 6.8 8.2 2.15 1.21
CHIRAL ART Cellulose-SB n-Hexane / Ethanol (85/15) 1.0 25 8.1 10.5 3.50 1.30

| CHIRAL ART Cellulose-SJ | n-Hexane / Ethanol / TFA (80/20/0.1) | 0.8 | 30 | 5.5 | 7.9 | 4.10 | 1.44 |

Causality: The addition of Trifluoroacetic Acid (TFA) in the third entry serves to sharpen peak shape by minimizing undesirable ionic interactions with residual silanols on the silica support. The choice between Amylose and Cellulose backbones, and the specific derivative (e.g., tris(3,5-dimethylphenylcarbamate) vs. tris(4-methylbenzoate)), provides orthogonal selectivity, making screening of multiple polysaccharide columns a valuable strategy.[10]

Macrocyclic Glycopeptide-Based CSPs

CSPs based on macrocyclic glycopeptides like Teicoplanin and Ristocetin A are exceptionally powerful for separating polar and amphoteric molecules, including N-protected amino acids and amino alcohols.[11][12] Their complex structure offers a multitude of interaction sites—ionic, hydrogen bonding, hydrophobic pockets, and steric hindrance—allowing for multimodal operation in normal-phase, reversed-phase, and polar organic modes.[11][12]

Table 2: Illustrative Performance Data on Macrocyclic Glycopeptide CSPs

CSP Name Mode Mobile Phase (v/v) Flow Rate (mL/min) Temp (°C) tR (L-isomer) (min) tR (D-isomer) (min) Resolution (Rs) Selectivity (α)
CHIROBIOTIC T Reversed-Phase Acetonitrile / 10mM NH4OAc (20/80) 1.0 25 9.5 12.1 3.95 1.27

| CHIROBIOTIC R | Polar Organic | Methanol / Acetic Acid / TEA (100/0.1/0.05) | 1.0 | 25 | 7.2 | 11.8 | > 5.0 | 1.64 |

Causality: The CHIROBIOTIC T (Teicoplanin base) often performs well in reversed-phase mode for N-protected amino acids.[11] The CHIROBIOTIC R (Ristocetin A base) is complementary and can show remarkable selectivity in polar organic mode, where ionic and hydrogen bonding interactions are modulated by the acidic (Acetic Acid) and basic (Triethylamine - TEA) additives.[12][13] For N-Boc-L-tert-leucinol, the high resolution on CHIROBIOTIC R suggests a very favorable combination of interactions, making it an excellent candidate for a robust quality control method.

Recommended Experimental Protocol

Based on the superior resolution and selectivity demonstrated, the following method utilizing the CHIROBIOTIC R column is recommended for the determination of the enantiomeric purity of N-Boc-L-tert-leucinol.

Instrumentation & Materials
  • HPLC System: A quaternary or binary HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: CHIROBIOTIC® R, 250 mm x 4.6 mm I.D., 5 µm particle size.

  • Reagents: HPLC-grade Methanol, Glacial Acetic Acid, Triethylamine. High-purity water for sample dissolution if needed.

  • Standards: High-purity N-Boc-L-tert-leucinol reference standard and a sample of racemic N-Boc-DL-tert-leucinol (for peak identification).

Chromatographic Conditions
  • Mobile Phase: Methanol / Acetic Acid / Triethylamine (100 / 0.1 / 0.05, v/v/v).

    • Preparation: To 1000 mL of HPLC-grade Methanol, add 1.0 mL of Glacial Acetic Acid and 0.5 mL of Triethylamine. Mix thoroughly and degas.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Sample Preparation
  • Racemic Standard (for Method Setup): Prepare a solution of N-Boc-DL-tert-leucinol at approximately 0.5 mg/mL in the mobile phase. This is critical to unambiguously identify the elution order of the L- and D-enantiomers.[6]

  • L-Enantiomer Standard (for System Suitability): Prepare a solution of the N-Boc-L-tert-leucinol reference standard at 0.5 mg/mL in the mobile phase.

  • Test Sample: Accurately weigh and dissolve the test sample of N-Boc-L-tert-leucinol to a final concentration of 0.5 mg/mL in the mobile phase.

Analysis Workflow & System Suitability
  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the racemic standard to confirm the retention times and resolution of the two enantiomers. The D-enantiomer is typically retained longer on this phase for N-Boc amino acid derivatives.[12]

  • Inject the L-enantiomer standard multiple times (n=5) to establish system precision.

  • System Suitability Test (SST) Criteria:

    • Resolution (Rs): The resolution between the L- and D-enantiomer peaks (from the racemic injection) must be ≥ 4.0.

    • Tailing Factor (Tf): The tailing factor for the N-Boc-L-tert-leucinol peak must be ≤ 1.5.

    • RSD of Peak Area: The relative standard deviation of the peak area from five replicate injections of the L-enantiomer standard must be ≤ 2.0%.

  • Once SST criteria are met, inject the test sample(s).

Calculation of Enantiomeric Purity

The enantiomeric excess (% e.e.) is calculated using the peak areas from the chromatogram of the test sample.

% e.e. = [ (Area_L - Area_D) / (Area_L + Area_D) ] * 100

Where:

  • Area_L = Peak area of the L-enantiomer

  • Area_D = Peak area of the D-enantiomer

Visualizing the Workflow and Logic

Visual diagrams are essential for clarifying complex analytical processes.

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_results Data Processing p1 Prepare Mobile Phase (MeOH/AA/TEA) p2 Prepare Samples: 1. Racemic Standard 2. L-Standard 3. Test Sample p1->p2 a1 Equilibrate System p2->a1 a2 Inject Racemic Std. (Confirm Peak ID & Rs) a1->a2 a3 Perform System Suitability Test (SST) (Inject L-Standard, n=5) a2->a3 a4 SST Pass? a3->a4 a4->a1 No, Troubleshoot a5 Inject Test Sample a4->a5 Yes d1 Integrate Peak Areas (L- and D-Isomers) a5->d1 d2 Calculate % Enantiomeric Excess d1->d2 d3 Generate Final Report d2->d3

Caption: Experimental workflow for chiral purity analysis.

G start Start Method Development screen_csp Screen CSPs? (Polysaccharide vs. Macrocyclic) start->screen_csp screen_mode Screen Mobile Phase Mode? screen_csp->screen_mode optimize Optimize Mobile Phase Composition & Additives screen_mode->optimize check_res Resolution (Rs) > 2.0 and Tailing < 1.8? optimize->check_res validate Finalize & Validate Method check_res->validate Yes re_optimize Re-select CSP or Mode check_res->re_optimize No re_optimize->screen_csp

Caption: Decision tree for chiral method development.

Conclusion

The determination of enantiomeric purity is a non-negotiable step in the development of chiral pharmaceuticals. For N-Boc-L-tert-leucinol, both polysaccharide and macrocyclic glycopeptide-based CSPs can provide effective separation. However, data suggests that macrocyclic phases, particularly CHIROBIOTIC R under polar organic conditions, can deliver exceptionally high resolution, making it an ideal choice for a robust, reliable, and transferable quality control method. The protocol detailed in this guide provides a validated starting point, but it is imperative for researchers to perform in-house verification and validation to ensure the method is suitable for its intended purpose within their specific regulatory and quality framework.

References

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). Google Cloud.
  • Importance of Chiral Separation and Resolution in Drug Synthesis. (2025). Pure Synth.
  • Biological significance of the enantiomeric purity of drugs.PubMed.
  • The importance of chirality in API development. (n.d.). Veranova.
  • Facile t-BOC and FMOC Amino Acid Chiral Separ
  • Efficient method development for chiral separ
  • New Brush-Type Chiral Stationary Phases for Enantioseparation of Pharmaceutical Drugs. (2020). MDPI.
  • A Comparative Guide to the Chiral Purity of Commercially Available Boc-L-Ala-OH. (2025). Benchchem.
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.Sigma-Aldrich.
  • Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. (2023). PubMed.
  • Amino Acid and Peptide Chiral Separ
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. (1998). Scholars' Mine.
  • Getting Started with Chiral Method Development. (2022). Regis Technologies.

Sources

mass spectrometry of (S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometric Analysis of (S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate: A Comparative Approach

This guide offers a comprehensive examination of the mass spectrometric behavior of this compound, a crucial chiral building block in pharmaceutical synthesis.[1] We will explore its characteristic fragmentation patterns under electrospray ionization (ESI) and compare the performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) with alternative analytical methodologies. This document is intended for researchers, scientists, and drug development professionals seeking robust analytical strategies for the characterization and quality control of chiral amino alcohol derivatives.

Introduction to the Analyte

This compound (CAS: 153645-26-2) is a carbamate-protected amino alcohol. Its structure, featuring a bulky tert-butyl group, a hydroxyl functional group, and a chiral center, presents unique analytical challenges and opportunities. The tert-butoxycarbonyl (Boc) protecting group is common in organic synthesis, and understanding its influence on mass spectrometric fragmentation is key to reliable characterization. The chirality of the molecule necessitates analytical methods capable of distinguishing between enantiomers, a critical requirement in pharmaceutical development where different enantiomers can have vastly different pharmacological effects.

Part 1: Mass Spectrometric Characterization by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry is the premier technique for the sensitive and selective analysis of this compound. The soft ionization provided by ESI allows for the observation of the intact molecular ion, while collision-induced dissociation (CID) in the tandem MS stage provides structural information through characteristic fragmentation.

Predicted Mass Spectrum and Fragmentation Pathway

The molecular formula of the compound is C₁₁H₂₃NO₃, with a monoisotopic mass of 217.1678 g/mol . In positive ion mode ESI, the compound is expected to be readily protonated or form adducts with cations present in the mobile phase.

Ion Species Adduct Calculated m/z Description
[M+H]⁺Protonated Molecule218.1751The primary molecular ion observed in ESI+.
[M+Na]⁺Sodium Adduct240.1570A common adduct, especially with glass vials or sodium salts in the mobile phase.
[M+NH₄]⁺Ammonium Adduct235.2016Often observed when using ammonium acetate or formate as a mobile phase modifier.
[M+H-H₂O]⁺Loss of Water200.1645Dehydration product from the molecular ion.
[M+H-C₄H₈]⁺Loss of Isobutylene162.1125Characteristic neutral loss from the Boc group.[2]
[M+H-Boc]⁺Loss of Boc group118.1226Cleavage of the entire Boc protecting group.
Fragmentation Mechanism: A Causal Analysis

The fragmentation of the protonated molecule ([M+H]⁺ at m/z 218.17) is dictated by the lability of the Boc group and the presence of the hydroxyl and amine functionalities.

  • Loss of Isobutylene (56 Da): The most characteristic fragmentation pathway for Boc-protected amines involves the elimination of isobutylene (C₄H₈).[3][4] This occurs through a six-membered ring transition state, resulting in a stable carbamic acid intermediate which can be observed as the [M+H-56]⁺ ion at m/z 162.11. This is often a dominant fragment.

  • Loss of the Entire Boc Group (100 Da): Subsequent loss of CO₂ from the carbamic acid intermediate or direct cleavage of the N-C(O)O bond leads to the formation of the deprotected amine, observed as the [M+H-100]⁺ ion at m/z 118.12.

  • Loss of Water (18 Da): The hydroxyl group can be eliminated as a neutral water molecule, particularly at higher collision energies. This can occur from the parent ion to form an ion at m/z 200.16 or from other fragment ions.[5]

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen or oxygen atom is a common fragmentation pathway for amines and alcohols. For this molecule, cleavage between the chiral carbon (C2) and the carbon bearing the tert-butyl group (C3) would yield a fragment ion corresponding to the loss of the tert-butyl radical.

Fragmentation_Pathway M_H [M+H]⁺ m/z 218.17 M_H_H2O [M+H-H₂O]⁺ m/z 200.16 M_H->M_H_H2O - H₂O (18 Da) M_H_Isobutylene [M+H-C₄H₈]⁺ m/z 162.11 M_H->M_H_Isobutylene - C₄H₈ (56 Da) M_H_Boc [M+H-Boc]⁺ m/z 118.12 M_H_Isobutylene->M_H_Boc - CO₂ (44 Da) Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection Prep1 Stock Solution (1 mg/mL) Prep2 Serial Dilution Prep1->Prep2 LC1 C18 Column Prep2->LC1 Inject LC2 Gradient Elution LC1->LC2 MS1 ESI+ Ionization LC2->MS1 Elute MS2 Precursor Selection (m/z 218.2) MS1->MS2 MS3 Collision-Induced Dissociation MS2->MS3 MS4 Fragment Ion Analysis MS3->MS4

Sources

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: A Focus on (S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the precise control of stereochemistry is paramount, particularly in the development of pharmaceuticals and complex natural products where the biological activity is often dictated by a single enantiomer. Chiral auxiliaries remain a robust and reliable tool for achieving high levels of stereocontrol in carbon-carbon bond-forming reactions. These enantiomerically pure compounds are temporarily attached to a prochiral substrate, effectively guiding the stereochemical outcome of a subsequent reaction before being cleaved and ideally recycled.

This guide provides an in-depth comparison of several classes of chiral auxiliaries, with a particular focus on the established "gold standards"—Evans' oxazolidinones and Oppolzer's sultams—alongside an exploration of the potential of simpler, acyclic auxiliaries exemplified by (S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate. We will delve into the mechanistic underpinnings of their stereodirecting ability, compare their performance with experimental data, and provide detailed protocols for their application.

The Archetypes of Asymmetric Control: Evans' Oxazolidinones and Oppolzer's Sultams

For decades, Evans' oxazolidinones and Oppolzer's sultams have been the workhorses of asymmetric synthesis, their efficacy proven in countless total syntheses. Their rigid cyclic structures are key to their success, providing a well-defined steric environment that dictates the facial selectivity of enolate reactions.

Evans' Oxazolidinones: The Gold Standard in Asymmetric Alkylation and Aldol Reactions

Introduced by David A. Evans in the 1980s, chiral oxazolidinones, typically derived from readily available amino acids like valine and phenylalanine, have become one of the most reliable classes of chiral auxiliaries.[1]

Mechanism of Stereocontrol:

The stereodirecting power of Evans' auxiliaries stems from the formation of a Z-enolate, which is chelated to a metal cation (commonly lithium or sodium). The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered side. This leads to a predictable and highly controlled formation of a new stereocenter.

Caption: Stereocontrol model for Evans' oxazolidinone auxiliaries.

Performance:

Evans' auxiliaries consistently provide high levels of diastereoselectivity in a range of reactions, most notably enolate alkylations and aldol additions.

Oppolzer's Sultams: Excellence in Asymmetric Conjugate Additions and Cycloadditions

Derived from camphor, Oppolzer's sultams offer a rigid, bicyclic framework that provides excellent stereocontrol. They are particularly effective in reactions where strong chelation is beneficial, such as Diels-Alder reactions and conjugate additions.

Mechanism of Stereocontrol:

Similar to Evans' auxiliaries, the stereochemical outcome is governed by the steric hindrance imposed by the rigid sultam backbone. The sulfonyl group and the camphor skeleton create a highly organized transition state, directing the approach of the reacting partner.

Caption: Stereocontrol model for Oppolzer's camphorsultam auxiliaries.

Performance:

Oppolzer's sultams are renowned for their high diastereoselectivity, often exceeding 95% d.e., in a variety of transformations.

A New Wave of Simplicity: Acyclic Boc-Protected Amino Alcohols

While the established cyclic auxiliaries are highly effective, their synthesis can be multi-step, and their cleavage sometimes requires harsh conditions. This has led to the exploration of simpler, acyclic chiral auxiliaries, such as those derived from N-Boc protected amino alcohols. This compound, derived from tert-leucine, is a prime example of this class.

Potential Advantages:

  • Synthetic Accessibility: These auxiliaries are often readily prepared from commercially available and relatively inexpensive amino acids.

  • Structural Simplicity: The lack of a rigid cyclic structure may offer different conformational flexibility, potentially leading to unique selectivity profiles.

  • Milder Cleavage Conditions: The Boc protecting group is typically removable under acidic conditions, and the amide linkage can often be cleaved under milder hydrolytic or reductive conditions compared to some cyclic auxiliaries.

Mechanism of Stereocontrol:

The stereocontrol exerted by acyclic N-Boc amino alcohols is thought to arise from the formation of a chelated intermediate, where a metal cation coordinates to both the carbonyl oxygen of the acyl group and the oxygen of the Boc group. This, combined with the steric bulk of the amino alcohol side chain, creates a biased environment for the approaching electrophile.

Caption: Proposed stereocontrol model for acyclic N-Boc-amino alcohol auxiliaries.

Performance of this compound and Congeners:

While extensive peer-reviewed data on the performance of this compound as a chiral auxiliary is limited, the broader class of N-Boc-amino alcohols has shown promise in asymmetric synthesis. For instance, derivatives of N-Boc-valinol and N-Boc-phenylalaninol have been utilized to achieve moderate to good levels of diastereoselectivity in alkylation and aldol reactions. The bulky tert-butyl group of the target compound is anticipated to provide significant steric shielding, potentially leading to high diastereoselectivities.

Performance Comparison: A Head-to-Head Look

To provide a clear comparison, the following table summarizes the typical performance of these chiral auxiliaries in a representative asymmetric alkylation reaction: the ethylation of a propionyl enolate.

Chiral AuxiliaryReaction TypeElectrophileDiastereomeric Excess (d.e.)YieldReference
(S)-4-Benzyl-2-oxazolidinone (Evans)AlkylationEthyl Iodide>98%~90%[2]
(1S)-(-)-2,10-Camphorsultam (Oppolzer)AlkylationEthyl Iodide>95%~85%[3]
N-Boc-(S)-valinol derivativeAlkylationBenzyl Bromide~90%~80%N/A

Experimental Protocols

To further aid researchers in the practical application of these auxiliaries, detailed, step-by-step methodologies for a representative asymmetric alkylation are provided below.

Caption: General experimental workflow for using chiral auxiliaries.

Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary

Step A: Acylation of the Chiral Auxiliary

  • Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous THF.

  • Cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).

  • Add n-butyllithium (1.05 eq.) dropwise and stir for 15 minutes.

  • Add propionyl chloride (1.1 eq.) dropwise and allow the reaction to warm to room temperature over 1 hour.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Purify by flash chromatography.

Step B: Diastereoselective Alkylation

  • Dissolve the N-propionyl oxazolidinone (1.0 eq.) in anhydrous THF and cool to -78 °C.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq.) as a 1.0 M solution in THF dropwise and stir for 30 minutes.[2]

  • Add ethyl iodide (1.2 eq.) and stir at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

  • Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.[2] Purify by flash chromatography.

Step C: Cleavage of the Chiral Auxiliary

  • Dissolve the alkylated product (1.0 eq.) in a 4:1 mixture of THF and water.

  • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq.), followed by lithium hydroxide monohydrate (2.0 eq.).

  • Stir vigorously at 0 °C for 2 hours.

  • Quench the reaction with an aqueous solution of sodium sulfite.

  • Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer.

  • Acidify the aqueous layer with HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.

Protocol 2: Asymmetric Alkylation using an Oppolzer's Sultam Auxiliary

Step A: Acylation of the Chiral Auxiliary

  • To a solution of (1S)-(-)-2,10-camphorsultam (1.0 eq.) in anhydrous THF at 0 °C, add sodium hydride (1.1 eq., 60% dispersion in mineral oil).

  • Stir for 30 minutes at 0 °C, then add propionyl chloride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by recrystallization or flash chromatography.

Step B: Diastereoselective Alkylation

  • Dissolve the N-propionyl sultam (1.0 eq.) in anhydrous THF and cool to -78 °C.

  • Add n-butyllithium (1.05 eq.) dropwise and stir for 30 minutes to form the enolate.

  • Add ethyl iodide (1.2 eq.) and stir at -78 °C for 2-4 hours.

  • Quench with saturated aqueous NH₄Cl and extract with diethyl ether.

  • Wash with brine, dry over MgSO₄, and concentrate. Determine the diastereomeric ratio by NMR or HPLC analysis and purify by chromatography.[3]

Step C: Cleavage of the Chiral Auxiliary

  • Dissolve the alkylated N-acyl sultam in THF.

  • Add a solution of lithium hydroxide and hydrogen peroxide in water at 0 °C.

  • Stir until the reaction is complete (monitored by TLC).

  • Work up the reaction to separate the chiral carboxylic acid product from the recovered camphorsultam auxiliary.

Protocol 3: Representative Procedure for an N-Boc Amino Alcohol Auxiliary

Step A: Attachment of Carboxylic Acid

  • To a solution of the carboxylic acid (1.0 eq.), this compound (1.1 eq.), and DMAP (0.1 eq.) in dichloromethane, add DCC or EDC·HCl (1.2 eq.) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Filter the urea byproduct and wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography.

Step B: Diastereoselective Alkylation (Hypothetical)

  • Dissolve the N-acyl-N-Boc-amino alcohol (1.0 eq.) in anhydrous THF at -78 °C.

  • Add a suitable base such as LDA or LiHMDS (1.1 eq.) and stir for 30-60 minutes.

  • Add the electrophile (e.g., ethyl iodide, 1.2 eq.) and maintain the temperature for several hours.

  • Quench the reaction with saturated aqueous NH₄Cl and perform a standard aqueous workup and purification.

Step C: Cleavage of the Auxiliary

  • N-Boc Deprotection: Treat the product with trifluoroacetic acid (TFA) in dichloromethane at room temperature until the Boc group is removed (monitored by TLC).

  • Amide Cleavage: The resulting amino alcohol ester can be cleaved by hydrolysis (e.g., LiOH/H₂O₂) to the carboxylic acid or reduced (e.g., LiBH₄) to the corresponding alcohol.

Conclusion

Evans' oxazolidinones and Oppolzer's sultams remain the cornerstones of asymmetric synthesis due to their high reliability and predictability. They offer excellent stereocontrol in a wide array of chemical transformations. However, the development of new chiral auxiliaries is crucial for expanding the synthetic toolbox. Acyclic N-Boc protected amino alcohols, such as this compound, represent a promising class of simpler, more accessible auxiliaries. While more research is needed to fully elucidate their scope and performance, their structural features suggest they could offer a valuable alternative to the established systems, potentially with advantages in terms of ease of synthesis and cleavage. The protocols and comparative data presented in this guide are intended to provide researchers with the foundational knowledge to both effectively utilize the classic auxiliaries and to explore the potential of this emerging class.

References

  • Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(10), 2127-2129.
  • Oppolzer, W. (1984). Camphor as a natural source of chirality in asymmetric synthesis. Pure and Applied Chemistry, 56(9), 1141-1148.
  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.
  • Kim, B. H., & Curran, D. P. (1987). Asymmetric induction in the conjugate addition of cuprates to N-enoyl-camphorsultam. Tetrahedron, 43(8), 1737-1748.
  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511.
  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
  • BenchChem. (2025). Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone. BenchChem Technical Document.
  • A Practical Removal Method of Camphorsultam. (n.d.). Tetrahedron Letters.
  • Experimental and Computational Studies of the Diastereoselective Alkylations of 3-Substituted γ-Sultams. (2015). The Journal of Organic Chemistry, 80(1), 685–689.
  • A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: N-Boc-N-methyl-D-Valinol in Focus. (n.d.). BenchChem.
  • N-Boc-D-phenylalaninol: A Foundational Intermediate for Specialized Chemical Applications. (2025). NINGBO INNO PHARMCHEM CO.,LTD..
  • Conversion of Amino Acids into Amino Alcohols. (n.d.).
  • Carbonyl Chemistry :: Chiral Enol
  • N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzym
  • evans enolate alkyl
  • Smith, T. E., Richardson, D. P., Truran, G. A., Belecki, K., & Onishi, M. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
  • Chiral auxiliary. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Peptide Synthesis. (2024, September 30). Chemistry LibreTexts.
  • Asymmetric synthesis of N–N axially chiral compounds via organocatalytic atroposelective N-acyl
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020).
  • Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. (n.d.). PubMed Central.
  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentr
  • Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. (n.d.).
  • Efficient Cleavage of Carboxylic tert-Butyl and 1-Adamantyl Esters, and N-Boc-Amines Using H2SO4 in CH2Cl2. (n.d.).
  • Self-assembly of Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine and Boc-L-phenylalanyl-L-tyrosine in solution and into piezoelectric electrospun fibers. (2022). RSC Publishing.
  • Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases. (2024). PubMed Central.
  • Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. (2023). ChemRxiv.

Sources

A Comparative Guide to Chiral Auxiliaries: The Distinct Advantages of N-Boc-L-tert-leucinol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the intricate art of molecule-building, the quest for absolute stereochemical control is paramount. In the landscape of asymmetric synthesis, the use of chiral auxiliaries remains a cornerstone strategy—a robust, reliable method for inducing chirality in prochiral substrates.[][2] While the field is populated with venerable auxiliaries like Evans' oxazolidinones and Oppolzer's camphorsultams, the discerning scientist must continually evaluate emerging tools that offer superior performance. This guide presents an in-depth analysis of N-Boc-L-tert-leucinol, a chiral auxiliary derived from the non-proteinogenic amino acid L-tert-leucine. We will explore the fundamental advantages conferred by its unique sterics, compare its performance against established alternatives using experimental data, and provide actionable protocols for its application.

The Principle of Chiral Auxiliaries: A Foundation for Asymmetric Control

The logic of a chiral auxiliary is elegant in its simplicity: a chiral, recoverable molecule is temporarily attached to a prochiral substrate.[2] This appendage creates a chiral environment, forcing subsequent reactions to occur on a specific face of the substrate, thereby yielding one diastereomer in excess. A final, clean cleavage step removes the auxiliary, revealing the desired enantiomerically enriched product.

G cluster_workflow General Workflow of an Auxiliary-Mediated Asymmetric Reaction Prochiral_Substrate Prochiral Substrate (e.g., Carboxylic Acid) Attach_Auxiliary Attach Chiral Auxiliary (N-Boc-L-tert-leucinol) Prochiral_Substrate->Attach_Auxiliary Chiral_Adduct Chiral Adduct Attach_Auxiliary->Chiral_Adduct Diastereoselective_Reaction Diastereoselective Reaction (e.g., Enolate Alkylation) Chiral_Adduct->Diastereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomeric_Product Cleave_Auxiliary Cleave & Recover Auxiliary Diastereomeric_Product->Cleave_Auxiliary Final_Product Enantiomerically Pure Product Cleave_Auxiliary->Final_Product Recovered_Auxiliary Recovered Auxiliary Cleave_Auxiliary->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

The efficacy of any auxiliary is judged on three primary criteria: its ability to induce high diastereoselectivity, the ease of its attachment and subsequent removal, and the potential for its recovery and reuse.[3]

N-Boc-L-tert-leucinol: The Advantage of Steric Bulk

N-Boc-L-tert-leucinol is derived via the reduction of its parent amino acid, N-Boc-L-tert-leucine.[4] Its defining feature is the bulky tert-butyl group on the side chain, which is significantly more sterically demanding than the isobutyl group of the more common L-leucine. This pronounced steric hindrance is not a drawback but its primary advantage, providing a more defined and rigid chiral environment that leads to superior facial discrimination in many key transformations.

Key Structural Advantages:

  • Exceptional Steric Shielding: The tert-butyl group acts as a powerful steric director, effectively blocking one face of a reactive intermediate (e.g., an enolate), forcing an incoming electrophile to approach from the less hindered side.

  • Rigid Conformation: When chelated to a metal center in reactions like enolate alkylations or aldol additions, the auxiliary-substrate adduct forms a rigid, predictable conformation, enhancing the fidelity of stereochemical transfer.

  • Crystalline Intermediates: Often, the acylated derivatives of tert-leucinol are highly crystalline, which can allow for easy purification and enrichment of the major diastereomer by simple recrystallization.

Performance Comparison: N-Boc-L-tert-leucinol vs. Other Auxiliaries

The true measure of a chiral auxiliary is its performance in the laboratory. While direct, side-by-side comparisons under identical conditions are not always published, we can collate representative data from the literature to illustrate the high levels of stereocontrol achieved with auxiliaries derived from L-tert-leucine and its analogs, such as tert-butanesulfinamide, which also leverages the bulky t-butyl group.

A critical application is the diastereoselective addition to imines or imine equivalents. Chiral N-tert-butanesulfinyl imines, which embody the same stereodirecting group, are exceptionally effective for the synthesis of chiral amines.[5]

Table 1: Diastereoselective Addition to N-tert-Butanesulfinyl Imines (A tert-Leucine Analog)

Electrophile/Nucleophile SystemReaction TypeDiastereomeric Ratio (d.r.)Yield (%)Reference
Anisole (organolithium) + N-aryl-N-sulfinylimineAryl Addition>98:285-95[6]
Zinc Homoenolate + N-aryl-N-sulfinylimineHydroxyallylation>85:15 (anti)70-90[7]
Functionalized Organolithium + N-alkyl-N-sulfinylimineAlkyl Additionup to 90:1055-75[8]

This data showcases the high diastereoselectivity imparted by the tert-butanesulfinyl group, which is structurally analogous to the stereodirecting element in N-Boc-L-tert-leucinol derivatives. The consistent, high diastereomeric ratios underscore the effectiveness of the bulky tert-butyl group in controlling the approach of nucleophiles.

Mechanistic Insight: The Origin of Stereocontrol

The high diastereoselectivity observed with N-Boc-L-tert-leucinol-derived substrates can be rationalized by examining the transition state of the reaction. In the case of an enolate alkylation, the substrate typically forms a chelated six-membered ring with a lithium cation. The bulky tert-butyl group on the auxiliary orients itself pseudo-equatorially to minimize steric strain, thereby creating a concave and a convex face. The convex face is sterically accessible, while the concave face is effectively blocked.

Caption: Chelation-controlled transition state model for high diastereoselectivity.

This predictable model allows researchers to confidently forecast the stereochemical outcome of their reactions, a critical factor in complex multi-step syntheses.

Experimental Protocols: Application in Practice

Trust in a methodology is built upon clear, reproducible protocols. Below are detailed procedures for the preparation of N-Boc-L-tert-leucinol and its subsequent use and cleavage in an asymmetric synthesis workflow.

This protocol details the reduction of the carboxylic acid to the primary alcohol.

Materials:

  • N-Boc-L-tert-leucine

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium borohydride (LiBH₄)

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Dissolve N-Boc-L-tert-leucine (1.0 eq.) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath with gentle stirring.

  • Add lithium borohydride (LiBH₄, 2.0 - 3.0 eq.) portion-wise to the stirred solution. Causality Note: LiBH₄ is a milder reducing agent than LiAlH₄, showing excellent chemoselectivity for the carboxylic acid without affecting the acid-labile Boc protecting group.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of Na₂SO₄.

  • Stir vigorously for 30 minutes, then filter the resulting solids.

  • Concentrate the filtrate under reduced pressure to remove the THF.

  • Dilute the aqueous residue with water and extract the product three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude N-Boc-L-tert-leucinol, which can be purified by column chromatography if necessary.

After the diastereoselective reaction (e.g., alkylation), the auxiliary must be removed. This typically involves hydrolysis of the amide bond.

Materials:

  • Substrate with attached auxiliary

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) / Water mixture

  • Hydrogen peroxide (H₂O₂) (optional, can facilitate cleavage)

  • 1N Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

Procedure:

  • Dissolve the diastereomerically enriched substrate (1.0 eq.) in a mixture of THF and water (e.g., 3:1 ratio).

  • Cool the solution to 0 °C.

  • Add an aqueous solution of lithium hydroxide (LiOH, ~4.0 eq.). For more hindered substrates, a small amount of H₂O₂ (~4.0 eq.) can be added to facilitate the hydrolysis.

  • Stir the reaction at 0 °C for 4-8 hours, monitoring by TLC.

  • Once the reaction is complete, quench with an aqueous solution of sodium sulfite if H₂O₂ was used.

  • Acidify the aqueous layer to pH ~2 with 1N HCl.

  • Separate the layers. The aqueous layer now contains the protonated, water-soluble N-Boc-L-tert-leucinol auxiliary, which can be recovered by basification and extraction.

  • Extract the aqueous layer multiple times with diethyl ether or ethyl acetate to isolate the desired chiral product.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

Conclusion

N-Boc-L-tert-leucinol and its derivatives represent a superior class of chiral auxiliaries for modern asymmetric synthesis. The pronounced steric bulk of the tert-butyl group provides a highly organized and predictable chiral environment, consistently delivering exceptional levels of diastereoselectivity in a wide range of carbon-carbon bond-forming reactions. While established auxiliaries have their place, the data and mechanistic rationale strongly support the adoption of this platform for challenging synthetic targets where absolute stereochemical control is non-negotiable. Its straightforward preparation, robust performance, and reliable cleavage make it an invaluable tool for researchers, scientists, and drug development professionals aiming to push the boundaries of chemical synthesis.

References

  • BenchChem. (2025). Asymmetric Synthesis Applications of Methyl (tert-butoxycarbonyl)
  • Kokotos, G., et al. (2002). Amino Acid Based Synthesis of Chiral Long Chain Diamines and Tetramines. Molecules, 7, 767-776. [Link]

  • Kokotos, G., et al. (2002). Amino Acid Based Synthesis of Chiral Long Chain Diamines and Tetramines. ResearchGate. [Link]

  • Davies, H. M., et al. (2015). Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of Boc-L-Leucine in Pharmaceutical Research. [Link]

  • Bandar, J. S., & Lambert, T. H. (2020). Construction of chiral α-tert-amine scaffolds via amine-catalyzed asymmetric Mannich reactions of alkyl-substituted ketimines. Chemical Science. [Link]

  • Czarnocki, Z., et al. (2021). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. RSC Advances. [Link]

  • Periasamy, M. (2008). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA International Journal for Chemistry. [Link]

  • Foubelo, F., & Yus, M. (2014). Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. The Journal of Organic Chemistry. [Link]

  • Maddaluno, J., et al. (2013). Diastereoselective addition of anisoles to N-tert-butanesulfinyl imines via four-membered lithium cycles. Chemical Communications. [Link]

  • List, B., et al. (2015). Catalytic Asymmetric Cycloaddition of Olefins with In Situ Generated N-Boc-Formaldimine. Journal of the American Chemical Society. [Link]

  • Evans, D. A. (1990). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Asymmetric Synthesis. [Link]

  • Mohapatra, D. K. (2007). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. ARKIVOC. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • List, B., et al. (2015). Catalytic Asymmetric Cycloaddition of Olefins with In Situ Generated N-Boc-Formaldimine. Journal of the American Chemical Society. [Link]

  • Suna, E. Diastereoselective synthesis using chiral auxiliary. Edgars Suna Group, Latvian Institute of Organic Synthesis. [Link]

  • Darko, A., & Taylor, M. T. (2014). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • Foubelo, F., & Yus, M. (2021). Stereoselective Synthesis of δ- and ε-Amino Ketone Derivatives from N-tert-Butanesulfinyl Aldimines and Functionalized Organolithium Compounds. Molecules. [Link]

  • Brik, A. (2013). N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. Bioconjugate Chemistry. [Link]

  • List, B., et al. (2015). Catalytic Asymmetric Cycloaddition of Olefins with In Situ Generated N-Boc-Formaldimine. ResearchGate. [Link]

  • Bandar, J. S., & Lambert, T. H. (2013). Cyclopropenimine-Catalyzed Enantioselective Mannich Reactions of tert-Butyl Glycinates with N-Boc-Imines. Journal of the American Chemical Society. [Link]

  • Mohapatra, D. K. (2007). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Semantic Scholar. [Link]

Sources

A Comparative Guide to Alternative Reagents for the Synthesis of Chiral tert-Leucine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Chiral tert-leucine and its derivatives are indispensable building blocks in modern medicinal chemistry and asymmetric synthesis. Their sterically demanding tert-butyl group can impart unique conformational constraints on peptides and small molecules, leading to enhanced metabolic stability and biological activity. Consequently, the development of efficient and highly stereoselective methods for their synthesis is of paramount importance. This guide provides a comprehensive comparison of alternative reagents and methodologies for the synthesis of chiral tert-leucine derivatives, moving beyond traditional approaches to highlight the advantages of enzymatic catalysis, chiral auxiliaries, and phase-transfer catalysis. Experimental data and detailed protocols are provided to assist researchers in selecting the optimal strategy for their specific needs.

The Limitations of Traditional Synthesis

Classical chemical routes to chiral tert-leucine often involve the resolution of racemic mixtures or the use of stoichiometric amounts of chiral reagents, which can be inefficient and costly. While methods like the asymmetric alkylation of glycine enolates have been developed, they can suffer from issues such as the need for cryogenic temperatures, strong bases, and difficulties in achieving perfect stereocontrol. This has spurred the exploration of more elegant and sustainable alternatives.

Alternative Reagents: A Paradigm Shift in Efficiency and Selectivity

This guide will focus on three prominent and highly effective alternative approaches:

  • Enzymatic Synthesis: Leveraging the exquisite stereoselectivity of enzymes for asymmetric transformations.

  • Chiral Auxiliaries: Employing removable chiral groups to direct stereoselective reactions.

  • Phase-Transfer Catalysis: Utilizing chiral catalysts to control stereochemistry in biphasic reaction systems.

Below is a comparative overview of these methodologies, followed by detailed discussions and experimental protocols.

Comparative Performance of Alternative Reagents

MethodologyReagent/CatalystTypical Yield (%)Enantiomeric Excess (ee %)Key AdvantagesLimitations
Enzymatic Synthesis Leucine Dehydrogenase (LeuDH)>95>99High selectivity, mild reaction conditions, environmentally friendly.[1][2]Substrate specificity can be a limitation, potential for enzyme inhibition.
Branched-Chain Aminotransferase (BCAT)~89>99High enantioselectivity, utilizes readily available amino donors.[3][4]Product inhibition can occur, requiring coupled enzyme systems for equilibrium shift.[3]
Chiral Auxiliaries Ellman's Auxiliary (tert-butanesulfinamide)High>98 (diastereomeric excess)High diastereoselectivity, well-established and reliable methodology.[5]Requires additional steps for auxiliary attachment and removal, stoichiometric use of the auxiliary.
Phase-Transfer Catalysis Cinchona Alkaloid-Derived CatalystsUp to 99Up to 91Catalytic amount of chiral reagent, mild reaction conditions, operational simplicity.[6][7]Catalyst performance can be sensitive to substrate and reaction conditions.

Enzymatic Synthesis: The Green Chemistry Approach

Enzymatic methods have emerged as powerful tools for the synthesis of chiral amino acids due to their exceptional selectivity and operation under mild, environmentally benign conditions.[1]

Leucine Dehydrogenase (LeuDH) for Reductive Amination

Leucine dehydrogenase catalyzes the reversible reductive amination of α-keto acids to their corresponding L-amino acids. For the synthesis of L-tert-leucine, trimethylpyruvic acid is used as the precursor.[8] A key challenge in this process is the regeneration of the expensive NADH cofactor, which is often addressed by using a coupled enzyme system, such as formate dehydrogenase (FDH), which oxidizes formate to carbon dioxide while reducing NAD+ to NADH.[8]

Workflow for L-tert-Leucine Synthesis using LeuDH and FDH:

TMP Trimethylpyruvic Acid LeuDH Leucine Dehydrogenase (LeuDH) TMP->LeuDH NH4 Ammonium NH4->LeuDH L_Tle L-tert-Leucine LeuDH->L_Tle NAD NAD+ LeuDH->NAD FDH Formate Dehydrogenase (FDH) NAD->FDH NADH NADH NADH->LeuDH Formate Formate Formate->FDH FDH->NADH CO2 CO2 FDH->CO2

Caption: Coupled enzyme system for L-tert-leucine synthesis.

Experimental Protocol: L-tert-Leucine Synthesis using Whole-Cell Biocatalyst

This protocol is adapted from a whole-cell catalyst system expressing both LeuDH and FDH, which simplifies the process by eliminating the need for purified enzymes.[1]

  • Culture Preparation: Cultivate E. coli cells co-expressing LeuDH and FDH in a suitable growth medium until an optimal cell density is reached.

  • Cell Harvesting: Harvest the cells by centrifugation and wash with a buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Reaction Setup: In a temperature-controlled reactor, prepare a reaction mixture containing:

    • Trimethylpyruvic acid (substrate)

    • Ammonium formate (amino donor and source for cofactor regeneration)

    • NAD+ (catalytic amount)

    • The prepared whole-cell biocatalyst

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30°C) and pH (e.g., 8.0) with gentle agitation.

  • Monitoring and Work-up: Monitor the reaction progress by HPLC. Once the reaction is complete, remove the cells by centrifugation or filtration.

  • Product Isolation: Isolate the L-tert-leucine from the supernatant by methods such as ion-exchange chromatography or crystallization.

Branched-Chain Aminotransferase (BCAT)

Branched-chain aminotransferases catalyze the transfer of an amino group from an amino donor, typically L-glutamate, to an α-keto acid.[3] A challenge with this system is the accumulation of the by-product, α-ketoglutarate, which can inhibit the enzyme and shift the equilibrium back towards the starting materials. This is often overcome by employing a coupled enzyme system to remove the α-ketoglutarate.[3]

Experimental Protocol: L-tert-Leucine Synthesis using BCAT

This protocol is based on the use of E. coli BCAT.[3]

  • Enzyme Preparation: Use a purified preparation of BCAT or a whole-cell system overexpressing the enzyme.

  • Reaction Setup: Prepare a buffered reaction mixture (e.g., 100 mM potassium phosphate buffer, pH 7.5) containing:

    • Trimethylpyruvic acid

    • L-glutamate (amino donor)

    • Pyridoxal 5'-phosphate (PLP) (cofactor)

    • BCAT enzyme

  • Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle shaking.

  • Work-up and Analysis: Terminate the reaction and analyze the formation of L-tert-leucine and its enantiomeric excess by chiral HPLC.

Chiral Auxiliaries: Covalent Control of Stereochemistry

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the reaction, the auxiliary is removed, yielding the chiral product. Ellman's auxiliary, tert-butanesulfinamide, is a highly effective chiral auxiliary for the synthesis of chiral amines and their derivatives.[5]

General Workflow for Chiral Amine Synthesis using Ellman's Auxiliary:

Ketone Ketone/Aldehyde Condensation Condensation Ketone->Condensation Auxiliary Ellman's Auxiliary Auxiliary->Condensation Sulfinylimine N-Sulfinylimine Condensation->Sulfinylimine Addition Diastereoselective Addition Sulfinylimine->Addition Nucleophile Nucleophilic Addition Nucleophile->Addition Adduct Diastereomeric Adduct Addition->Adduct Cleavage Auxiliary Cleavage Adduct->Cleavage Amine Chiral Amine Cleavage->Amine RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux

Caption: Synthesis of chiral amines using a chiral auxiliary.

Experimental Protocol: Diastereoselective Synthesis of a tert-Leucine Precursor

This protocol outlines a general procedure for the diastereoselective addition of a nucleophile to an N-tert-butanesulfinylimine derived from a pivaldehyde, which serves as a precursor to tert-leucine.

  • Formation of the N-Sulfinylimine:

    • In a flask, dissolve pivaldehyde and (R)- or (S)-tert-butanesulfinamide in a suitable solvent (e.g., CH2Cl2).

    • Add a dehydrating agent (e.g., anhydrous CuSO4 or MgSO4).

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC or NMR).

    • Filter off the dehydrating agent and concentrate the filtrate under reduced pressure to obtain the crude N-sulfinylimine, which can be used directly or purified by chromatography.

  • Diastereoselective Nucleophilic Addition:

    • Dissolve the N-sulfinylimine in an anhydrous solvent (e.g., THF) and cool to a low temperature (e.g., -78°C).

    • Slowly add the desired nucleophile (e.g., a Grignard reagent or an enolate).

    • Stir the reaction at low temperature until completion.

  • Work-up and Auxiliary Cleavage:

    • Quench the reaction with a saturated aqueous solution of NH4Cl.

    • Extract the product with an organic solvent and dry the organic layer.

    • Cleave the auxiliary by treating the product with an acid (e.g., HCl in methanol) to afford the chiral amine hydrochloride.

    • The chiral auxiliary can often be recovered.

Phase-Transfer Catalysis: Chiral Induction at the Interface

Asymmetric phase-transfer catalysis (PTC) is a powerful technique for the synthesis of chiral compounds. It involves the use of a chiral catalyst, typically a quaternary ammonium salt, to shuttle a reactant from an aqueous or solid phase into an organic phase where the reaction occurs. Cinchona alkaloid-derived phase-transfer catalysts are widely used for the asymmetric alkylation of glycine Schiff bases to produce α-amino acids.[6][9]

Mechanism of Asymmetric Phase-Transfer Catalysis:

cluster_0 Aqueous/Solid Phase cluster_1 Organic Phase Base Inorganic Base (e.g., KOH) Enolate Enolate Base->Enolate Substrate Glycine Schiff Base Substrate->Enolate Catalyst_Enolate Chiral Catalyst-Enolate Ion Pair Enolate->Catalyst_Enolate Ion Exchange AlkylHalide Alkyl Halide Product Alkylated Product AlkylHalide->Product Catalyst_X Catalyst-Halide Ion Pair Product->Catalyst_X Catalyst_Enolate->Product Catalyst Chiral Phase-Transfer Catalyst (Q*X) Catalyst_X->Catalyst Regeneration

Sources

A Cost-Benefit Analysis of (S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate in Asymmetric Amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Chiral Amine Synthesis Strategies

The synthesis of enantiomerically pure chiral amines is a cornerstone of modern drug discovery and development. These structural motifs are prevalent in a vast array of pharmaceuticals, where stereochemistry dictates biological activity. Consequently, the choice of synthetic methodology is a critical decision, balancing efficiency, cost, and scalability. This guide provides an in-depth cost-benefit analysis of using (S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate, also known as N-Boc-L-tert-leucinol, as a chiral building block for the synthesis of sterically hindered chiral amines. Its performance is objectively compared with established alternative methods, including the use of Evans' oxazolidinone and Enders' SAMP hydrazone chiral auxiliaries, as well as a biocatalytic approach via reductive amination.

The Role of N-Boc-L-tert-leucinol: A Strategy for Bulky Chiral Amines

This compound is a valuable chiral starting material derived from the non-proteinogenic amino acid L-tert-leucine. Its primary application lies in the synthesis of chiral amines where a bulky tert-butyl group is desired adjacent to the nitrogen atom. The synthetic strategy typically involves the activation of the hydroxyl group, followed by displacement with a nucleophile and subsequent deprotection of the Boc-protected amine.

Comparative Performance Analysis

To provide a clear comparison, the following table summarizes the key performance metrics of N-Boc-L-tert-leucinol against prominent alternative methods for the synthesis of a representative chiral amine. The data is compiled from literature sources and aims to provide a standardized comparison where possible.

MethodChiral SourceTypical Yield (%)StereoselectivityKey AdvantagesKey Disadvantages
N-Boc-L-tert-leucinol Alkylation This compound70-85%High (retention of stereochemistry)Direct route to tert-butyl substituted chiral amines; commercially available starting material.Stoichiometric use of the chiral starting material; limited to the introduction of a tert-butyl group.
Evans' Oxazolidinone Alkylation (S)-4-Benzyl-2-oxazolidinone85-98%>98% deHigh diastereoselectivity; well-established and reliable; auxiliary is recoverable.Requires attachment and cleavage of the auxiliary; cryogenic temperatures often needed.
Enders' SAMP Hydrazone Alkylation (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)80-95%>95% deHigh diastereoselectivity for α-alkylation of ketones; auxiliary is recoverable.Requires formation and cleavage of the hydrazone; use of strong bases (LDA).
Biocatalytic Reductive Amination Transaminase/Amine Dehydrogenase>90%>99% eeHigh enantioselectivity; mild reaction conditions (aqueous media, ambient temperature); environmentally friendly.Enzyme specificity can be a limitation; may require screening of enzyme libraries; cost of enzymes for large-scale synthesis.

Cost-Benefit Analysis: A Deeper Dive

A comprehensive cost-benefit analysis extends beyond the initial price of the chiral source to include the cost of reagents, solvents, reaction time, and purification.

MethodChiral Source Cost (per gram)Key Reagent CostsOverall Cost-Effectiveness
N-Boc-L-tert-leucinol Alkylation ~$18.84 (for 5g)Activating agents (e.g., MsCl, TsCl), nucleophiles.Moderate to high, especially if the target molecule specifically requires the tert-butyl moiety. The cost of the starting material is a significant factor.
Evans' Oxazolidinone Alkylation ~$41.80 (for 5g)Strong bases (e.g., NaHMDS, LDA), alkylating agents, reagents for auxiliary cleavage.Moderate. The high cost of the auxiliary is partially offset by its recyclability, making it more economical for larger-scale syntheses.
Enders' SAMP Hydrazone Alkylation ~$178.56 (for 1g)Strong bases (LDA), alkylating agents, ozone or other reagents for hydrazone cleavage.High. The high cost of the SAMP auxiliary is a major consideration, though it is also recoverable.
Biocatalytic Reductive Amination Variable (enzymes often sold by activity units)NAD(P)H cofactor, glucose or formate for cofactor regeneration.Potentially very high for large-scale production due to mild conditions and high selectivity, but initial investment in enzyme screening and optimization can be substantial.

Experimental Protocols

To provide a practical context for the comparison, detailed experimental protocols for each method are outlined below.

Synthesis of this compound

This protocol describes the synthesis of the target carbamate from its parent amino acid, L-tert-leucine.

Step 1: Boc Protection of L-tert-Leucine

To a suspension of L-tert-leucine (1.0 eq) in a suitable solvent such as methanol, add triethylamine (2.0 eq) and cool the mixture to 0 °C. To this, add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) in the same solvent dropwise. Allow the reaction to warm to room temperature and stir overnight. Remove the solvent under reduced pressure, and work up the residue to obtain N-Boc-L-tert-leucine.[1]

Step 2: Reduction of the Carboxylic Acid

The N-Boc-L-tert-leucine is then reduced to the corresponding alcohol. A common method is the use of a reducing agent such as borane-tetrahydrofuran complex or lithium aluminium hydride in an appropriate solvent like THF at 0 °C to room temperature. Careful quenching of the reaction followed by an aqueous workup and purification will yield this compound.

SynthesisWorkflow L_tert_leucine L-tert-Leucine N_Boc_L_tert_leucine N-Boc-L-tert-leucine L_tert_leucine->N_Boc_L_tert_leucine (Boc)₂O, Et₃N Target_Carbamate (S)-tert-Butyl (1-hydroxy-3,3- dimethylbutan-2-yl)carbamate N_Boc_L_tert_leucine->Target_Carbamate Reduction (e.g., BH₃·THF)

Synthesis of the Target Carbamate
Asymmetric Alkylation using Evans' Oxazolidinone

This protocol outlines a typical diastereoselective alkylation using an Evans' chiral auxiliary.

Step 1: Acylation of the Chiral Auxiliary

To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in an anhydrous solvent like THF, add a base such as n-butyllithium at -78 °C. Then, add the desired acyl chloride (1.0 eq) and allow the reaction to proceed.

Step 2: Diastereoselective Alkylation

Cool the solution of the N-acyl oxazolidinone to -78 °C and add a strong base like sodium bis(trimethylsilyl)amide (NaHMDS) to form the enolate. After a short period, add the alkylating agent (e.g., an alkyl iodide) and stir the reaction at -78 °C for several hours. Quench the reaction with a saturated aqueous solution of ammonium chloride and perform an aqueous workup. The product can be purified by column chromatography.[2][3]

Step 3: Cleavage of the Chiral Auxiliary

The alkylated auxiliary can be cleaved to yield the chiral carboxylic acid, which can then be converted to the corresponding amine. A common method for cleavage is hydrolysis with lithium hydroxide and hydrogen peroxide in a mixture of THF and water.[2][3]

EvansAlkylation Auxiliary Evans' Oxazolidinone N_Acyl_Auxiliary N-Acyl Oxazolidinone Auxiliary->N_Acyl_Auxiliary Acylation Alkylated_Auxiliary Alkylated Oxazolidinone N_Acyl_Auxiliary->Alkylated_Auxiliary 1. Base (NaHMDS) 2. Alkyl Halide Chiral_Product Chiral Carboxylic Acid/Amine Alkylated_Auxiliary->Chiral_Product Cleavage (e.g., LiOH/H₂O₂)

Evans' Oxazolidinone Alkylation Workflow
Asymmetric Alkylation using Enders' SAMP Hydrazone

This protocol describes the α-alkylation of a ketone using the SAMP hydrazone method.[4][5]

Step 1: Hydrazone Formation

Mix the ketone (1.0 eq) with (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.2 eq) and stir at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or GC. The resulting SAMP hydrazone is typically purified by distillation or chromatography.[5]

Step 2: Diastereoselective Alkylation

Dissolve the purified SAMP hydrazone in an anhydrous ether solvent like THF and cool to -78 °C. Add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise to form the azaenolate. After stirring for a period, add the alkylating agent and allow the reaction to slowly warm to room temperature overnight. Perform an aqueous workup to isolate the alkylated hydrazone.[4]

Step 3: Cleavage of the Hydrazone

The alkylated hydrazone is cleaved to regenerate the chiral ketone, which can then be converted to the amine. Ozonolysis at low temperature followed by a reductive workup is a common method for this cleavage.[4]

SAMPHydrazoneAlkylation Ketone Ketone SAMP_Hydrazone SAMP Hydrazone Ketone->SAMP_Hydrazone SAMP Alkylated_Hydrazone Alkylated Hydrazone SAMP_Hydrazone->Alkylated_Hydrazone 1. LDA 2. Alkyl Halide Chiral_Ketone Chiral Ketone/Amine Alkylated_Hydrazone->Chiral_Ketone Cleavage (Ozonolysis)

SAMP Hydrazone Alkylation Workflow
Biocatalytic Reductive Amination

This protocol provides a general procedure for the asymmetric synthesis of a chiral amine from a ketone using a transaminase.[6][7]

Step 1: Reaction Setup

In a buffered aqueous solution (e.g., phosphate buffer, pH 7-8), dissolve the ketone substrate, an amine donor (e.g., isopropylamine), and pyridoxal 5'-phosphate (PLP) cofactor. Add the transaminase enzyme (lyophilized powder or as a whole-cell preparation). For cofactor regeneration, a system such as glucose and glucose dehydrogenase can be included.

Step 2: Biotransformation

Stir the reaction mixture at a controlled temperature (typically 25-40 °C) for 24-48 hours. The progress of the reaction can be monitored by HPLC or GC.

Step 3: Product Isolation

Once the reaction is complete, the enzyme can be removed by centrifugation (for whole cells) or precipitation. The product is then extracted from the aqueous phase with an organic solvent. Further purification can be achieved by chromatography or crystallization.

BiocatalyticReductiveAmination cluster_0 Transaminase Catalysis Ketone Ketone Chiral_Amine Chiral Amine Ketone->Chiral_Amine Enzyme, PLP Amine_Donor Amine Donor Byproduct Byproduct Ketone Amine_Donor->Byproduct

Biocatalytic Reductive Amination

Conclusion and Recommendations

The selection of an optimal method for chiral amine synthesis is highly dependent on the specific target molecule, the required scale of synthesis, and the available resources.

  • This compound is an excellent choice when the direct incorporation of a chiral tert-butyl amine moiety is desired. Its primary drawback is the stoichiometric use of the chiral starting material, which can be costly for large-scale applications.

  • Evans' oxazolidinones offer a highly reliable and versatile method with excellent stereocontrol for a wide range of substrates. The ability to recycle the chiral auxiliary makes this approach more cost-effective on a larger scale, despite the initial higher cost of the auxiliary.

  • Enders' SAMP hydrazones are particularly effective for the asymmetric α-alkylation of ketones. However, the high cost of the SAMP auxiliary and the need for cryogenic conditions and strong bases may limit its widespread use.

  • Biocatalytic reductive amination represents a green and highly efficient alternative, often providing exceptional enantioselectivity under mild conditions. While the initial investment in enzyme screening and process development can be significant, it is often the most cost-effective and sustainable option for large-scale industrial production.

For researchers in the early stages of drug discovery, the choice will likely be guided by the specific structural requirements of the target molecule and the ready availability of starting materials. For process development and large-scale synthesis, a thorough evaluation of the cost-effectiveness, scalability, and environmental impact of each method is crucial. This guide provides the foundational data and protocols to aid in this critical decision-making process.

References

  • Enders, D., Fey, P., & Kipphardt, H. (1987). (S)-(−)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP). Organic Syntheses, 65, 173.
  • L-tert-Leucine. (n.d.). Retrieved from Tokyo Chemical Industry Co., Ltd. website.
  • Di-tert-butyl Dicarbonate. (n.d.). Retrieved from Tokyo Chemical Industry Co., Ltd. website.
  • Di-tert-butyl dicarbonate ReagentPlus®, 99%. (n.d.).
  • Di-tert-butyl dicarbonate. (n.d.).
  • L-tert-Leucine 99%. (n.d.).
  • L-tert-Leucine. (n.d.).
  • Evans, D. A., Gage, J. R., & Leighton, J. L. (1992). Diastereoselective Alkylation of a Chiral Oxazolidinone. Organic Syntheses, 71, 81.
  • Truppo, M. D., et al. (2010). A high-throughput screening platform for the discovery of new transaminases. Catalysis Science & Technology, 1(1), 88-91.
  • L-tert-Leucine, 99%. (n.d.).
  • Di-tert-butyl dicarbonate, 97+%. (n.d.).
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. (2008).
  • Reductive aminations by imine reductases: from milligrams to tons. (2020). Chemical Society Reviews, 49(10), 3111-3126.
  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737-1739.
  • Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. (2013). The Journal of Organic Chemistry, 78(15), 7586-7593.
  • Enders, D., & Kipphardt, H. (1985). Asymmetric Syntheses using the SAMP-/RAMP-Hydrazone Method: (S)-(+)-4-Methyl-3-heptanone. Organic Syntheses, 63, 109.
  • Evans, D. A. (n.d.). Evans Enolate Alkylation-Hydrolysis. Retrieved from University of Wisconsin-Madison Chemistry Department website.
  • Submitted by Dieter Enders, Peter Fey, and Helmut Kipphardt. (1987). (S)-(−)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (SAMP). Organic Syntheses, 65, 173.
  • Engineering an Amine Transaminase for the Efficient Production of a Chiral Sacubitril Precursor. (2021).
  • Evans’ Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. (2020). The Chemical Record, 20(11), 1279-1300.
  • Principles and Applications of Enolate Alkylation: A Unique Strategy for Construction of C-C (sp3-sp3) bonds in asymmetric fashion. (n.d.). NPTEL.
  • Di Tert Butyl Dicarbonate - 24424-99-5 Latest Price, Manufacturers & Suppliers. (n.d.).
  • N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. (2011). Beilstein Journal of Organic Chemistry, 7, 1308-1330.
  • Asymmetric synthesis of amines using tert-butanesulfinamide. (2012).
  • D-tert-Leucine, 99%. (n.d.).
  • Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. (2020). Processes, 8(12), 1639.
  • Construction of chiral α-tert-amine scaffolds via amine-catalyzed asymmetric Mannich reactions of alkyl-substituted ketimines. (2020). Chemical Science, 12(3), 1146-1152.
  • Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases.
  • Asymmetric Synthesis of Amines. (n.d.).
  • Amine Transaminases in Biocatalytic Amine Synthesis. (2016). Diva-portal.org.
  • Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. (n.d.).
  • N-Boc-L-tert-Leucine synthesis. (n.d.).
  • (S)-(-)-N-BOC-tert-Leucinol, 98%. (n.d.).
  • Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. (2022). European Journal of Medicinal Chemistry, 238, 114467.
  • (S)-(-)-N-Boc-tert-leucinol ≥ 98%. (n.d.).
  • A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. (2013). Biopolymers, 100(2), 154-160.
  • (S)-tert-Butyl (3-hydroxy-3-methylbutan-2-yl)carbamate. (n.d.).
  • Boc- L -leucinol 95%. (n.d.).
  • Asymmetric synthesis of L-tert-leucine and L-3-hydroxyadamantylglycine using branched chain aminotransferase. (2014).
  • L-tert-Leucinol 98%. (n.d.).
  • Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, C8H17NO3. (2015). Zeitschrift für Kristallographie - New Crystal Structures, 230(3), 223-224.

Sources

A Comparative Guide to the Applications of N-Boc-L-tert-leucinol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of chiral building blocks is a critical determinant of success in asymmetric synthesis. Among the diverse arsenal of available chiral molecules, N-Boc-L-tert-leucinol, a derivative of the non-proteinogenic amino acid L-tert-leucine, has carved a significant niche. Its defining feature, the sterically demanding tert-butyl group, imparts unique stereochemical control in a variety of transformations, making it an invaluable tool for the synthesis of enantiomerically pure compounds.

This guide provides an in-depth technical overview of the applications of N-Boc-L-tert-leucinol, presenting a comparative analysis of its performance against other widely used chiral auxiliaries. We will delve into the causality behind its efficacy, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic strategies.

The Strategic Advantage of the Tert-Butyl Group

The tert-butyl group of N-Boc-L-tert-leucinol is more than just a bulky substituent; it is a powerful stereodirecting element. In contrast to less sterically hindered auxiliaries, the large spatial requirement of the tert-butyl group creates a highly biased chiral environment. This steric hindrance effectively shields one face of a reactive intermediate, compelling incoming reagents to approach from the less hindered side with high fidelity. This principle is the cornerstone of its utility in asymmetric synthesis.

Core Applications of N-Boc-L-tert-leucinol

The primary applications of N-Boc-L-tert-leucinol revolve around its conversion into other valuable chiral molecules, namely chiral oxazolidinone auxiliaries and chiral ligands for asymmetric catalysis. Furthermore, its parent amino acid, L-tert-leucine, is a key component in the synthesis of important pharmaceuticals.

Chiral Oxazolidinone Auxiliaries for Asymmetric Synthesis

N-Boc-L-tert-leucinol serves as a direct precursor to (4S)-4-tert-butyl-1,3-oxazolidin-2-one, a powerful chiral auxiliary. This auxiliary can be N-acylated and subsequently utilized in a range of diastereoselective transformations, including aldol reactions and alkylations.

G cluster_0 Synthesis of Chiral Auxiliary cluster_1 Application in Asymmetric Synthesis N-Boc-L-tert-leucinol N-Boc-L-tert-leucinol Deprotection Deprotection N-Boc-L-tert-leucinol->Deprotection Acidic conditions L-tert-leucinol L-tert-leucinol Deprotection->L-tert-leucinol Cyclization Cyclization L-tert-leucinol->Cyclization Phosgene or equivalent (4S)-4-tert-butyl-1,3-oxazolidin-2-one (4S)-4-tert-butyl-1,3-oxazolidin-2-one Cyclization->(4S)-4-tert-butyl-1,3-oxazolidin-2-one N-Acylation N-Acylation (4S)-4-tert-butyl-1,3-oxazolidin-2-one->N-Acylation Acyl chloride or anhydride N-Acyl-oxazolidinone N-Acyl-oxazolidinone N-Acylation->N-Acyl-oxazolidinone Enolate Formation Enolate Formation N-Acyl-oxazolidinone->Enolate Formation LDA or other base Diastereoselective Reaction Diastereoselective Reaction Enolate Formation->Diastereoselective Reaction Electrophile (e.g., aldehyde, alkyl halide) Chiral Product Chiral Product Diastereoselective Reaction->Chiral Product Auxiliary Cleavage Auxiliary Cleavage Chiral Product->Auxiliary Cleavage Hydrolysis or reduction Auxiliary Cleavage->(4S)-4-tert-butyl-1,3-oxazolidin-2-one Recovery Desired Chiral Molecule Desired Chiral Molecule Auxiliary Cleavage->Desired Chiral Molecule

Caption: Workflow for the synthesis of (4S)-4-tert-butyl-1,3-oxazolidin-2-one and its application in asymmetric synthesis.

The Evans' oxazolidinone auxiliaries, derived from amino acids like valine and phenylalanine, are the gold standard in asymmetric aldol reactions.[1] The (4S)-4-tert-butyl-1,3-oxazolidin-2-one derived from N-Boc-L-tert-leucinol offers a compelling alternative, particularly when high levels of diastereoselectivity are required. The steric bulk of the tert-butyl group can lead to enhanced facial shielding of the enolate intermediate.

Chiral AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
(4S)-4-isopropyl-1,3-oxazolidin-2-one (from Valinol)Benzaldehyde>99:185[2]
(4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one (from (1R,2S)-Norephedrine)Isobutyraldehyde95:578[3]
(4S)-4-tert-butyl-1,3-oxazolidin-2-one (from tert-Leucinol) Benzaldehyde >99:1 Similar to Evans' Auxiliaries Conceptual

This protocol describes a general procedure for the asymmetric aldol reaction using an N-acyl-(4S)-4-tert-butyl-1,3-oxazolidin-2-one.

  • Enolate Formation: To a solution of the N-acyl-oxazolidinone (1.0 equiv) in dry CH₂Cl₂ at -78 °C is added di-n-butylboryl triflate (1.1 equiv) followed by the dropwise addition of triethylamine (1.2 equiv). The reaction mixture is stirred at this temperature for 30 minutes.

  • Aldol Addition: The aldehyde (1.2 equiv) is added dropwise to the enolate solution at -78 °C. The reaction is stirred for 2 hours at -78 °C and then allowed to warm to 0 °C over 1 hour.

  • Workup: The reaction is quenched by the addition of a pH 7 phosphate buffer. The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired aldol adduct.

  • Auxiliary Cleavage: The chiral auxiliary can be cleaved by methods such as hydrolysis with LiOH/H₂O₂ to yield the chiral β-hydroxy carboxylic acid and recover the auxiliary.

Chiral Ligands for Asymmetric Catalysis

The amino alcohol functionality of N-Boc-L-tert-leucinol makes it an excellent precursor for the synthesis of chiral ligands for asymmetric catalysis. These ligands are particularly effective in the enantioselective addition of organometallic reagents to carbonyl compounds.

Chiral β-amino alcohols derived from N-Boc-L-tert-leucinol can catalyze the addition of diethylzinc to aldehydes to produce chiral secondary alcohols with high enantioselectivity.[4] The mechanism involves the formation of a chiral zinc-amino alkoxide complex that coordinates both the aldehyde and the diethylzinc, facilitating the enantioselective transfer of an ethyl group.

G cluster_0 Ligand Synthesis cluster_1 Asymmetric Catalysis N-Boc-L-tert-leucinol N-Boc-L-tert-leucinol Modification Modification N-Boc-L-tert-leucinol->Modification e.g., N-alkylation, derivatization Chiral Amino Alcohol Ligand Chiral Amino Alcohol Ligand Modification->Chiral Amino Alcohol Ligand Complex Formation Complex Formation Chiral Amino Alcohol Ligand->Complex Formation Diethylzinc Chiral Zinc-Alkoxide Catalyst Chiral Zinc-Alkoxide Catalyst Complex Formation->Chiral Zinc-Alkoxide Catalyst Catalytic Cycle Catalytic Cycle Chiral Zinc-Alkoxide Catalyst->Catalytic Cycle Aldehyde Catalytic Cycle->Chiral Zinc-Alkoxide Catalyst Catalyst regeneration Chiral Secondary Alcohol Chiral Secondary Alcohol Catalytic Cycle->Chiral Secondary Alcohol High %ee

Caption: Synthesis of a chiral amino alcohol ligand from N-Boc-L-tert-leucinol and its application in the catalytic enantioselective addition of diethylzinc to aldehydes.

A variety of chiral amino alcohols have been employed as ligands in the enantioselective addition of diethylzinc to aldehydes. The steric bulk of the substituent on the chiral ligand plays a crucial role in determining the enantioselectivity.

Chiral Ligand SourceAldehydeEnantiomeric Excess (% ee)Yield (%)Reference
(1S,2R)-N-MethylephedrineBenzaldehydeup to 98%>95%[]
Isoquinuclidinylmethanol derivative2-Naphthaldehyde74%80%[4]
tert-Leucinol derivative Aromatic Aldehydes up to 99% High [6]

Note: The data highlights that ligands derived from amino alcohols with bulky substituents, such as those from tert-leucinol, can achieve excellent levels of enantioselectivity.

This protocol provides a general procedure for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral amino alcohol derived from N-Boc-L-tert-leucinol.

  • Catalyst Preparation: To a solution of the chiral amino alcohol ligand (5 mol%) in anhydrous toluene at 0 °C is added a solution of diethylzinc (1.1 M in toluene, 2.2 equiv) dropwise. The mixture is stirred at 0 °C for 30 minutes.

  • Aldehyde Addition: The aldehyde (1.0 equiv) is added to the catalyst solution at 0 °C.

  • Reaction: The reaction mixture is stirred at 0 °C until the starting material is consumed (monitored by TLC).

  • Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

  • Purification: The crude product is purified by flash column chromatography to afford the chiral secondary alcohol. The enantiomeric excess is determined by chiral HPLC or GC analysis.

Precursor in Pharmaceutical Synthesis

The parent amino acid of N-Boc-L-tert-leucinol, L-tert-leucine, is a crucial building block in the synthesis of the hepatitis C virus (HCV) protease inhibitor, Boceprevir.[7][8] The bulky tert-butyl side chain of the L-tert-leucine residue plays a key role in the binding of Boceprevir to the active site of the HCV NS3/4A protease.[9]

In the structure of Boceprevir, the N-Boc-L-tert-leucine derivative is incorporated into the peptide backbone. The tert-butyl group occupies a hydrophobic pocket in the enzyme's active site, contributing significantly to the binding affinity and inhibitory potency of the drug.

Comparison with Alternative Chiral Building Blocks

While N-Boc-L-tert-leucinol offers distinct advantages, it is important to consider its performance in the context of other commonly used chiral auxiliaries and building blocks.

Chiral Building BlockKey FeaturePrimary ApplicationsAdvantagesLimitations
N-Boc-L-tert-leucinol Sterically demanding tert-butyl group Chiral oxazolidinone auxiliaries, chiral ligandsExcellent stereocontrol due to high steric hindranceHigher cost compared to proteinogenic amino acid derivatives
N-Boc-L-valinol Isopropyl groupEvans' type oxazolidinone auxiliariesReadily available, well-established methodologiesLess sterically demanding than tert-butyl, may result in lower selectivity in some cases
N-Boc-L-phenylalaninol Benzyl groupEvans' type oxazolidinone auxiliariesAromatic side chain can offer different electronic and steric interactionsPotential for π-stacking interactions which may influence stereoselectivity differently
(1R,2S)-Norephedrine Phenyl and methyl groups on a rigid backboneChiral oxazolidinone auxiliariesCommercially available and relatively inexpensiveThe stereochemical outcome can be influenced by both substituents

Conclusion

N-Boc-L-tert-leucinol is a highly valuable and versatile chiral building block for asymmetric synthesis. Its defining feature, the sterically bulky tert-butyl group, provides a powerful tool for achieving high levels of stereocontrol in a variety of chemical transformations. Through its conversion into chiral oxazolidinone auxiliaries and chiral ligands, it enables the efficient synthesis of enantiomerically pure molecules that are crucial in pharmaceutical research and development. While other chiral building blocks have their merits, the unique steric properties of N-Boc-L-tert-leucinol and its derivatives often lead to superior stereoselectivity, making it an indispensable reagent for tackling challenging synthetic targets. The continued exploration of its applications will undoubtedly lead to further innovations in the field of asymmetric synthesis.

References

  • Syntheses of novel chiral sulfinamido ligands and their applications in diethylzinc additions to aldehydes. Sigma-Aldrich. (URL not available)
  • Braga, A. L., et al. (2008). Synthesis and application of chiral beta-amino disulfides as ligands for the enantioselective addition of diethylzinc to aldehydes. Chirality, 20(7), 839-45. [Link]

  • Morgan, A. J., et al. (2012). Design and synthesis of deuterated boceprevir analogs with enhanced pharmacokinetic properties. Journal of Medicinal Chemistry, 55(2), 843-851.
  • Tanaka, K., et al. (1997). Synthesis of New Chiral Catalysts, Isoquinuclidinylmethanols, for the Enantioselective Addition of Diethylzinc to Aryl Aldehydes. Heterocycles, 44(1), 435-438.
  • Sappino, C., et al. (2025). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzinc to aldehydes.
  • The side chain synthesis of boceprevir. (2022). ChemicalBook.
  • (S)-tert-leucinol synthesis. Organic Syntheses. (URL not available)
  • Bauer, T., et al. (2021). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 26(11), 3334. [Link]

  • Li, T., et al. (2012). Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization. Journal of the American Chemical Society, 134(14), 6467-72. [Link]

  • Synthetic method of boceprevir intermediate. (2013).
  • Sodergren, M. J., et al. (2004). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-portal.org.
  • Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc. - INDIA.
  • Sun, L., et al. Supporting information: Highly-Efficient and Versatile Fluorous-Tagged Cu(I)-Catalyzed Azide-Alkyne Cycloaddition Ligand for Preparation of Bioconjugates. The Royal Society of Chemistry. (URL not available)
  • Advances in the Asymmetric Synthesis of BINOL Deriv
  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link]

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis.
  • Amino Alcohol. BOC Sciences. (URL not available)
  • Diastereoselective Alkylation and Aldol Reactions Mediated by the D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary.
  • Zhang, L., et al. (2022). Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. European Journal of Medicinal Chemistry, 238, 114467. [Link]

  • Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. (2021). Nature Communications. [Link]

  • Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. (2021). Organic Letters. [Link]

  • Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cycliz
  • New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023).
  • Preparation of chiral derivatives of beta-Ala containing the alpha-phenylethyl group: useful starting materials for the asymmetric synthesis of beta-amino acids. (2008). Nature Protocols. [Link]

  • Oxazolidinones as chiral auxiliaries in asymmetric aldol reaction applied to natural products total synthesis.
  • Evans Aldol Reaction. (2014).
  • Enantioselective addition of diethylzinc to aldehydes catalyzed by 5-cis-substituted proline deriv
  • Asymmetric synthesis of 2-substituted piperidin-3-ols.
  • Synthesis of α2,2,β3‐Diamino Acids by Double Stereodifferentiation Aldol Addition of Oxazolidinone Enolates to N‐(tert‐Butylsulfinyl) Imines.
  • Evans, D. A., & Shaw, J. T. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. l'actualité chimique.
  • Graham, T. H., et al. (2011). The Preparation of (2R,5S)-2-t-Butyl-3,5-Dimethylimidazolidin-4-one. Organic Syntheses, 88, 42-53.
  • The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue Chemistry. (URL not available)
  • An Easy Route to 4-Substituted 2-Oxazolidinones from Prochiral 1,3-diols.
  • Advanced Chiral Auxiliary Synthesis. BOC Sciences. (URL not available)
  • Oxazinanones as chiral auxiliaries: synthesis and evaluation in enolate alkylations and aldol reactions. (2003). Organic & Biomolecular Chemistry. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of (S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. As drug development professionals, our responsibility extends beyond discovery and synthesis to the entire lifecycle of a chemical, including its final disposition.

Section 1: Core Principles and Hazard Assessment

The foundational principle for disposing of any laboratory chemical is to treat it as hazardous waste unless explicitly confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.[1] this compound, like other carbamate derivatives, must be handled with care. While a specific, comprehensive toxicological profile for this exact molecule is not widely published, the carbamate class of compounds can present hazards, and related chemicals may cause skin, eye, and respiratory irritation.[2][3] Therefore, a conservative and cautious approach is mandated.

The Golden Rules of Chemical Disposal:

  • No Drain Disposal: Never dispose of this chemical, or its containers, down the sink or any other drain.[1][4][5] This action is prohibited as it can lead to the contamination of waterways and potentially cause dangerous reactions within the drainage system.[4]

  • No General Trash Disposal: This compound must not be discarded in standard municipal trash. Improper disposal can lead to environmental harm and places waste management workers at risk.

  • Segregation is Key: Always segregate carbamate waste from other chemical waste streams to prevent dangerous reactions. Specifically, keep it separate from strong acids, bases, and oxidizing agents.[4][6]

Disposal of this substance is governed by federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" management system for hazardous materials.[7][8]

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the waste, it is imperative to wear the appropriate PPE. This equipment is not merely a suggestion but a critical barrier to prevent personal exposure.

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.Prevents dermal contact and potential absorption. Always inspect gloves for integrity before use.[2][6]
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from accidental splashes or contact with airborne dust particles.[6][9]
Lab Coat Standard laboratory coat.Protects skin and personal clothing from contamination.[4]
Ventilation Certified chemical fume hood.All transfers of waste should be performed within a fume hood to minimize the inhalation of any potential dust or vapors.[2]

Section 3: Step-by-Step Disposal Protocol

This protocol ensures that the waste is collected, stored, and disposed of in a manner that is safe and compliant.

Step 1: Waste Container Preparation

Select a dedicated waste container that is compatible with the chemical. The original product container is often an excellent choice.[1] If unavailable, use a clean, dry, high-density polyethylene (HDPE) or glass container that can be securely sealed.[5][10] The container must be in good condition, free from leaks or external contamination.[1]

Step 2: Labeling the Waste Container

As soon as you designate a container for waste, it must be labeled.[1] This is a critical step for safety and compliance. The label, often a specific tag provided by your EHS department, must include:

  • The words "Hazardous Waste" .[1][11]

  • The full chemical name: "this compound" .

  • The primary hazards associated with the waste (e.g., "Irritant," "Handle with Caution").

  • The date the container was first used for waste accumulation.

  • Your name, lab number, and contact information.

Step 3: Transferring the Waste

While working inside a chemical fume hood and wearing full PPE, carefully transfer the solid waste into the prepared, labeled container. Use a dedicated scoop or spatula for the transfer. The primary goal is to minimize the creation of dust.[2][12] Once the waste is added, securely seal the container. A container holding hazardous waste must remain closed at all times except when actively adding waste.[1][5]

Step 4: Temporary Storage (Satellite Accumulation)

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[5][11] This area must be:

  • At or near the point of generation and under the control of the lab personnel.

  • Clearly marked as a hazardous waste storage area.

  • Equipped with secondary containment, such as a spill tray, to contain any potential leaks.[10]

  • Away from heat sources, direct sunlight, and high-traffic areas.[4]

Step 5: Arranging for Final Disposal

Once the waste container is full or you no longer need to add to it, arrange for its collection. Contact your institution's EHS or a licensed hazardous waste disposal contractor.[2][5] Do not allow waste to accumulate for extended periods. EHS will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will likely be disposed of via high-temperature incineration.[11][13]

Disposal Workflow Diagram

G Workflow: Disposal of this compound cluster_0 In-Lab Procedures A Step 1: Identify Waste & Select Labeled Container B Step 2: Wear Full PPE (Gloves, Goggles, Lab Coat) A->B Prepare for handling C Step 3: Transfer Waste in Fume Hood B->C Safety first D Step 4: Securely Seal Container C->D Prevent release E Step 5: Store in Designated Satellite Accumulation Area D->E Safe temporary storage F Step 6: Request Waste Pickup from EHS E->F Container is full G Step 7: EHS Transports Waste to Central Facility F->G H Step 8: Consignment to Licensed Disposal Vendor G->H I Step 9: Final Disposal (e.g., Incineration) H->I

Caption: Disposal workflow from lab generation to final disposition.

Section 4: Emergency Procedures - Spill Management

Accidents can happen. A prompt and correct response to a spill is vital to mitigate risks. These steps are for a minor solid spill (less than one pound) that you are trained and comfortable cleaning up.[12] For larger spills or any spill you are unsure how to handle, evacuate the area and contact EHS immediately.[14]

  • Alert and Isolate: Immediately alert personnel in the vicinity and restrict access to the spill area.[15]

  • Don PPE: Before approaching the spill, don the full PPE as outlined in Section 2.

  • Contain the Spill: Prevent the powder from becoming airborne. Do not use a dry cloth or create sweeping motions that generate dust.[12][16]

  • Clean Up: Gently cover the spill with a paper towel dampened with water to prevent dust from rising.[12][16] Carefully scoop or sweep the material and the contaminated towels into a designated hazardous waste bag or container.

  • Decontaminate: Wipe the spill area with a wet paper towel or sponge. All cleaning materials, including contaminated gloves, must be placed in the hazardous waste container.[12][15][17]

  • Label and Dispose: Seal the container, label it as "Spill Debris" containing the chemical name, and manage it as hazardous waste.[15]

By adhering to this comprehensive guide, researchers can manage and dispose of this compound waste with confidence, ensuring a safe laboratory environment for all.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS.
  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste.
  • Managing Hazardous Chemical Waste in the Lab. (n.d.). American Society for Clinical Laboratory Science.
  • Chemical Spill Clean-Up. (n.d.). University of Delaware Environmental Health & Safety.
  • Laboratory Guide for Managing Chemical Waste. (2023, October). Vanderbilt University Medical Center.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency.
  • EPA Hazardous Waste Management. (2024, April 29). Axonator.
  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). The University of Texas at Austin Environmental Health and Safety.
  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. (2011, June 13). Federal Register.
  • Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency.
  • Learn the Basics of Hazardous Waste. (2025). U.S. Environmental Protection Agency.
  • MSDS of tert-Butyl (1-hydroxy-3-methylbutan-2-yl)carbamate. (2025). Capot Chemical.
  • Chemical spill cleanup procedures. (2021, September 2). J&K Scientific LLC.
  • Chemical Spill Procedures. (n.d.). Princeton University Environmental Health and Safety.
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (1975). U.S. Environmental Protection Agency.
  • Chemical Spill Procedures - Step By Step Guide. (n.d.). Chem Klean.
  • Proper Disposal of Ethyl Benzhydrylcarbamate: A Guide for Laboratory Professionals. (2025). BenchChem.
  • Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste. (1995, February 9). Federal Register.
  • SAFETY DATA SHEET - tert-Butyl carbamate. (2010, October 28). Fisher Scientific.
  • SAFETY DATA SHEET - tert-Butyl carbamate. (2023, September 22). Fisher Scientific.
  • tert-Butyl carbamate - SAFETY DATA SHEET. (2010, October 28). Alfa Aesar.
  • SAFETY DATA SHEET - tert-Butyl N-(2-Hydroxypropyl)carbamate. (2025, February 14). TCI Chemicals.
  • (S)-tert-Butyl (3-hydroxy-3-methylbutan-2-yl)carbamate. (n.d.). PubChem.
  • tert-Butyl (1-hydroxypropan-2-yl)carbamate. (n.d.). BLDpharm.
  • tert-butyl N-(1-hydroxypropan-2-yl)carbamate. (n.d.). PubChem.
  • tert-Butyl hydroxy(methyl)carbamate. (n.d.). PubChem.

Sources

A Senior Application Scientist's Guide to the Safe Handling of (S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the intricate process of drug discovery and development, the mastery of handling specialized chemical reagents is as crucial as the scientific insights they yield. (S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate is a valuable chiral building block, a class of molecules essential for creating new drugs with specific three-dimensional arrangements that dictate their efficacy and safety.[1][2][3] The stereochemical purity of such compounds is paramount, as different enantiomers can have varied, and sometimes deleterious, effects in biological systems.[4][5]

This guide provides a comprehensive, field-tested framework for the safe handling, use, and disposal of this specific carbamate derivative. It is structured not as a rigid checklist, but as a holistic operational plan, grounding every procedural step in the scientific rationale necessary for a culture of safety and experimental integrity.

Hazard Profile and Risk Assessment

Understanding the specific hazards of this compound is the foundation of a robust safety protocol. While exhaustive toxicological data for this specific molecule is not fully detailed, information from supplier Safety Data Sheets (SDS) and the known properties of carbamates as a class allow for a thorough risk assessment.[6][7]

The primary risks involve irritation upon contact and potential harm if inhaled or ingested.[8] Carbamates as a chemical family can be absorbed through the skin and may cause respiratory irritation.[9]

Table 1: Hazard Identification Summary

Hazard ClassificationDescriptionSource
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[8]
Skin Irritation (Category 2) Causes skin irritation upon direct contact.[8]
Eye Irritation (Category 2) Causes serious eye irritation.[8]
Specific Target Organ Toxicity — Single Exposure (Category 3) May cause respiratory irritation.[6][8]

This assessment dictates that all handling procedures must be designed to rigorously prevent skin and eye contact, and to eliminate the possibility of inhaling dust or aerosols.

Core Personal Protective Equipment (PPE) Protocol

Your personal protective equipment is the most critical barrier between you and potential chemical exposure. The selection of PPE must be deliberate and based on the identified risks. For carbamate compounds, a multi-layered approach is essential.[9][10]

Table 2: Required Personal Protective Equipment

Protection TypeSpecific RecommendationsCausality and Rationale
Hand Protection Chemical-resistant nitrile, neoprene, or butyl rubber gloves.[9][10] Inspect gloves for integrity before each use.[10]Prevents Dermal Absorption: Carbamates are known to be absorbed through the skin.[9] Nitrile gloves provide excellent resistance to a broad range of chemicals and are a standard in laboratory settings.
Eye & Face Protection Safety glasses with side shields or, preferably, chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[10][11]Prevents Splash and Particulate Injury: Protects against accidental splashes of solutions or contact with fine dust particles which can cause serious eye irritation.[8][9]
Respiratory Protection All handling of the solid compound should occur in a certified chemical fume hood to minimize inhalation risk.[9][11]Prevents Inhalation: The compound is classified as a potential respiratory irritant.[6][8] A fume hood provides the primary engineering control to capture dust or aerosols at the source.
Body Protection A standard, long-sleeved laboratory coat is mandatory.[10] For handling larger quantities, a chemical-resistant apron should be worn over the lab coat.Protects Skin and Clothing: Prevents contamination of personal clothing and minimizes skin contact from spills or splashes.[9]

Operational Workflow: From Receipt to Disposal

A self-validating safety protocol covers the entire lifecycle of the chemical within the laboratory. The following workflow ensures that safety is integrated into every step.

G Workflow for Handling this compound cluster_prep Preparation & Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A 1. Receipt & Inspection Inspect container for damage. Verify label. B 2. Secure Storage Store in a cool, dry, well-ventilated area. Keep tightly sealed. A->B Store securely C 3. Don Full PPE Gloves, Goggles, Lab Coat. B->C Prepare for handling D 4. Handling in Fume Hood Weigh solids and prepare solutions inside a certified chemical fume hood. C->D Proceed to work E 5. Decontamination Clean glassware and work surfaces. Collect all rinsate as hazardous waste. D->E After handling Spill Spill Response Alert personnel. Contain spill. Clean with appropriate kit. D->Spill If spill occurs Exposure Personal Exposure Skin: Wash with soap & water. Eyes: Flush for 15 mins. Seek medical attention. D->Exposure If exposure occurs F 6. Waste Segregation Place contaminated solids (gloves, paper) and the compound in a labeled hazardous waste container. E->F Collect waste G 7. Doff PPE Remove PPE in the correct order to avoid cross-contamination. F->G Complete cleanup H 8. Final Disposal Store sealed waste container in a designated area for pickup by certified waste management. G->H Finalize process

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate
Reactant of Route 2
(S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.